molecular formula C27H32O15 B1195357 Butrin CAS No. 492-13-7

Butrin

カタログ番号: B1195357
CAS番号: 492-13-7
分子量: 596.5 g/mol
InChIキー: QVCQYYYTMIZOGK-VQBAZXIRSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Butrin, with the chemical name Bupropion, is a well-characterized norepinephrine-dopamine reuptake inhibitor (NDRI) that serves as a critical reference compound in biomedical research . Its primary research value lies in its unique dual mechanism of action; it selectively inhibits the reuptake of the neurotransmitters dopamine and norepinephrine without exhibiting significant affinity for serotonergic, histaminergic, or cholinergic receptors . This distinct pharmacological profile makes it an invaluable tool for scientists studying the roles of dopamine and norepinephrine systems in various physiological and pathological processes. In a research context, this compound is extensively used in in vitro and in vivo studies to model and investigate the pharmacodynamics of antidepressant agents . Its application extends to studies on smoking cessation, where it is used to explore mechanisms related to nicotine addiction and reward pathways, partly through its action as a nicotinic acetylcholine receptor antagonist . Furthermore, researchers utilize this compound in neuropharmacology to probe the function of the dopamine transporter (DAT) and norepinephrine transporter (NET) . This product is labeled "For Research Use Only" (RUO). It is strictly intended for utilization in laboratory research and is not meant for human or veterinary diagnostic, therapeutic, or any other clinical applications .

特性

CAS番号

492-13-7

分子式

C27H32O15

分子量

596.5 g/mol

IUPAC名

(2S)-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C27H32O15/c28-8-18-20(32)22(34)24(36)26(41-18)38-11-2-3-12-14(31)7-15(39-16(12)6-11)10-1-4-13(30)17(5-10)40-27-25(37)23(35)21(33)19(9-29)42-27/h1-6,15,18-30,32-37H,7-9H2/t15-,18+,19+,20+,21+,22-,23-,24+,25+,26+,27+/m0/s1

InChIキー

QVCQYYYTMIZOGK-VQBAZXIRSA-N

SMILES

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O

異性体SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

正規SMILES

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O

同義語

7,3',4'-trihydroxyflavanone-7,3'-diglucoside
butrin

製品の起源

United States

Foundational & Exploratory

The Central Role of Brut-on's Tyrosine Kinase (BTK) in B-Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling node within the B-cell receptor (BCR) pathway.[1] Its function is pivotal for the development, activation, survival, and proliferation of B-cells.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[2][3][4] This technical guide provides an in-depth examination of the molecular mechanisms orchestrated by BTK during B-cell activation. It details the core signaling cascades, presents quantitative data on key molecular events, outlines established experimental protocols for studying BTK function, and illustrates these complex interactions through detailed diagrams. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of BTK's role in B-cell biology.

Introduction to B-Cell Activation and BTK

B-cell activation is a cornerstone of the adaptive immune response, initiated by the recognition of a specific antigen by the B-cell receptor (BCR). This recognition event triggers a complex and tightly regulated intracellular signaling cascade that culminates in B-cell proliferation, differentiation into antibody-secreting plasma cells, and the formation of memory B-cells.[2][5]

At the heart of this intricate network lies Bruton's tyrosine kinase (BTK), a member of the Tec family of kinases.[2] The critical role of BTK was first identified through its association with the human immunodeficiency disease X-linked agammaglobulinemia (XLA), characterized by a lack of mature B-cells and immunoglobulins.[6] BTK functions as a crucial signal transducer, relaying activation signals from the cell surface BCR to downstream effectors that control cellular responses.[1][7]

The BTK Signaling Cascade

The activation of BTK is a multi-step process initiated by antigen binding to the BCR. This cascade can be broadly divided into proximal activation events at the plasma membrane and the subsequent activation of divergent downstream pathways.

Proximal BCR Signaling and BTK Recruitment

Upon antigen cross-linking, the BCR clusters in the plasma membrane, initiating the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the BCR-associated proteins CD79A and CD79B by Src-family kinases, primarily LYN.[1][8] These phosphorylated ITAMs serve as docking sites for Spleen Tyrosine Kinase (SYK), which is subsequently activated and phosphorylates several downstream targets, including the B-cell linker protein (BLNK), also known as SLP-65.[1][8][9]

Concurrently, BCR engagement activates phosphoinositide 3-kinase (PI3K), which catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[1][9] PIP3 acts as a crucial second messenger, recruiting BTK to the membrane via its Pleckstrin Homology (PH) domain.[1][4][5][9] This membrane localization brings BTK into proximity with SYK, which phosphorylates BTK at the Y551 residue in its kinase domain, leading to its full activation.[1][5][8] BTK then undergoes autophosphorylation at Y223, further stabilizing its active conformation.[5]

B_Cell_Activation_Pathway cluster_membrane Plasma Membrane cluster_pip cluster_cytoplasm BCR BCR (Antigen Binding) CD79 CD79A/B (ITAMs) BCR->CD79 Clustering PI3K PI3K BCR->PI3K Activation LYN LYN CD79->LYN SYK SYK CD79->SYK Recruits p-ITAMs PIP2 PIP2 PIP3 PIP3 BTK BTK (pY551, pY223) PIP3->BTK Recruits via PH Domain LYN->CD79 SYK->BTK Phosphorylates (Y551) BLNK BLNK/SLP-65 SYK->BLNK Phosphorylates PI3K->PIP3 Converts PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates & Activates BLNK->BTK Scaffolds Downstream_BTK_Signaling BTK Active BTK PLCg2 PLCγ2 BTK->PLCg2 Activates IP3 IP3 PLCg2->IP3 Cleaves PIP2 to DAG DAG PLCg2->DAG PIP2 PIP2 Ca Ca²⁺ Mobilization IP3->Ca Triggers PKC PKCβ DAG->PKC Ca->PKC Co-activates NFAT NFAT Activation Ca->NFAT MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Activation PKC->NFkB Gene Gene Expression (Survival, Proliferation) NFAT->Gene MAPK->Gene NFkB->Gene Western_Blot_Workflow A B-Cell Culture & Stimulation B Cell Lysis (RIPA Buffer) A->B C Protein Quantification (BCA) B->C D SDS-PAGE (Size Separation) C->D E Membrane Transfer (PVDF) D->E F Blocking (BSA/Milk) E->F G Primary Antibody Incubation (e.g., p-BTK) F->G H Secondary Antibody Incubation (HRP) G->H I ECL Detection & Imaging H->I J Data Analysis (Densitometry) I->J BTK_Inhibition BCR Constitutively Active BCR (in B-cell Malignancy) BTK Active BTK BCR->BTK Downstream Downstream Signaling (PLCγ2, NF-κB, etc.) BTK->Downstream BTKi BTK Inhibitor (e.g., Ibrutinib) BTKi->BTK Blocks Kinase Activity Survival Cell Survival & Proliferation Downstream->Survival Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to

References

Burtin's tyrosine kinase signaling pathway in lymphocytes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bruton's Tyrosine Kinase (BTK) Signaling in Lymphocytes

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec kinase family, which is critical for the development, activation, proliferation, and survival of B lymphocytes.[1][2] First identified as the protein mutated in X-linked agammaglobulinemia (XLA), a human immunodeficiency characterized by a lack of mature B cells, BTK has since been established as a central signaling node in B cells.[3][4] It integrates signals from various cell surface receptors, including the B-cell receptor (BCR), chemokine receptors, and Toll-like receptors (TLRs).[5][6][7] Beyond its well-documented role in B cells, BTK is also expressed in myeloid cells and, to a lesser extent, T cells, where it participates in their respective signaling pathways.[8][9][10] Due to its pivotal role in both normal B-cell function and the pathogenesis of numerous B-cell malignancies and autoimmune diseases, BTK has emerged as a major therapeutic target.[1][3][11] This guide provides a detailed overview of the core BTK signaling pathway, quantitative data, and key experimental protocols for its investigation.

Core BTK Signaling Pathway in B Lymphocytes

The canonical BTK signaling pathway is initiated by the engagement of the B-cell receptor (BCR) by a specific antigen. This event triggers a rapid and complex cascade of intracellular signaling events, with BTK acting as a crucial mediator.

Upstream Activation Cascade

Upon antigen binding, the BCR complex aggregates, leading to the activation of Src family kinases, primarily Lyn.[12][13] Lyn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the BCR-associated Igα (CD79A) and Igβ (CD79B) co-receptor proteins.[1] These phosphorylated ITAMs serve as docking sites for another tyrosine kinase, Spleen tyrosine kinase (Syk). Once recruited, Syk is activated and subsequently phosphorylates several downstream adapter proteins, including B-cell linker protein (BLNK), also known as SLP-65.

Simultaneously, BCR engagement activates Phosphoinositide 3-kinase (PI3K).[4] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the plasma membrane to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[14]

BTK Recruitment and Activation

The generated PIP3 acts as a second messenger, creating a docking site for BTK's Pleckstrin Homology (PH) domain.[3][14][15] This interaction recruits BTK from the cytoplasm to the inner leaflet of the plasma membrane, placing it in proximity to its activators and substrates.[3] Once localized at the membrane, BTK is transphosphorylated on tyrosine residue Y551 by Src family kinases (e.g., Lyn) or by Syk.[13][16] This phosphorylation event fully activates BTK's catalytic kinase activity, leading to its subsequent autophosphorylation at tyrosine Y223 within its SH3 domain, which further stabilizes its active conformation.[16][17]

BTK_Activation BTK Activation at the Plasma Membrane cluster_membrane Plasma Membrane BCR BCR Engagement (Antigen Binding) Lyn Lyn (Src Family Kinase) BCR->Lyn activates PI3K PI3K BCR->PI3K activates Syk Syk BCR->Syk recruits & activates BTK_mem BTK (recruited) Lyn->BTK_mem phosphorylates (Y551) PIP2 PIP2 PI3K->PIP2 phosphorylates Syk->BTK_mem phosphorylates (Y551) PIP3 PIP3 BTK_cyto BTK (inactive) Cytoplasm BTK_cyto->BTK_mem binds PIP3 BTK_active BTK (active) p-Y551 p-Y223 BTK_mem->BTK_active

Core BTK activation mechanism at the plasma membrane.

Downstream Effectors and Cellular Outcomes

Activated BTK is a critical enzyme that phosphorylates key downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[6][13]

  • PLCγ2 Activation : BTK-mediated phosphorylation of PLCγ2 activates its enzymatic function.[3][13]

  • Second Messenger Generation : Activated PLCγ2 cleaves PIP2 into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14]

  • Calcium Flux and NFAT Activation : IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This sustained increase in intracellular Ca²⁺ concentration activates calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, allowing them to translocate to the nucleus and initiate gene expression.[6]

  • PKC, MAPK, and NF-κB Activation : DAG remains at the plasma membrane and, in conjunction with Ca²⁺, activates Protein Kinase C (PKC) isoforms. This activation initiates downstream cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, p38) and the canonical Nuclear Factor-kappa B (NF-κB) pathway.[6][13] BTK is essential for linking BCR signals to the activation of NF-κB, a transcription factor critical for B-cell survival and proliferation.[4][12]

The culmination of these signaling events is a profound change in gene expression that drives B-cell proliferation, differentiation into antibody-secreting plasma cells, cytokine production (e.g., IL-6), and overall cell survival.[3][12][18]

BTK_Downstream BTK Downstream Signaling Pathways BTK Active BTK PLCG2 PLCγ2 BTK->PLCG2 phosphorylates PIP2 PIP2 PLCG2->PIP2 cleaves IP3 IP3 DAG DAG ER Endoplasmic Reticulum IP3->ER acts on PKC PKC DAG->PKC activates Ca Ca²⁺ Flux ER->Ca releases Ca->PKC NFAT NFAT Ca->NFAT activates via calcineurin MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Nucleus Nucleus NFAT->Nucleus MAPK->Nucleus NFkB->Nucleus Response Cellular Responses: • Proliferation • Survival • Differentiation • Cytokine Production Nucleus->Response Gene Expression

BTK-mediated downstream signaling pathways in B cells.

BTK Signaling in T Lymphocytes

While BTK is most prominent in B cells, it is also expressed in T cells, albeit at much lower levels—approximately 1-10% of that in B cells.[8] In T cells, BTK's role appears to be analogous to its function in B cells, acting downstream of the T-cell receptor (TCR). Following TCR engagement, BTK is activated and contributes to the phosphorylation and activation of PLCγ1 (the primary PLC isoform in T cells), thereby amplifying TCR downstream signals and promoting T-cell activation and proliferation.[10] This function may be particularly relevant in the context of certain autoimmune diseases where T-cell activity is pathogenic.[10]

Quantitative Aspects of BTK Signaling

Summarizing precise quantitative data for signaling pathways is challenging due to variations in experimental systems. However, key parameters have been defined in the literature.

ParameterValue / DescriptionSource
Key Phosphorylation Sites Y551: Activation loop residue, transphosphorylated by Lyn/Syk. Y223: SH3 domain residue, autophosphorylated upon activation.[16][17]
Enzyme Specific Activity 40-49 nmol/min/mg (determined by in vitro radiometric or ADP-Glo™ assays).[19]
In Vitro Kinase Assay [ATP] Typically performed at or near the ATP Kₘ, often in the range of 10 µM to 40 µM.[20][21]
BTK Expression in T cells mRNA levels are approximately 0.1-1% of those found in B cells.[8]

Experimental Protocols for Studying BTK Signaling

Investigating the BTK pathway requires a combination of techniques to assess protein expression, phosphorylation status, protein-protein interactions, and enzymatic activity.

Western Blotting for BTK Phosphorylation

This method is used to detect total BTK protein and its activated (phosphorylated) forms in cell lysates.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total BTK and phospho-BTK (e.g., p-Y223).

  • Methodology:

    • Cell Lysis: Lyse B cells (approx. 1-2 x 10⁷ cells) on ice using RIPA buffer or NP40-based lysis buffer supplemented with protease and phosphatase inhibitors.[22]

    • Protein Quantification: Determine protein concentration of the cleared lysate using a BCA or Bradford assay.

    • SDS-PAGE: Load 20-40 µg of total protein per lane onto a polyacrylamide gel and perform electrophoresis to separate proteins by molecular weight.[23]

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]

    • Blocking: Block the membrane for 1 hour at room temperature in a solution of 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).[24]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., rabbit anti-BTK and rabbit anti-phospho-BTK Y223) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[22]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[22][23]

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[24]

    • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[23] The expected molecular weight for BTK is approximately 77 kDa.[25]

WB_Workflow A Cell Lysis & Quantification B SDS-PAGE A->B C Membrane Transfer B->C D Blocking C->D E Primary Ab Incubation D->E F Secondary Ab Incubation E->F G Detection F->G

Workflow for Western Blotting.
Immunoprecipitation (IP) of BTK

IP is used to isolate BTK and its binding partners from a complex cell lysate to study protein-protein interactions.

  • Principle: An antibody specific to BTK is used to capture the protein from a cell lysate. The antibody-protein complex is then pulled down using protein A/G-conjugated beads.

  • Methodology:

    • Prepare Cell Lysate: Prepare a non-denaturing cell lysate as described for Western Blotting, starting with 0.5-1 mg of total protein.[26] Pre-clearing the lysate with beads before adding the antibody is recommended to reduce non-specific binding.[27]

    • Antibody Incubation: Add 3-5 µg of the primary anti-BTK antibody to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form the immune complex.[26]

    • Bead Incubation: Add 20-50 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-4 hours at 4°C.[26][27]

    • Washing: Collect the beads using a magnetic separator. Discard the supernatant. Wash the beads three to four times with ice-cold lysis buffer to remove non-specifically bound proteins.[28]

    • Elution: Elute the bound proteins from the beads by resuspending the pellet in 20-40 µL of 1X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.[27]

    • Analysis: Pellet the beads, and collect the supernatant containing the immunoprecipitated proteins for analysis by Western Blotting.

IP_Workflow A Cell Lysis & Pre-Clearing B Incubate with anti-BTK Ab A->B C Incubate with Protein A/G Beads B->C D Wash Beads C->D E Elute Proteins D->E F Analyze by Western Blot E->F

Workflow for Immunoprecipitation.
In Vitro Kinase Assay

This assay measures the catalytic activity of purified BTK by quantifying the phosphorylation of a substrate.

  • Principle: Recombinant BTK is incubated with a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP. The amount of ADP produced, or the amount of phosphate transferred to the substrate, is measured.

  • Methodology (using ADP-Glo™ as an example):

    • Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing kinase buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT), a defined amount of recombinant active BTK (e.g., 1-5 ng), and a peptide substrate.[29]

    • Initiate Reaction: Start the kinase reaction by adding ATP solution (e.g., final concentration of 10-50 µM). The total reaction volume is typically 5-25 µL.[19][29]

    • Incubation: Incubate the reaction at 30°C for a set time (e.g., 15-60 minutes) within the enzyme's linear range.[19]

    • Terminate & Deplete ATP: Stop the reaction by adding ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[19]

    • Detect ADP: Add Kinase Detection Reagent, which converts the ADP generated by BTK into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.[19]

    • Measure Luminescence: Read the luminescence signal on a plate reader. The signal intensity is directly proportional to BTK activity.[19]

Kinase_Workflow A Combine BTK, Substrate & Buffer B Add ATP to Start Reaction A->B C Incubate (e.g., 30°C) B->C D Stop Reaction & Deplete ATP C->D E Convert ADP to Luminescent Signal D->E F Read Luminescence E->F

Workflow for an In Vitro Kinase Assay.
Flow Cytometry for B-Cell Activation Markers

This technique is used to analyze the expression of cell surface markers on individual B cells following pathway activation.

  • Principle: Cells are stained with fluorophore-conjugated antibodies against specific surface proteins. A flow cytometer then analyzes the fluorescence of thousands of individual cells, allowing for the identification and quantification of different B-cell subsets.

  • Methodology:

    • Cell Preparation: Isolate primary B cells or use a B-cell line. Stimulate cells as required (e.g., with anti-IgM to crosslink the BCR).

    • Cell Staining: Resuspend approximately 1 x 10⁶ cells in FACS buffer (PBS with 0.1-1% BSA). Add a cocktail of fluorophore-conjugated antibodies. Key markers include:

      • Pan-B Cell: CD19, CD20[30]

      • Activation Markers: CD69 (early), CD86[30]

      • Differentiation Markers: CD27 (memory), CD38 (plasmablasts)[30][31]

    • Incubation: Incubate the cells with antibodies for 20-30 minutes at 4°C in the dark.[32]

    • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.[32]

    • Data Acquisition: Resuspend the final cell pellet in FACS buffer and acquire the data on a flow cytometer.[32]

    • Data Analysis: Use analysis software to "gate" on the B-cell population (e.g., CD19-positive cells) and then quantify the percentage of cells expressing activation markers like CD69.[30]

Flow_Workflow A Isolate & Stimulate B Cells B Stain with Fluorophore-conj. Abs A->B C Incubate & Wash B->C D Acquire on Flow Cytometer C->D E Gate & Analyze Populations D->E

Workflow for Flow Cytometry Analysis.

Conclusion

The Bruton's tyrosine kinase signaling pathway is a cornerstone of lymphocyte biology, particularly for the development and function of B cells. Its central role in relaying signals from the B-cell receptor through a well-defined cascade involving membrane recruitment, phosphorylation, and activation of downstream effectors like PLCγ2 makes it a critical regulator of the humoral immune response. The elucidation of this pathway has not only advanced our fundamental understanding of immunology but has also paved the way for highly effective targeted therapies. The development of BTK inhibitors has revolutionized the treatment of various B-cell malignancies and holds immense promise for a range of autoimmune and inflammatory diseases. Continued investigation using the robust molecular and cellular techniques outlined here will be essential for refining these therapies and further unraveling the complexities of lymphocyte signaling.

References

A Technical Guide to the Structure and Function of Bruton's Tyrosine Kinase Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in B-cell development, differentiation, and signaling. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target. This technical guide provides an in-depth exploration of the structure and function of BTK's constituent domains: the Pleckstrin homology (PH), Tec homology (TH), Src homology 3 (SH3), Src homology 2 (SH2), and kinase (catalytic) domains. We present a comprehensive overview of the structural features of each domain, their individual and coordinated functions in regulating BTK activity, and their involvement in key signaling pathways. This guide also includes a compilation of quantitative data on domain interactions and enzyme kinetics, detailed experimental protocols for studying BTK, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this critical enzyme.

Introduction

Bruton's tyrosine kinase is a member of the Tec family of kinases and a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2] The BTK protein is a multidomain entity, with each domain contributing to the intricate regulation of its kinase activity and its interaction with other signaling molecules.[3][4] Understanding the specific roles of these domains is paramount for the development of targeted therapies. This guide aims to provide a detailed technical overview of the structure-function relationships of BTK's domains for professionals in the fields of immunology, oncology, and drug discovery.

Domain Architecture and Structure

BTK is composed of five distinct domains, arranged linearly from the N-terminus to the C-terminus. The modular nature of BTK allows for complex regulatory mechanisms, including autoinhibition and activation through protein-protein and protein-lipid interactions.[3][5]

BTK_Domain_Architecture PH PH (1-170) TH TH (171-214) SH3 SH3 (215-279) SH2 SH2 (280-382) Kinase Kinase (SH1) (383-659)

Figure 1: Domain organization of Bruton's Tyrosine Kinase.
Pleckstrin Homology (PH) Domain

The N-terminal PH domain is crucial for localizing BTK to the plasma membrane.[6] It achieves this by binding with high affinity to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of phosphoinositide 3-kinase (PI3K).[7] Structurally, the PH domain consists of a seven-stranded β-barrel capped by a C-terminal α-helix.[6]

Tec Homology (TH) Domain

Following the PH domain, the TH domain contains a highly conserved zinc-finger motif and a proline-rich region (PRR).[2][8] The zinc finger contributes to the stability of the PH-TH unit, while the PRR can engage in intramolecular interactions with the SH3 domain, contributing to the autoinhibition of BTK.[3][9]

Src Homology 3 (SH3) Domain

The SH3 domain is a well-characterized protein-protein interaction module that recognizes and binds to proline-rich sequences on other proteins.[10] In its autoinhibited state, the BTK SH3 domain interacts with the linker region connecting the SH2 and kinase domains.[5] This intramolecular interaction is a key feature of the "closed" or inactive conformation of BTK.[11] The solution structure of the BTK SH3 domain has been determined by NMR spectroscopy, revealing a compact β-barrel fold.[10][12]

Src Homology 2 (SH2) Domain

The SH2 domain binds to specific phosphotyrosine-containing motifs on partner proteins.[13] A critical interaction for BTK activation is the binding of its SH2 domain to phosphorylated adaptor proteins, such as BLNK (B-cell linker protein).[13] The SH2 domain also plays a role in the autoinhibited state by interacting with the C-terminal lobe of the kinase domain.[14]

Kinase (SH1) Domain

The C-terminal kinase domain is responsible for the catalytic activity of BTK, which involves the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. The kinase domain itself is subject to regulation by phosphorylation within its activation loop (at Tyr551) and by its interactions with the regulatory SH2 and SH3 domains.[5][15]

Function and Regulation of BTK

The activity of BTK is tightly regulated through a series of intramolecular and intermolecular interactions that control its conformation and catalytic function.

Autoinhibition

In its inactive state, BTK adopts a "closed" conformation where the regulatory domains (PH-TH, SH3, and SH2) fold back onto the kinase domain, sterically hindering its catalytic activity.[5][11] The SH3 domain binds to the SH2-kinase linker, and the SH2 domain interacts with the C-terminal lobe of the kinase domain.[14] The PH-TH domain can further stabilize this autoinhibited state.[5]

Activation

BTK activation is a multi-step process initiated by signals from the B-cell receptor.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BCR BCR LYN LYN BCR->LYN Antigen binding SYK SYK LYN->SYK pY BLNK BLNK SYK->BLNK pY PIP2 PIP2 PI3K PI3K PIP3 PIP3 BTK_inactive BTK (inactive) PIP3->BTK_inactive PH domain binding BTK_active BTK (active) BTK_inactive->BTK_active Conformational change & pY551 PLCg2 PLCγ2 BTK_active->PLCg2 pY IP3 IP3 PLCg2->IP3 hydrolysis DAG DAG PI3K->PIP3 PIP2 -> BLNK->BTK_inactive SH2 domain binding Ca_flux Ca²⁺ Flux IP3->Ca_flux NFkB NF-κB Activation DAG->NFkB

Figure 2: B-cell receptor (BCR) signaling pathway leading to BTK activation.
  • Membrane Recruitment: Upon BCR engagement, PI3K is activated and phosphorylates PIP2 to generate PIP3 at the plasma membrane. The PH domain of BTK binds to PIP3, recruiting BTK to the membrane.[7]

  • Initial Phosphorylation: The Src family kinase LYN phosphorylates tyrosine residues on the BCR, which then recruits and activates SYK. SYK, in turn, phosphorylates adaptor proteins like BLNK.[13]

  • Full Activation: The SH2 domain of the membrane-localized BTK binds to phosphorylated BLNK.[13] This interaction, along with the release of the autoinhibitory constraints, allows for the phosphorylation of Tyr551 in the activation loop of the BTK kinase domain by SYK or another BTK molecule (trans-autophosphorylation).[15] This phosphorylation event fully activates BTK's catalytic activity.

  • Downstream Signaling: Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to the generation of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules trigger downstream signaling cascades, including calcium mobilization and activation of transcription factors like NF-κB, which are essential for B-cell survival, proliferation, and differentiation.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic activity of the BTK kinase domain and the binding affinities of its various domains.

Table 1: Kinetic Parameters of the BTK Kinase Domain
ParameterValueSubstrateConditionsReference
Km (ATP) 84 ± 20 µMS1 peptideIn vitro radioactive assay[15][16]
Km (S1 peptide) 37 ± 8 µMATPIn vitro radioactive assay[15][16]
Specific Activity ~2.2 pmol/min/µgPoly-Glu/Tyr(4:1)ADP-Glo™ Kinase Assay[17]
Table 2: Binding Affinities of BTK Domains
Interacting PartnersKdMethodReference
BTK SH2 : rF10 repebody ~15 nMITC[18]
BTK SH3 (PRR-SH3) dimer ~60 µMNMR[8]
BTK SH2 : pYEEI peptide >200-fold decrease for R288/R307 mutantsPeptide binding assay[13]
BTK PH-TH : IP6 ~20 µM (EC50 for activation)Kinase assay[5]
Table 3: Inhibitor Binding Constants for the BTK Kinase Domain
InhibitorIC50 / KdMethodReference
Staurosporine 10.63 nM (IC50)Transcreener ADP² Assay[19]
CGI1746 (inactive form) -TR-FRET[20]
rF10 repebody (allosteric) ~15 nM (Kd)ITC[18]

Experimental Protocols

Detailed methodologies are essential for the accurate study of BTK. The following sections provide overviews of key experimental protocols.

Recombinant BTK Expression and Purification
  • Expression System: Full-length human BTK and its various domain constructs can be expressed using baculovirus-infected insect cells (e.g., Sf9) or in E. coli.[21]

  • Cloning: The gene of interest is cloned into a suitable expression vector, often with an N-terminal His6-tag for purification.[21]

  • Purification:

    • Cells are lysed, and the soluble fraction is collected.

    • The protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Further purification steps may include ion-exchange and size-exclusion chromatography to achieve high purity.[21]

    • For phosphorylation-dependent studies, co-expression with a tyrosine kinase like Lck or in vitro phosphorylation may be necessary.

In Vitro BTK Kinase Assay

This protocol measures the catalytic activity of the BTK kinase domain.

  • Reagents:

    • Purified recombinant BTK protein.

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT).[22]

    • ATP (e.g., 500 µM stock).[23]

    • Substrate: A peptide or protein substrate for BTK (e.g., Poly(Glu,Tyr) 4:1).[23]

    • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit).[23]

  • Procedure:

    • Prepare a master mix containing the kinase buffer, ATP, and substrate.

    • Add the test inhibitor (dissolved in DMSO) or DMSO control to the wells of a microplate.

    • Add the master mix to all wells.

    • Initiate the reaction by adding the diluted BTK enzyme.

    • Incubate at 30°C for a specified time (e.g., 45 minutes).[23]

    • Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.[23]

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is used to measure the kinetics and affinity of molecular interactions in real-time.

  • Instrumentation: A Biacore instrument or similar.

  • Procedure:

    • One interacting partner (the ligand) is immobilized on a sensor chip.

    • The other partner (the analyte) is flowed over the chip surface.

    • The binding and dissociation are monitored by changes in the refractive index at the chip surface.

    • Kinetic parameters (association rate constant, k_a; dissociation rate constant, k_d) and the equilibrium dissociation constant (K_d) are determined by fitting the sensorgram data to a binding model.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event.

  • Instrumentation: An isothermal titration calorimeter.

  • Procedure:

    • One binding partner is placed in the sample cell.

    • The other partner is titrated into the sample cell from a syringe.

    • The heat released or absorbed upon binding is measured.

    • The data are used to determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

X-ray Crystallography of BTK Domains

This technique provides high-resolution three-dimensional structures of proteins.

  • Procedure:

    • Highly pure and concentrated protein of the BTK domain or construct is required.

    • The protein is crystallized by screening a wide range of conditions (e.g., precipitants, pH, temperature).

    • Crystals are exposed to a high-intensity X-ray beam.

    • The diffraction pattern is collected and used to calculate the electron density map, from which the atomic model of the protein is built.[5]

NMR Spectroscopy of the BTK SH3 Domain

NMR spectroscopy is used to determine the three-dimensional structure and dynamics of proteins in solution.

  • Procedure:

    • Requires isotopically labeled (¹⁵N, ¹³C) protein.

    • A series of NMR experiments are performed to assign the chemical shifts of the protein's nuclei.

    • Distance and dihedral angle restraints are derived from NOESY and other NMR experiments.

    • These restraints are used to calculate a family of structures that are consistent with the experimental data.[10][12]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the characterization of a novel BTK inhibitor.

Inhibitor_Characterization_Workflow cluster_workflow Novel BTK Inhibitor Characterization A Initial Hit Identification (High-Throughput Screen) B In Vitro Kinase Assay (Determine IC₅₀) A->B C Binding Affinity Measurement (SPR or ITC to determine K_d) B->C D Determine Mechanism of Action (e.g., ATP-competitive) B->D E Cell-based Assays (e.g., B-cell proliferation, BCR signaling) C->E D->E F Structural Studies (Co-crystallography or NMR) E->F G Lead Optimization F->G

Figure 3: Logical workflow for characterizing a novel BTK inhibitor.

Conclusion

The modular domain structure of Bruton's tyrosine kinase underpins its complex regulation and multifaceted role in B-cell biology. A thorough understanding of the structure and function of each domain, as well as their interplay, is critical for the rational design of next-generation BTK inhibitors. This technical guide has provided a comprehensive overview of the current knowledge, supported by quantitative data and detailed experimental approaches, to serve as a valuable resource for researchers and drug development professionals in this dynamic field. Continued investigation into the allosteric regulation of BTK and the dynamic conformational changes it undergoes will undoubtedly pave the way for novel therapeutic strategies targeting B-cell malignancies and autoimmune disorders.

References

The Discovery and History of Bruton's Tyrosine Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that has emerged as a critical signaling molecule in B-lymphocyte development, differentiation, and activation. Its discovery was a landmark in the field of immunology, unraveling the genetic basis of a primary immunodeficiency and subsequently paving the way for the development of highly effective targeted therapies for B-cell malignancies and autoimmune diseases. This technical guide provides an in-depth exploration of the discovery, history, and core biology of BTK, with a focus on the experimental methodologies and quantitative data that have shaped our understanding of this pivotal kinase.

The Discovery of Bruton's Tyrosine Kinase: From Clinical Observation to Gene Identification

The story of BTK begins with a clinical observation. In 1952, Colonel Ogden Bruton, a pediatrician at Walter Reed Army Hospital, described a young boy with recurrent, severe bacterial infections.[1][2] Laboratory analysis revealed a profound deficiency of gamma globulins in the boy's serum, a condition Dr. Bruton termed "agammaglobulinemia".[1] This seminal case report identified the first primary immunodeficiency disease, now known as X-linked agammaglobulinemia (XLA) or Bruton's agammaglobulinemia.[2][3]

It took four decades of scientific advancement to uncover the molecular basis of XLA. The disease's X-linked inheritance pattern provided a crucial clue, pointing to a gene on the X chromosome.[2] The breakthrough came in 1993 when two independent research groups simultaneously identified the gene responsible for XLA using a technique called positional cloning.[4][5][6] This method involves identifying the chromosomal location of a disease-associated gene without prior knowledge of its function.

Experimental Protocol: Positional Cloning of the BTK Gene (Conceptual Workflow)

Positional cloning is a multi-step process that was instrumental in identifying the BTK gene. The general workflow is as follows:

  • Family Studies and Linkage Analysis: The first step involves collecting DNA samples from families with a history of XLA. Genetic linkage analysis is then performed to identify genetic markers on the X chromosome that are consistently co-inherited with the disease. This narrows down the location of the disease gene to a specific chromosomal region.

  • Chromosome Walking and Contig Assembly: Once a candidate region is identified, researchers use a technique called chromosome walking to isolate overlapping DNA clones (a "contig") that span the entire region. This involves using a known DNA probe to screen a genomic library and identify an overlapping clone, which is then used as a new probe to extend the map.

  • Candidate Gene Identification: The cloned genomic DNA is then analyzed to identify potential genes within the critical region. This involves searching for open reading frames (ORFs), exon-intron boundaries, and other features characteristic of genes.

  • Mutation Analysis: The identified candidate genes are then sequenced in individuals with XLA and compared to the sequences from healthy individuals. The presence of mutations in the candidate gene in affected individuals, but not in healthy controls, provides strong evidence that it is the disease-causing gene.

Using this approach, the gene encoding a novel cytoplasmic tyrosine kinase was identified and named Bruton's tyrosine kinase.[4] Mutations in this gene were found to be the cause of XLA, leading to a block in B-cell development at the pre-B cell stage.[7]

The Role of BTK in B-Cell Signaling

The discovery of BTK opened a new chapter in our understanding of B-cell biology. BTK is a key component of the B-cell receptor (BCR) signaling pathway, a complex cascade of molecular events that governs B-cell survival, proliferation, and differentiation.

BTK Signaling Pathway

Upon antigen binding, the BCR aggregates, leading to the activation of Src-family kinases such as LYN, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα/Igβ (CD79a/CD79b) heterodimers of the BCR complex. This creates docking sites for spleen tyrosine kinase (SYK), which in turn becomes activated and phosphorylates downstream signaling molecules, including BTK.

Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[8][9] PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream transcription factors, including nuclear factor-κB (NF-κB), nuclear factor of activated T-cells (NFAT), and mitogen-activated protein kinases (MAPKs), which drive the expression of genes essential for B-cell function.[8][10][11]

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Release PKC PKC DAG->PKC Activation NFAT NFAT Ca2->NFAT Activation MAPK MAPK PKC->MAPK Activation NFkB NF-κB PKC->NFkB Activation Gene Gene Expression (Proliferation, Survival, Differentiation) NFAT->Gene MAPK->Gene NFkB->Gene Antigen Antigen Antigen->BCR Binding

Caption: Simplified BTK Signaling Pathway downstream of the B-Cell Receptor.

Experimental Methodologies for Studying BTK

A variety of experimental techniques are employed to investigate the function of BTK and the effects of its inhibitors.

BTK Kinase Assay

BTK kinase assays are essential for measuring the enzymatic activity of BTK and for screening potential inhibitors. These assays typically involve incubating recombinant BTK with a substrate and ATP, and then detecting the amount of phosphorylated substrate or the amount of ADP produced.

Experimental Protocol: A Generic ADP-Glo™ Kinase Assay for BTK

This protocol is adapted from commercially available kits and provides a general framework for measuring BTK activity.

  • Reagent Preparation:

    • BTK Enzyme: Dilute recombinant human BTK to the desired concentration in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Substrate/ATP Mix: Prepare a solution containing the BTK substrate (e.g., poly(Glu,Tyr) 4:1) and ATP at the desired concentrations in kinase buffer.

    • Test Compound: Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO) and then dilute further in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the test compound or vehicle control to the wells of a 96-well plate.

    • Add 2.5 µL of the diluted BTK enzyme to each well.

    • Initiate the reaction by adding 2.5 µL of the substrate/ATP mix to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the BTK kinase activity.

Flow Cytometry for B-Cell Signaling Analysis

Flow cytometry is a powerful tool for analyzing B-cell signaling at the single-cell level. It can be used to measure the phosphorylation status of BTK and other signaling proteins, as well as changes in B-cell activation markers in response to stimuli and inhibitors.

Experimental Protocol: Intracellular Flow Cytometry for Phospho-BTK

This protocol outlines a general procedure for measuring the phosphorylation of BTK in B-cells.

  • Cell Preparation and Stimulation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

    • Stimulate the cells with an appropriate agonist (e.g., anti-IgM antibody) for a specified time to activate the BCR signaling pathway.

  • Fixation and Permeabilization:

    • Fix the cells with a fixation buffer (e.g., 1.5% paraformaldehyde) to preserve the cellular state.

    • Permeabilize the cells with a permeabilization buffer (e.g., 90% methanol) to allow antibodies to access intracellular proteins.

  • Antibody Staining:

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of BTK (e.g., anti-BTK (pY223)).

    • Co-stain with antibodies against B-cell surface markers (e.g., CD19, CD20) to identify the B-cell population.

  • Data Acquisition and Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data using flow cytometry software to quantify the percentage of B-cells with phosphorylated BTK and the mean fluorescence intensity (MFI) of the phospho-BTK signal.

The Development of BTK Inhibitors: A Paradigm Shift in B-Cell Malignancy Treatment

The central role of BTK in B-cell survival and proliferation made it an attractive therapeutic target for B-cell cancers. The development of small molecule inhibitors of BTK has revolutionized the treatment of several of these diseases.

First and Second-Generation BTK Inhibitors

The first-in-class BTK inhibitor to gain regulatory approval was ibrutinib . It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[12] While highly effective, ibrutinib also inhibits other kinases, which can lead to off-target side effects.

This led to the development of second-generation BTK inhibitors, such as acalabrutinib and zanubrutinib , which were designed to be more selective for BTK, potentially reducing off-target toxicities.[12]

Quantitative Data on BTK Inhibitors

The efficacy and selectivity of BTK inhibitors have been extensively characterized in preclinical and clinical studies.

Table 1: In Vitro Potency (IC50) of BTK Inhibitors

InhibitorBTK IC50 (nM)EGFR IC50 (nM)TEC IC50 (nM)ITK IC50 (nM)
Ibrutinib0.55.07810.7
Acalabrutinib3.0>100022>1000
Zanubrutinib<1.06.01.067

Data compiled from various sources. IC50 values can vary depending on the assay conditions.

Table 2: Key Clinical Trial Results for BTK Inhibitors

Trial NameDrugDiseaseComparisonPrimary EndpointResultReference
ALPINE ZanubrutinibRelapsed/Refractory CLL/SLLIbrutinibOverall Response Rate (ORR)Zanubrutinib showed superior ORR. At 24 months, PFS was 78.4% for zanubrutinib vs. 65.9% for ibrutinib.[2][13]
SEQUOIA ZanubrutinibTreatment-Naïve CLL/SLLBendamustine + RituximabProgression-Free Survival (PFS)Zanubrutinib demonstrated superior PFS.[14]
ASCEND AcalabrutinibRelapsed/Refractory CLLIdelalisib + Rituximab or Bendamustine + RituximabPFSAcalabrutinib significantly improved PFS (median PFS not reached vs. 16.5 months).[15]
ELEVATE-TN AcalabrutinibTreatment-Naïve CLLObinutuzumab + ChlorambucilPFSAcalabrutinib + Obinutuzumab and Acalabrutinib monotherapy significantly improved PFS.[5]
TRIANGLE IbrutinibMantle Cell Lymphoma (MCL)Standard Chemoimmunotherapy +/- ASCTFailure-Free Survival (FFS)Addition of ibrutinib improved FFS.
ENRICH Ibrutinib + RituximabOlder, Untreated MCLRituximab + ChemotherapyPFSIbrutinib + Rituximab was superior to R-chemo in terms of PFS.

CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma; ASCT: Autologous Stem Cell Transplant; PFS: Progression-Free Survival.

Experimental Workflow for BTK Inhibitor Development

The development of a BTK inhibitor follows a structured pipeline from initial discovery to clinical application.

BTK_Inhibitor_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Screening High-Throughput Screening HitToLead Hit-to-Lead Optimization Screening->HitToLead LeadOpt Lead Optimization HitToLead->LeadOpt InVitro In Vitro Assays (Kinase, Cellular) LeadOpt->InVitro InVivo In Vivo Models (Xenografts) InVitro->InVivo Phase1 Phase I (Safety, PK/PD) InVivo->Phase1 Phase2 Phase II (Efficacy, Dose-Ranging) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy, Comparison) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

References

In-depth Technical Guide on the Cellular Localization and Expression of Burtin Protein

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and protein databases has yielded no specific information for a molecule designated "Burtin protein." This suggests that "Burtin protein" may be a novel or proprietary protein not yet described in published research, a misnomer, or a hypothetical protein that has not been experimentally characterized.

Consequently, it is not possible to provide a detailed technical guide on its cellular localization, expression, and associated signaling pathways as requested. The core requirements for quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled without foundational data from experimental studies.

To facilitate the creation of the requested technical guide, please provide any of the following alternative identifiers for the protein of interest:

  • Gene Name or Official Symbol: The name of the gene that encodes for the protein.

  • Accession Number: A unique identifier from a public database such as UniProt (e.g., P12345) or NCBI RefSeq (e.g., NP_012345.6).

  • Publication Reference: A citation to a peer-reviewed article where the protein is described.

Upon receiving a valid identifier for a protein with available research data, a comprehensive technical guide conforming to all specified requirements will be generated. This will include a thorough review of the literature to extract and present data on its cellular localization and expression, detail the experimental methodologies employed in these studies, and provide diagrams of any known signaling pathways and experimental workflows.

The Role of Bruton's Tyrosine Kinase (BTK) in Primary Immunodeficiency Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase from the Tec family, is a cornerstone of B-cell development and function.[1] Its role is indispensable for signal transduction from the B-cell receptor (BCR), a process critical for B-cell maturation, proliferation, and survival.[2][3] Genetic mutations in the BTK gene disrupt these vital pathways, leading to X-linked agammaglobulinemia (XLA), a severe primary immunodeficiency.[4][5] XLA is characterized by a developmental block in B-cells, resulting in a near-complete absence of mature B-lymphocytes and a profound deficiency in serum immunoglobulins.[6][7] This guide provides an in-depth examination of BTK's structure, its central role in B-cell signaling, the molecular basis of XLA, and the diagnostic and therapeutic strategies employed to manage this condition. We detail the experimental protocols used to diagnose XLA and present quantitative data to delineate the immunophenotype of the disease.

Introduction to Bruton's Tyrosine Kinase (BTK)

First identified as the protein deficient in XLA, BTK is a cytoplasmic tyrosine kinase that plays a pivotal role in hematopoietic cell signaling.[6][8] While expressed in most hematopoietic lineages except T-cells and plasma cells, its function is most critical for B-lymphocyte development.[1][3]

Gene and Protein Structure

The human BTK gene is located on the long arm of the X chromosome at position Xq21.3-Xq22.[1][4] Mutations in this gene are responsible for XLA in humans and the less severe X-linked immunodeficiency (xid) in mice.[1] The BTK protein is a 77 kDa molecule composed of 659 amino acids, organized into five distinct functional domains that facilitate protein-protein and protein-lipid interactions essential for its role in signal transduction.[1][9][10]

dot

Caption: Domain architecture of the Bruton's tyrosine kinase (BTK) protein.

These domains include:

  • Pleckstrin Homology (PH) Domain: Binds to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane, which is crucial for recruiting BTK to its site of action.[3][9]

  • Tec Homology (TH) Domain: A proline-rich region that contributes to the protein's structural stability and regulatory interactions.[1]

  • Src Homology 3 (SH3) Domain: Mediates protein-protein interactions.[1]

  • Src Homology 2 (SH2) Domain: Binds to phosphorylated tyrosine residues on other proteins.[1]

  • Src Homology 1 (SH1) or Kinase Domain: The catalytic domain responsible for phosphorylating downstream substrates.[1][10]

Table 1: BTK Gene and Protein Characteristics
Gene Locus Xq21.3 - Xq22[1][4]
Gene Size ~37.5 kb[1][4]
Number of Exons 19[1][4]
Protein Name Bruton's tyrosine kinase (BTK)
Protein Size 659 amino acids (~77 kDa)[1]
Domains PH, TH, SH3, SH2, SH1 (Kinase)[1][9]

The Role of BTK in B-Cell Development and Signaling

BTK is a critical signaling molecule for B-cell development, survival, and activation. Its primary function is downstream of the B-cell receptor (BCR).[2][3]

B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding to the BCR, a signaling cascade is initiated. The Src-family kinases LYN and SYK phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR complex. This creates docking sites for other signaling proteins, including BTK.

  • Membrane Recruitment: Phosphatidylinositol 3-kinase (PI3K) is activated and generates PIP3 in the plasma membrane. The PH domain of BTK binds to PIP3, recruiting it from the cytoplasm to the membrane.[3]

  • Activation: Once at the membrane, BTK is phosphorylated and activated by SYK or LYN.[3]

  • Substrate Phosphorylation: Activated BTK then phosphorylates its key substrate, Phospholipase C gamma 2 (PLCγ2).[3][9]

  • Downstream Signaling: Phosphorylated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] This leads to calcium mobilization, activation of Protein Kinase C (PKC), and ultimately the activation of transcription factors like NF-κB, which are essential for B-cell proliferation, differentiation, and survival.[3][11]

dot

BCR_Signaling Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR binds Lyn_Syk LYN / SYK BCR->Lyn_Syk activates PI3K PI3K BCR->PI3K activates BTK BTK Lyn_Syk->BTK phosphorylates (activates) PIP3 PIP3 PI3K->PIP3 generates PIP3->BTK recruits to membrane PLCg2 PLCγ2 BTK->PLCg2 phosphorylates (activates) IP3 IP3 PLCg2->IP3 generates DAG DAG PLCg2->DAG generates Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Gene_Expression Gene Expression (Survival, Proliferation) NFkB->Gene_Expression

Caption: Simplified B-Cell Receptor (BCR) signaling cascade highlighting the central role of BTK.

Block in B-Cell Development

BTK is essential for the transition of pro-B cells (which have rearranged their immunoglobulin heavy chains) into pre-B cells in the bone marrow.[4] Mutations that abrogate BTK function cause a developmental arrest at this stage.[4][7] Consequently, very few B-cells mature and migrate to the peripheral circulation.

dot

B_Cell_Development ProB Pro-B Cell Block X ProB->Block PreB Pre-B Cell ImmatureB Immature B Cell PreB->ImmatureB MatureB Mature B Cell ImmatureB->MatureB Block->PreB BTK required

Caption: B-cell development is arrested at the pro-B to pre-B cell stage in XLA due to BTK deficiency.

X-Linked Agammaglobulinemia (XLA)

XLA, also known as Bruton's agammaglobulinemia, is the primary immunodeficiency caused by mutations in the BTK gene.[4][5] It is an X-linked recessive disorder, meaning it almost exclusively affects males.[4][12]

Pathophysiology and Clinical Presentation

The failure of B-cell maturation leads to a profound deficiency of all immunoglobulin isotypes (IgG, IgA, IgM) and a near-complete absence of circulating B-cells.[4][7][13] Patients typically become symptomatic after 4-6 months of age, when protective maternal antibodies wane.[4][14] They suffer from recurrent and severe infections, particularly with encapsulated bacteria such as Streptococcus pneumoniae and Haemophilus influenzae.[7][15] Common infections include pneumonia, otitis media, sinusitis, and sepsis.[4][5]

Genetics of XLA

Over 1,200 unique mutations in the BTK gene have been identified and are cataloged in the BTKbase database.[1] These mutations are distributed throughout all five domains of the protein and include various types.[16][17]

Table 2: Common BTK Mutation Types in XLA Approximate Frequency
Missense Mutations Most frequent type[13][16]
Nonsense Mutations (Premature Stop Codons) Common[18]
Small Deletions/Insertions (Frameshift) Common[18]
Splice-Site Mutations Occur[18]
Large Deletions Uncommon[18]

Note: Precise frequencies vary across different population studies.

Immunological Profile

The diagnosis of XLA is supported by a characteristic laboratory profile that contrasts sharply with that of healthy individuals.

Table 3: Typical Immunological Profile in XLA vs. Normal Range
Parameter XLA Patient Normal Range
Circulating B-Cells (CD19+) < 1% of lymphocytes[13]5 - 15% of lymphocytes
Serum IgG < 100 mg/dL[4]700 - 1600 mg/dL
Serum IgA Markedly decreased or absent70 - 400 mg/dL
Serum IgM Markedly decreased or absent40 - 230 mg/dL
T-Cells (CD4+, CD8+) Normal or elevated[4]Normal

Diagnostic Methodologies

A definitive diagnosis of XLA involves a multi-step process combining clinical history, immunological assessment, and genetic confirmation.

dot

XLA_Diagnosis_Workflow cluster_clinical Clinical Evaluation cluster_immuno Immunological Testing cluster_genetic Confirmatory Testing Clinical Clinical Suspicion: - Recurrent bacterial infections in a male infant - Family history of XLA Flow Flow Cytometry: Measure CD19+ B-cells Clinical->Flow Serum Serum Analysis: Measure IgG, IgA, IgM levels Clinical->Serum Genetic BTK Gene Sequencing (NGS): Identify pathogenic mutation Flow->Genetic Serum->Genetic Diagnosis Definitive XLA Diagnosis Genetic->Diagnosis Protein BTK Protein Analysis (Flow/Western): Confirm absence of BTK protein Protein->Diagnosis

Caption: Diagnostic workflow for confirming X-linked agammaglobulinemia (XLA).

Experimental Protocol: Flow Cytometry for B-Cell Enumeration

Objective: To quantify the percentage and absolute number of circulating B-lymphocytes.

Methodology:

  • Sample Collection: Collect 2-3 mL of peripheral blood in an EDTA (lavender-top) tube.[19]

  • Cell Staining: a. Aliquot 100 µL of whole blood into a flow cytometry tube. b. Add a cocktail of fluorochrome-conjugated monoclonal antibodies, including anti-CD19 (a pan-B-cell marker) and anti-CD3 (a T-cell marker). c. Incubate for 15-20 minutes at room temperature in the dark.

  • Red Blood Cell Lysis: Add 2 mL of a commercial lysing solution to remove erythrocytes. Incubate for 10 minutes.

  • Wash: Centrifuge the sample, discard the supernatant, and resuspend the cell pellet in phosphate-buffered saline (PBS).

  • Data Acquisition: Analyze the sample on a flow cytometer. Acquire at least 50,000 total events.

  • Data Analysis (Gating): a. Gate on the lymphocyte population using forward scatter (FSC) and side scatter (SSC) properties. b. From the lymphocyte gate, create a plot of CD19 vs. CD3. c. Quantify the percentage of cells that are CD19-positive. In XLA, this value is typically less than 1%.[13]

Experimental Protocol: BTK Gene Sequencing

Objective: To identify a pathogenic mutation in the BTK gene.

Methodology:

  • DNA Extraction: Isolate genomic DNA from the patient's whole blood or other suitable tissue.

  • Library Preparation (for Next-Generation Sequencing - NGS): a. Fragment the genomic DNA to a desired size range. b. Ligate sequencing adapters to the DNA fragments.

  • Target Enrichment: Use a probe-based hybridization capture kit specifically designed to target all 19 coding exons and flanking intronic regions of the BTK gene.[18][20]

  • Sequencing: Sequence the enriched library on an NGS platform (e.g., Illumina). Aim for a high read depth (e.g., >30X coverage) for accurate variant calling.[20]

  • Bioinformatic Analysis: a. Align the sequencing reads to the human reference genome (e.g., GRCh37/hg19).[20] b. Perform variant calling to identify single nucleotide variants (SNVs), insertions, and deletions (indels) within the BTK gene. c. Annotate the identified variants to predict their effect on the protein (e.g., missense, nonsense, frameshift) and compare them against databases of known pathogenic mutations (e.g., BTKbase, ClinVar).[16]

Therapeutic Strategies

While there is no cure for XLA, current treatments can effectively manage the disease, allowing patients to lead relatively normal lives.[15]

Immunoglobulin Replacement Therapy (IVIG/SCIG)

The cornerstone of XLA management is lifelong immunoglobulin (IG) replacement therapy.[13][14] This involves regular infusions of purified polyclonal IgG pooled from thousands of healthy donors, which provides passive immunity.[15] IG therapy can be administered intravenously (IVIG) every 3-4 weeks or subcutaneously (SCIG) more frequently (e.g., weekly). This treatment significantly reduces the frequency and severity of infections.[13]

BTK Inhibitors

BTK inhibitors are a class of drugs that block the kinase activity of BTK. First-generation inhibitors like ibrutinib and second-generation inhibitors like zanubrutinib form a covalent bond with the Cys481 residue in the ATP-binding site of BTK, leading to irreversible inhibition.[11][21][22] While these drugs have revolutionized the treatment of B-cell malignancies, they are not a treatment for XLA, as their mechanism is to inhibit a protein that is already absent or non-functional.[2][23] However, the study of these inhibitors has profoundly advanced our understanding of BTK's role in both normal and malignant B-cells.

Gene Therapy

Gene therapy represents a potential curative approach for XLA. The strategy involves transducing a patient's own hematopoietic stem cells with a viral vector (e.g., a lentivirus) carrying a functional copy of the BTK gene.[24][25] These corrected stem cells are then re-infused into the patient, where they can give rise to all hematopoietic lineages, including functional B-cells. Studies in murine models of XLA have demonstrated sustained correction of B-cell development and function.[25][26] Clinical trials exploring this approach in humans are an area of active research.

Conclusion

Bruton's tyrosine kinase is a non-negotiable component of B-lymphocyte development. Its absence or dysfunction, caused by mutations in the BTK gene, leads to the severe primary immunodeficiency XLA. A thorough understanding of the BTK signaling pathway has not only elucidated the pathophysiology of XLA but has also paved the way for targeted therapies in oncology and autoimmunity. For patients with XLA, diagnosis relies on a combination of flow cytometry and genetic testing, while management is centered on lifelong immunoglobulin replacement. Future research, particularly in the realm of gene therapy, holds the promise of a definitive cure for this debilitating disease.

References

Post-Translational Modifications: A Technical Guide to Bruton's Tyrosine Kinase Activity Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase critical for B-cell development, differentiation, and signaling. Its activity is tightly regulated by a series of post-translational modifications (PTMs), which dictate its conformational state, catalytic activity, and subcellular localization. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of the key PTMs affecting BTK's kinase activity, with a focus on phosphorylation, ubiquitination, and acetylation. We will delve into the molecular mechanisms, summarize quantitative data, and provide detailed experimental protocols for studying these modifications.

Phosphorylation: The Master Switch of BTK Activity

Phosphorylation is the most well-characterized PTM regulating BTK's kinase function. A sequential phosphorylation cascade, initiated by Src-family kinases, governs the activation and subsequent autoinhibition of BTK.

Key Phosphorylation Sites and Their Functional Impact

BTK possesses several key phosphorylation sites, each with a distinct role in modulating its activity.

  • Tyrosine 551 (Y551): Located in the activation loop of the kinase domain, Y551 is the primary activating phosphorylation site. Trans-phosphorylation of Y551 by Src-family kinases, such as LYN and SYK, induces a conformational change that relieves autoinhibition and significantly increases BTK's catalytic activity.[1][2] Studies have shown that phosphorylation of Y551 can lead to a 10-fold increase in BTK's kinase activity.[1]

  • Tyrosine 223 (Y223): Situated within the SH3 domain, Y223 is a major autophosphorylation site.[3] Following the phosphorylation of Y551, activated BTK autophosphorylates Y223.[3] While not directly impacting the catalytic rate, phosphorylation of Y223 is thought to modulate BTK's protein-protein interactions and fine-tune its signaling output. However, studies on a Y223F mutant have shown that this phosphorylation is not essential for BTK's catalytic activity in all contexts.[4]

  • Serine 51 (S51) and Threonine 495 (T495): These residues are phosphorylated by Akt/Protein Kinase B. This dual phosphorylation creates a docking site for the 14-3-3ζ protein, which negatively regulates BTK activity by promoting its cytoplasmic retention and subsequent degradation.

  • Serine 180 (S180): Phosphorylation of S180 by Protein Kinase Cβ (PKCβ) negatively regulates BTK.[5][6] This modification reduces BTK's recruitment to the plasma membrane, thereby decreasing its transphosphorylation and subsequent activation.[5][6]

  • E41K Gain-of-Function Mutant: A point mutation from glutamic acid to lysine at position 41 (E41K) in the PH domain results in a constitutively active form of BTK.[7] This mutant shows increased membrane localization and autophosphorylation, leading to enhanced downstream signaling. Quantitative analysis has demonstrated a significant increase in the activation of the downstream substrate PLCγ2 by the E41K BTK mutant.

Quantitative Impact of Phosphorylation on BTK Kinase Activity
ModificationSite(s)Effector KinaseEffect on ActivityQuantitative ChangeReference(s)
PhosphorylationY551Src-family kinases (LYN, SYK)Activation~10-fold increase in kinase activity[1][2]
AutophosphorylationY223BTKModulation of protein interactionsDoes not directly increase catalytic activity[3][4]
PhosphorylationS51, T495Akt/PKBInhibitionPromotes 14-3-3ζ binding and degradation
PhosphorylationS180PKCβInhibitionReduces membrane recruitment and activation[5][6]
MutationE41K-Constitutive ActivationMarkedly stimulates PLCγ2 activity[7]

Signaling Pathway Diagram

BTK_Phosphorylation_Pathway cluster_activation Activation Cascade cluster_inhibition Negative Regulation BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK (Src-family kinases) BCR->LYN_SYK Antigen binding PIP3 PIP3 LYN_SYK->PIP3 BTK_inactive BTK (inactive) Cytoplasmic PIP3->BTK_inactive Recruitment to membrane BTK_active BTK (active) Membrane-bound BTK_inactive->BTK_active pY551 (trans-phosphorylation) BTK_active->BTK_active PLCg2 PLCγ2 BTK_active->PLCg2 Phosphorylates FourteenThreeThree 14-3-3ζ BTK_active->FourteenThreeThree IP3_DAG IP3 + DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ flux & PKC activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK) Ca_PKC->Downstream PKCbeta PKCβ PKCbeta->BTK_inactive Akt Akt/PKB Akt->BTK_active pS51, pT495 Degradation Degradation FourteenThreeThree->Degradation

Caption: BTK phosphorylation signaling pathway.

Ubiquitination: Tagging for Degradation and Signal Termination

Ubiquitination is a crucial PTM that primarily marks BTK for degradation by the proteasome, thereby terminating its signaling activity. This process is essential for maintaining cellular homeostasis and preventing aberrant B-cell activation.

The Role of Cbl E3 Ligase

The E3 ubiquitin ligase Cbl plays a central role in the ubiquitination of BTK.[8] Upon B-cell receptor (BCR) activation, activated BTK phosphorylates and recruits Cbl. Cbl, in turn, mediates the attachment of ubiquitin chains to BTK, targeting it for proteasomal degradation.[8] This negative feedback loop ensures a transient and tightly controlled BTK signaling response.

Impact on BTK Protein Stability

Ubiquitination significantly reduces the half-life of BTK. While precise quantitative data for BTK is still emerging, studies on other kinases have shown that ubiquitination can decrease protein half-life from hours to minutes.[9] The degradation of BTK via the ubiquitin-proteasome system is a key mechanism for terminating BCR signaling.

Ubiquitination Signaling Diagram

BTK_Ubiquitination_Pathway BCR BCR Activation BTK_active Activated BTK BCR->BTK_active Cbl Cbl (E3 Ligase) BTK_active->Cbl Recruits & Activates BTK_ub Ubiquitinated BTK Cbl->BTK_active Mediates Ubiquitination Ub Ubiquitin Ub->BTK_active Proteasome Proteasome BTK_ub->Proteasome Degradation Degradation Proteasome->Degradation Signal_termination Signal Termination Degradation->Signal_termination BTK_Acetylation_Pathway BCR_signaling BCR Signaling p300 p300 (Acetyltransferase) BCR_signaling->p300 Activates BTK BTK p300->BTK Acetylates Acetylated_BTK Acetylated BTK Phosphorylated_BTK Phosphorylated BTK (Active) Acetylated_BTK->Phosphorylated_BTK Promotes Phosphorylation Src_kinases Src-family Kinases Src_kinases->Acetylated_BTK Downstream_signaling Downstream Signaling Phosphorylated_BTK->Downstream_signaling Kinase_Assay_Workflow start Start reagents Prepare reagents: BTK, Substrate, ATP, Test Compound start->reagents plate Add reagents to 384-well plate reagents->plate incubate_kinase Incubate at 30°C (60 min) plate->incubate_kinase add_adpglo Add ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT (30 min) add_detection->incubate_detection read Measure Luminescence incubate_detection->read end End read->end IP_Western_Workflow start Start lysis Cell Lysis start->lysis ip Immunoprecipitation with anti-BTK Ab lysis->ip beads Capture with Protein A/G beads ip->beads wash Wash beads beads->wash elute Elute BTK wash->elute sds_page SDS-PAGE elute->sds_page transfer Transfer to PVDF sds_page->transfer block Blocking transfer->block primary_ab Incubate with anti-phospho-BTK Ab block->primary_ab secondary_ab Incubate with HRP-secondary Ab primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect end End detect->end

References

Bruton's Tyrosine Kinase Isoforms: A Technical Guide to Their Specific Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical mediator in various cellular signaling pathways. While the canonical BTK-A isoform is well-characterized for its role in B-cell development and malignancies, recent discoveries have unveiled the existence of distinct isoforms with specific functions, particularly in the context of solid tumors. This technical guide provides an in-depth exploration of the known BTK isoforms, their differential expression, specific signaling pathways, and functional consequences. We present quantitative data in structured tables, detail experimental protocols for isoform-specific analysis, and provide visualizations of signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Bruton's Tyrosine Kinase and its Isoforms

Bruton's tyrosine kinase is a member of the Tec family of kinases, playing a pivotal role in the signal transduction of various cell surface receptors.[1] The canonical 77 kDa isoform, herein referred to as BTK-A, is predominantly expressed in hematopoietic cells and is a key component of the B-cell receptor (BCR) signaling pathway, regulating B-cell proliferation, differentiation, and survival.[2] Dysregulation of BTK-A is implicated in various B-cell malignancies, leading to the development of targeted inhibitors like ibrutinib.[2]

Recent research has identified novel BTK isoforms that are differentially expressed in non-hematopoietic cells, particularly in solid tumors. These isoforms, arising from alternative transcription start sites or internal translation initiation, exhibit distinct structural features and functional roles. The most well-characterized of these are BTK-C, an 80 kDa isoform with an N-terminal extension, and p65BTK, a truncated 65 kDa isoform.[3][4] This guide will focus on the distinct characteristics and functions of these key BTK isoforms.

Overview of Key BTK Isoforms

The primary BTK isoforms discussed in this guide are BTK-A, BTK-C, and p65BTK. Their fundamental properties are summarized below.

FeatureBTK-ABTK-Cp65BTK
Molecular Weight ~77 kDa~80 kDa~65 kDa
N-terminus Standard PH domainExtended PH domain (extra 34 amino acids)[3]Truncated (lacks a portion of the PH domain)[4]
Primary Expression Hematopoietic cells (especially B-cells)[1]Epithelial cells, solid tumors (e.g., breast, prostate)[1][3]Solid tumors (e.g., colon, lung, glioblastoma, ovarian)[4][5]
Key Signaling Pathway B-cell receptor (BCR) signaling[2]Phosphoinositide 3-kinase (PI3K) signaling[6]RAS/Mitogen-activated protein kinase (MAPK) signaling[4][5]

Table 1: Key Characteristics of BTK Isoforms. This table provides a comparative overview of the main BTK isoforms.

Quantitative Expression Analysis of BTK Isoforms

While comprehensive quantitative data across a wide range of cancers is still an active area of research, existing studies provide valuable insights into the differential expression of BTK isoforms.

Cancer TypeBTK-A ExpressionBTK-C Expressionp65BTK ExpressionReference
Breast Cancer Low/VariableElevated in tumor cells compared to normal breast cells.[7]Not extensively reported[7]
Prostate Cancer Low/VariableExpressed in prostate cancer cells.[1]Not extensively reported[1]
Colon Carcinoma Low/VariableNot extensively reportedHighly expressed in colon cancer patients.[4][4]
Non-Small Cell Lung Cancer (NSCLC) Low/VariableDetected in lung squamous tumors.[8]Detected in NSCLC cell lines, particularly those with KRAS mutations.[9][8][9]
Glioblastoma (GBM) Not extensively reportedNot extensively reportedExpressed in human GBM cells.[9][9]
Ovarian Cancer Not extensively reportedNot extensively reportedExpression correlates with early relapse and shorter progression-free survival.[10][10]
Head and Neck Squamous Cell Carcinoma (HNSCC) LowBTK-p80 (BTK-C) and p65BTK isoforms are expressed.[11]Expressed in HNSCC.[11][11]

Table 2: Relative Expression of BTK Isoforms in Various Cancers. This table summarizes the reported expression patterns of BTK isoforms in different solid tumors. Note that data is often qualitative or semi-quantitative and direct comparisons of absolute expression levels between isoforms are limited.

Signaling Pathways and Specific Functions

The distinct structural features of BTK isoforms dictate their involvement in different signaling cascades, leading to diverse cellular outcomes.

BTK-A Signaling in B-Cells

BTK-A is a central player in BCR signaling. Upon antigen binding to the BCR, a cascade of phosphorylation events leads to the recruitment of BTK-A to the plasma membrane and its subsequent activation. Activated BTK-A then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a key step in initiating downstream signaling pathways that control B-cell survival, proliferation, and differentiation.

BTK_A_Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK_A BTK-A LYN_SYK->BTK_A Phosphorylation PIP3 PIP3 PIP3->BTK_A Membrane Recruitment PLCG2 PLCγ2 BTK_A->PLCG2 Phosphorylation Downstream Downstream Signaling (NF-κB, Calcium flux) PLCG2->Downstream

Figure 1: BTK-A Signaling Pathway in B-Cells. A simplified diagram illustrating the activation of BTK-A downstream of the B-cell receptor.

BTK-C Signaling in Solid Tumors

BTK-C, with its extended N-terminus, is predominantly found in epithelial-derived tumors and is critically involved in pro-survival signaling downstream of the PI3K pathway.[3][6] The activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) can lead to the activation of PI3K, which in turn generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). BTK-C is recruited to the plasma membrane by PIP3, where it is activated and contributes to cell survival and resistance to apoptosis.[6]

BTK_C_Signaling Receptor RTKs / GPCRs PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 BTK_C BTK-C PIP3->BTK_C Membrane Recruitment Survival Cell Survival & Apoptosis Resistance BTK_C->Survival

Figure 2: BTK-C Signaling Pathway in Solid Tumors. This diagram shows the involvement of BTK-C in the PI3K signaling pathway, promoting cell survival.

p65BTK Signaling in Solid Tumors

The truncated p65BTK isoform acts as a potent oncogene in several solid tumors and is regulated by the RAS/MAPK signaling pathway.[4][5] Its expression is driven by hyperactive MAPK signaling, often as a result of mutations in RAS or BRAF.[4] p65BTK is a downstream effector of RAS-mediated transformation and its inhibition can impair the proliferation and clonogenic ability of cancer cells, particularly those with KRAS mutations.[4][5] The translation of p65BTK is initiated from an internal ribosome entry site (IRES), a mechanism often utilized for the expression of oncogenes.[4]

p65BTK_Signaling GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p65BTK p65BTK ERK->p65BTK IRES-mediated Translation Transformation Oncogenic Transformation p65BTK->Transformation

Figure 3: p65BTK Signaling Pathway in Solid Tumors. This diagram illustrates the regulation of p65BTK by the RAS/MAPK pathway and its role in oncogenesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of BTK isoforms.

Isoform-Specific Quantitative Real-Time PCR (qPCR)

This protocol allows for the quantification of specific BTK isoform mRNA levels.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific)

  • SYBR Green qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)

  • qPCR instrument (e.g., Applied Biosystems 7500 Real-Time PCR System)

  • Nuclease-free water

  • Isoform-specific primers (designed to target unique exon-exon junctions or 5' UTRs)

Primer Design:

  • BTK-A: Forward and reverse primers spanning the junction of exon 1 and exon 2, unique to the BTK-A transcript.

  • BTK-C: Forward primer in the unique exon 1C and a reverse primer in exon 2.

  • p65BTK: As p65BTK shares its 5' UTR with BTK-C, distinguishing it from BTK-C at the mRNA level using standard qPCR is challenging. However, primers can be designed to amplify a region present in both BTK-C and p65BTK transcripts but absent in BTK-A.

Protocol:

  • RNA Extraction: Isolate total RNA from cell lines or tissues using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL final volume as follows:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template (diluted 1:10)

    • 6 µL Nuclease-free water

  • qPCR Cycling Conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis

  • Data Analysis: Use the comparative Ct (ΔΔCt) method to determine the relative expression of each isoform, normalized to a housekeeping gene (e.g., GAPDH, ACTB).

qPCR_Workflow RNA Total RNA Extraction cDNA cDNA Synthesis RNA->cDNA qPCR qPCR with Isoform-Specific Primers cDNA->qPCR Analysis Data Analysis (ΔΔCt Method) qPCR->Analysis

Figure 4: Workflow for Isoform-Specific qPCR. A flowchart outlining the major steps in quantifying BTK isoform mRNA levels.

Immunoprecipitation and Western Blotting

This protocol is used to detect and compare the protein levels of BTK isoforms.

Materials:

  • Cell lysis buffer (RIPA buffer or similar) with protease and phosphatase inhibitors

  • Protein A/G magnetic beads or agarose beads

  • Primary antibodies specific to BTK (some antibodies may recognize all isoforms, while others may be isoform-specific)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Chemiluminescent substrate

  • Western blot imaging system

Protocol:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay.

  • Immunoprecipitation (optional, for enrichment):

    • Incubate 500-1000 µg of protein lysate with 1-2 µg of a BTK-specific antibody overnight at 4°C with gentle rotation.

    • Add 20-30 µL of protein A/G beads and incubate for 2-4 hours at 4°C.

    • Wash the beads 3-5 times with lysis buffer.

    • Elute the protein by boiling the beads in 2x Laemmli sample buffer.

  • SDS-PAGE and Western Blotting:

    • Load 20-40 µg of total protein lysate or the entire immunoprecipitated sample onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary BTK antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Capture the image using an imaging system.

IP_WB_Workflow Lysis Cell Lysis & Protein Quantification IP Immunoprecipitation (Optional) Lysis->IP SDS_PAGE SDS-PAGE Lysis->SDS_PAGE IP->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Detection Antibody Detection & Imaging Transfer->Detection

Figure 5: Workflow for Immunoprecipitation and Western Blotting. A flowchart showing the steps for detecting BTK isoform proteins.

In Vitro Kinase Assay

This protocol measures the kinase activity of recombinant BTK isoforms.

Materials:

  • Recombinant BTK isoforms (BTK-A, BTK-C, p65BTK)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (e.g., 100 µM)

  • Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Luminometer

Protocol:

  • Prepare Kinase Reaction: In a 96-well plate, prepare a master mix containing kinase buffer, substrate, and recombinant BTK isoform.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Terminate Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal.

  • Measure Luminescence: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Compare the luminescence signals from the different BTK isoforms to determine their relative kinase activities.

Kinase_Assay_Workflow Setup Prepare Kinase Reaction Mix Initiate Initiate with ATP & Incubate Setup->Initiate Detect Terminate & Detect ADP Production Initiate->Detect Measure Measure Luminescence Detect->Measure

Figure 6: In Vitro Kinase Assay Workflow. A simplified flowchart for measuring the kinase activity of BTK isoforms.

Therapeutic Implications and Future Directions

The discovery of distinct BTK isoforms with specific roles in solid tumors opens up new avenues for targeted cancer therapy. While BTK inhibitors were initially developed for B-cell malignancies, their efficacy in solid tumors is now being explored, likely due to their activity against these novel isoforms.[9]

Key considerations for drug development include:

  • Isoform Selectivity: Developing inhibitors with selectivity for the cancer-associated isoforms (BTK-C and p65BTK) over the hematopoietic BTK-A could potentially minimize off-target effects on the immune system.

  • Targeting Downstream Effectors: Identifying the specific downstream substrates of each isoform will provide additional targets for combination therapies.

  • Biomarker Development: The expression levels of specific BTK isoforms could serve as predictive biomarkers for patient stratification and response to therapy.

Further research is needed to fully elucidate the interactomes and substrate specificities of each BTK isoform. Advanced proteomics and genomics approaches will be instrumental in mapping their signaling networks and uncovering novel therapeutic vulnerabilities. A deeper understanding of the regulatory mechanisms governing the expression of these isoforms will also be crucial for developing effective therapeutic strategies.

Conclusion

The landscape of Bruton's tyrosine kinase has expanded beyond its classical role in B-cell biology. The identification and characterization of distinct isoforms, particularly BTK-C and p65BTK, in solid tumors have revealed new layers of complexity and provided novel targets for cancer therapy. This technical guide has provided a comprehensive overview of the current knowledge on BTK isoforms, their specific functions, and the experimental approaches to study them. As research in this field continues to evolve, a detailed understanding of these isoforms will be paramount for the development of next-generation targeted therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Evolutionary Conservation of the Bruton's Tyrosine Kinase (BTK) Gene

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the development and functioning of B-lymphocytes.[1][2][3] Encoded by the BTK gene, this enzyme is a member of the Tec family of protein tyrosine kinases and is a critical component of the B-cell receptor (BCR) signaling pathway.[4][5][6] Mutations in the BTK gene in humans lead to X-linked agammaglobulinemia (XLA), a primary immunodeficiency characterized by the failure of B-cells to mature, resulting in a near-absence of antibodies.[1][7] Given its crucial role in B-cell biology, BTK has become a significant therapeutic target for B-cell malignancies and autoimmune diseases.[4][5][8]

Understanding the evolutionary conservation of the BTK gene and its encoded protein is fundamental for several reasons. It provides insights into the essential, ancestral functions of the kinase, helps in the identification of critical functional domains and residues, and validates the use of model organisms for studying BTK's role in health and disease. This guide provides a comprehensive overview of the evolutionary conservation of BTK, including its genomic structure, protein domains, and signaling pathways.

Orthologs and Phylogeny

The BTK gene's sequence has been conserved throughout evolution, with an ancestor emerging even before the evolution of metazoans.[9] A Tec family kinase ancestor has been identified in the unicellular choanoflagellate Monosiga brevicollis, the closest known relative to metazoans with a sequenced genome.[10] This suggests that the fundamental components of this signaling pathway were in place early in animal evolution.

While insects possess a single Tec family kinase (TFK), vertebrates have multiple members that arose from gene duplications.[9] The fly homolog, known as Btk29A, is most homologous to the vertebrate BTK.[9] In vertebrates, five members of the Tec family are generally recognized: BTK, BMX, ITK, TEC, and TXK.[10] The duplication events that gave rise to these distinct kinases occurred before the emergence of vertebrates.[10] However, not all mammals have all five TFKs; for example, the platypus lacks Txk.[10]

Phylogenetic analyses show a clear distinction between the major Tec family protein groups.[10] BTK orthologs have been identified across a wide range of jawed vertebrates, including mammals, birds, reptiles, amphibians, and various fish species.[11]

Conservation of Genomic and Protein Structure

The genomic organization of the BTK gene shows a remarkable degree of conservation between species. In both humans and mice, the gene spans approximately 37 kilobases and is composed of 19 exons.[12][13] This structural conservation underscores the importance of the gene's regulation and the precise assembly of its functional domains.

The BTK protein itself is composed of five distinct domains, each with a specific function in the protein's regulation and signaling activity.[4][14] The arrangement and sequence of these domains are highly conserved across species. The domains are:

  • Pleckstrin Homology (PH) Domain: Located at the N-terminus, this domain is responsible for binding to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[14] This interaction is a critical first step for BTK's activation, as it recruits the kinase to the site of active signaling.[15]

  • Tec Homology (TH) Domain: This domain follows the PH domain and contains a Btk motif and a proline-rich region.[16] The Btk motif is a zinc-finger motif that is crucial for the protein's stability and optimal activity.[4][17]

  • Src Homology 3 (SH3) Domain: The SH3 domain is a protein-protein interaction module that recognizes and binds to proline-rich sequences in other proteins, contributing to the assembly of signaling complexes.[18]

  • Src Homology 2 (SH2) Domain: The SH2 domain binds to phosphorylated tyrosine residues on other proteins, a key mechanism for propagating signals within the cell.[18]

  • Kinase (SH1) Domain: This C-terminal domain contains the catalytic site responsible for transferring a phosphate group from ATP to tyrosine residues on substrate proteins, thereby activating or inhibiting their function.[16]

A notable evolutionary feature is a specific loop within the PH domain of BTK, which is present only in mammalian and bird orthologs.[10] This loop is thought to have emerged from the insertion of an exon and is located on the protein's surface.[10]

Conservation of the BTK Signaling Pathway

BTK is a central mediator of signaling downstream of various receptors, most notably the B-cell receptor (BCR).[12] The proximal elements of BTK signaling are conserved even in distantly related species.[9] Upon BCR engagement by an antigen, BTK is recruited to the cell membrane and activated through a series of phosphorylation events.[6] Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which leads to calcium mobilization and the activation of transcription factors that drive B-cell proliferation, differentiation, and survival.[5][14]

While the core signaling cascade involving BTK is conserved, the downstream transcriptional regulation and the ultimate functional roles of BTK can vary between species.[9][19] For instance, in mammals, BTK is essential for the maturation of B-lymphocytes.[1][9] In contrast, the Drosophila homolog, Btk29A, is involved in processes such as longevity and the development of male genitalia, and its loss is lethal.[9][19] This suggests that while the proximal signaling machinery is ancient, the downstream effector pathways have been adapted for different species-specific functions over evolutionary time.[9][19]

Data Presentation

Table 1: Cross-Species Homology of the BTK Gene and Protein
SpeciesCommon NameOrtholog GeneProtein Length (Amino Acids)Notes
Homo sapiensHumanBTK659Reference genome. Mutations cause X-linked agammaglobulinemia (XLA).[1][11]
Mus musculusHouse MouseBtk659Highly conserved with human BTK. Mutations cause X-linked immunodeficiency (Xid).[1][11][12]
Rattus norvegicusNorway RatBtk661Sequence is analogous to the mouse Btk sequence.[1][11][20]
Gallus gallusChickenBTK661BTK ortholog present in avian species.[11]
Danio rerioZebrafishbtk640TFKs are present in fish, indicating an early vertebrate origin.[10][11]
Drosophila melanogasterFruit FlyBtk29A-The type 2 splice variant shows over 80% homology to mammalian Btk.[19] It has a different primary function than in mammals.[9]
Table 2: Conserved Functional Domains of Human BTK Protein
DomainAmino Acid Position (approx.)FunctionConservation Notes
PH (Pleckstrin Homology)1-170Binds to PIP3, mediating membrane translocation.[14][17]Highly conserved. A loop insertion is present in amniotes (mammals and birds).[10]
TH (Tec Homology)171-214Contains the Btk zinc-finger motif, important for protein stability.[4][16]Conserved across the Tec family of kinases.
SH3 (Src Homology 3)215-276Binds to proline-rich regions of other proteins.[12][18]A conserved feature of many signaling proteins.
SH2 (Src Homology 2)277-383Binds to phosphotyrosine residues.[12][18]Critical for signal propagation in tyrosine kinase pathways.
Kinase (SH1) 384-659Catalytic domain responsible for tyrosine phosphorylation.[12][16]The core functional domain, highly conserved across all protein kinases.

Experimental Protocols

Protocol 1: In Silico Analysis of BTK Conservation

This protocol outlines a bioinformatics approach to identify BTK orthologs and analyze their sequence conservation.

Objective: To identify BTK orthologs in various species and determine the degree of sequence conservation in the full-length protein and its functional domains.

Methodology:

  • Sequence Retrieval:

    • Obtain the reference human BTK protein sequence (UniProt accession: Q06187) from a protein database like UniProt or NCBI.

  • Ortholog Identification:

    • Use the human BTK sequence as a query in a BLASTp (protein-protein BLAST) search against the non-redundant protein sequences database at NCBI.

    • Limit the search to specific taxonomic groups (e.g., vertebrates, insects) to identify relevant orthologs.

    • Alternatively, use orthology databases such as Ensembl or NCBI Orthologs to retrieve pre-computed orthologs.[11]

  • Multiple Sequence Alignment:

    • Collect the FASTA sequences of the identified BTK orthologs.

    • Perform a multiple sequence alignment using a tool like Clustal Omega or MUSCLE. This will align the sequences to highlight conserved regions and differences.

  • Phylogenetic Analysis:

    • Use the multiple sequence alignment to construct a phylogenetic tree using methods such as Maximum Likelihood or Neighbor-Joining (e.g., with MEGA or PhyML software). This will visualize the evolutionary relationships between the BTK orthologs.[10]

  • Domain Analysis and Conservation Scoring:

    • Identify the locations of the conserved domains (PH, TH, SH3, SH2, Kinase) on the aligned sequences.

    • Calculate the percentage of sequence identity and similarity for the full-length proteins and for each individual domain relative to the human sequence.

    • Visualize the conservation scores on the alignment to identify highly conserved residues that are likely critical for function.

Protocol 2: Functional Conservation Analysis Using a Model Organism

This protocol describes a conceptual experimental approach to assess the functional conservation of BTK using Drosophila melanogaster as a model system.

Objective: To determine if human BTK can functionally rescue a phenotype caused by a mutation in the Drosophila BTK homolog, Btk29A.

Methodology:

  • Generation of a Btk29A Mutant Fly Line:

    • Obtain or generate a Drosophila line with a loss-of-function mutation in the Btk29A gene. This could be a null mutant that exhibits a specific phenotype, such as reduced lifespan or developmental defects.[19]

  • Creation of a Human BTK Transgenic Fly Line:

    • Clone the full-length human BTK cDNA into a Drosophila expression vector under the control of a suitable promoter (e.g., a UAS promoter for GAL4-driven expression).

    • Generate transgenic flies carrying the human BTK construct using standard P-element or other transgenesis methods.

  • Genetic Cross and Rescue Experiment:

    • Cross the Btk29A mutant flies with the transgenic flies expressing human BTK.

    • Use a genetic crossing scheme to generate progeny that are homozygous for the Btk29A mutation but also carry and express the human BTK transgene.

  • Phenotypic Analysis:

    • Analyze the phenotype of the resulting flies. Assess whether the expression of human BTK can rescue the defects observed in the Btk29A mutants (e.g., restore normal lifespan or correct developmental abnormalities).

    • Include appropriate controls, such as Btk29A mutants without the human transgene and wild-type flies.

  • Interpretation:

    • If the human BTK protein can rescue the mutant phenotype in flies, it indicates a high degree of functional conservation in the core molecular mechanisms, even if the organismal-level functions differ.[10]

Mandatory Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK_inactive BTK (inactive) LYN->BTK_inactive Recruitment & Phosphorylation PIP3 PIP3 PIP3->BTK_inactive Membrane Localization BTK_active BTK (active) BTK_inactive->BTK_active Activation PLCG2 PLCγ2 BTK_active->PLCG2 Phosphorylates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium Transcription Gene Transcription (Proliferation, Survival) DAG->Transcription Calcium->Transcription

Caption: Conserved BTK signaling pathway downstream of the B-Cell Receptor (BCR).

Gene_Conservation_Workflow cluster_bioinformatics Bioinformatic Analysis cluster_experimental Experimental Validation start Start: Identify Gene of Interest (e.g., Human BTK) db_search 1. Database Search (NCBI, Ensembl) start->db_search ortho_id 2. Identify Orthologs db_search->ortho_id msa 3. Multiple Sequence Alignment (Clustal, MUSCLE) ortho_id->msa model_organism 6. Select Model Organism (e.g., Mouse, Fly) ortho_id->model_organism phylo 4. Phylogenetic Tree Construction (MEGA, PhyML) msa->phylo domain_analysis 5. Conserved Domain Analysis msa->domain_analysis conclusion Conclusion: Assess Degree of Structural and Functional Conservation phylo->conclusion domain_analysis->conclusion mutant_gen 7. Generate Mutant in Homolog Gene model_organism->mutant_gen rescue_exp 8. Functional Rescue Experiment with Human Gene mutant_gen->rescue_exp rescue_exp->conclusion

Caption: Workflow for studying the evolutionary conservation of a target gene.

Conclusion

The Bruton's tyrosine kinase gene exhibits a high degree of evolutionary conservation, from its genomic structure and protein domain architecture to its central role in intracellular signaling. The presence of a TFK ancestor before the divergence of metazoans highlights the ancient origins of this signaling module. While the core biochemical functions of BTK are maintained across vast evolutionary distances, its ultimate physiological roles have been adapted to fit the specific developmental and immunological needs of different lineages. This deep conservation validates the use of various animal models to dissect the complexities of BTK signaling and provides a solid foundation for the development of therapeutic inhibitors that target its fundamental, conserved mechanisms. For drug development professionals, the identification of highly conserved residues and domains is crucial for designing specific and effective inhibitors, while an understanding of species-specific differences is vital for interpreting preclinical data.

References

In-Depth Technical Guide to Bruton's Tyrosine Kinase (BTK) Signaling: Upstream Regulators and Downstream Effectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core signaling pathways involving Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in various cellular processes. The document details the upstream regulators that activate BTK and the downstream effector molecules that propagate its signals, leading to diverse physiological and pathological outcomes. This guide is intended to serve as a valuable resource for researchers in immunology, oncology, and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into BTK-mediated signaling.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a member of the Tec family of kinases and a crucial signaling molecule in hematopoietic cells, particularly B lymphocytes.[1][2] Its activation is essential for B cell development, differentiation, proliferation, and survival.[1] Dysregulation of BTK signaling is implicated in numerous B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[2] BTK is also expressed in myeloid cells, including monocytes, macrophages, and mast cells, where it participates in innate immune responses.[3]

The BTK protein consists of several key domains: a Pleckstrin homology (PH) domain, a Tec homology (TH) domain, a proline-rich region (PRR), and Src homology (SH3 and SH2) domains, followed by the catalytic kinase domain. These domains mediate protein-protein and protein-lipid interactions that are critical for its regulation and function.[4]

Upstream Regulators of BTK Signaling

The activation of BTK is a tightly regulated process initiated by various cell surface receptors. The primary mechanism of activation occurs downstream of the B-cell receptor (BCR), but other receptors, including chemokine receptors, Toll-like receptors (TLRs), and Fc receptors, also converge on BTK.[5]

Upon receptor engagement, a cascade of phosphorylation events is initiated. Key upstream regulators include:

  • Src Family Kinases (e.g., LYN, SYK): Following BCR stimulation, Src family kinases like LYN and Spleen tyrosine kinase (SYK) are activated.[2] These kinases phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) on the BCR co-receptors CD79A and CD79B. This creates docking sites for other signaling proteins, including BTK.[2]

  • Phosphoinositide 3-kinase (PI3K): Concurrently, PI3K is activated and phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[3]

  • PIP3-mediated Membrane Recruitment: The PH domain of BTK binds to PIP3, recruiting BTK to the cell membrane.[1] This translocation is a critical step for its activation.

  • Trans- and Autophosphorylation: At the membrane, BTK is phosphorylated by Src family kinases at tyrosine 551 (Y551) in its activation loop, leading to a significant increase in its catalytic activity.[6] Subsequently, BTK undergoes autophosphorylation at tyrosine 223 (Y223) within its SH3 domain, which is a marker of full activation.[3]

The protein tyrosine phosphatase PTP1B has been identified as a negative regulator of BCR signaling, and it can directly interact with and potentially dephosphorylate BTK.[7]

Downstream Effectors of BTK Signaling

Once activated, BTK phosphorylates a range of downstream substrates, propagating the signal and leading to the activation of multiple signaling pathways that control crucial cellular functions.

Key downstream effectors and pathways include:

  • Phospholipase C gamma 2 (PLCγ2): BTK directly phosphorylates and activates PLCγ2 at multiple tyrosine residues, including Y753, Y759, and Y1217.[8] Activated PLCγ2 hydrolyzes PIP2 into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

  • Calcium Mobilization and Protein Kinase C (PKC) Activation: IP3 triggers the release of calcium from intracellular stores, while DAG activates PKC. This leads to the activation of downstream signaling cascades.[3]

  • NF-κB Pathway: BTK is essential for the activation of the canonical Nuclear Factor-kappa B (NF-κB) pathway. This is achieved through the activation of the IκB kinase (IKK) complex, which leads to the phosphorylation and degradation of the NF-κB inhibitor, IκBα, allowing NF-κB transcription factors (like p50/p65) to translocate to the nucleus and induce the expression of genes involved in cell survival and proliferation.[3] BTK can also directly phosphorylate IκBα at tyrosines 289 and 305, providing an additional IKK-independent mechanism for NF-κB activation.[3]

  • MAPK Pathway: BTK signaling also leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAP kinases.[3] Activated ERKs translocate to the nucleus to regulate gene expression.[3]

  • AKT Pathway: BTK can influence the activation of the PI3K/AKT pathway, which is a critical regulator of cell survival and metabolism.[5]

Data Presentation

Table 1: Kinetic Parameters of Bruton's Tyrosine Kinase
ParameterSubstrateValueReference
KmATP84 ± 20 µM[6][9]
KmS1 peptide37 ± 8 µM[6][9]
Specific Activity49 nmol/min/mg[10]
Table 2: Inhibitory Constants (IC50) of Selected BTK Inhibitors
InhibitorAssay TypeIC50 (nM)Reference
FenebrutinibIn vitro7.04[11]
VecabrutinibIn vitro18.4[11]
NemtabrutinibIn vitro32.9[11]
IbrutinibPlatelet Aggregation25
ZanubrutinibPlatelet Aggregation94

Mandatory Visualizations

BTK_Signaling_Pathway cluster_upstream Upstream Regulators cluster_btk BTK Activation cluster_downstream Downstream Effectors BCR BCR SYK SYK BCR->SYK Activation PI3K PI3K BCR->PI3K Activation BTK_inactive BTK (inactive) SYK->BTK_inactive Phosphorylation (Y551) PIP3 PIP3 PI3K->PIP3 Generates PIP3->BTK_inactive Recruitment BTK_active BTK (active) BTK_inactive->BTK_active Autophosphorylation (Y223) PLCG2 PLCγ2 BTK_active->PLCG2 Phosphorylation AKT AKT BTK_active->AKT Activation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB MAPK MAPK (ERK, JNK, p38) Ca_PKC->MAPK Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression MAPK->Gene_Expression AKT->Gene_Expression

Caption: Simplified overview of the BTK signaling pathway.

BTK_Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - BTK Enzyme - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) start->prepare_reagents add_inhibitor Add Test Inhibitor or Vehicle to 384-well plate prepare_reagents->add_inhibitor add_enzyme Add BTK Enzyme add_inhibitor->add_enzyme add_substrate_atp Add Substrate/ATP Mix to initiate reaction add_enzyme->add_substrate_atp incubate_reaction Incubate at 30°C for 15-60 min add_substrate_atp->incubate_reaction stop_reaction Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP incubate_reaction->stop_reaction incubate_stop Incubate at RT for 40 min stop_reaction->incubate_stop detect_adp Add Kinase Detection Reagent to convert ADP to ATP incubate_stop->detect_adp incubate_detect Incubate at RT for 30 min detect_adp->incubate_detect read_luminescence Measure Luminescence incubate_detect->read_luminescence end End read_luminescence->end

Caption: Workflow for an in vitro BTK kinase activity assay.

Experimental Protocols

In Vitro BTK Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[10][12]

Materials:

  • Recombinant human BTK enzyme

  • BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[12]

  • Substrate (e.g., Poly (Glu,Tyr) synthetic peptide)[10]

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Test compounds (BTK inhibitors)

  • 384-well plates

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a 2X BTK Kinase Buffer.

    • Prepare a stock solution of ATP (e.g., 10 mM).

    • Prepare a stock solution of the substrate (e.g., 1 mg/ml).

    • Dilute the BTK enzyme to the desired concentration in 1X Kinase Buffer. The optimal concentration should be determined by titration.

  • Assay Setup:

    • In a 384-well plate, add 1 µl of the test compound or vehicle (e.g., 5% DMSO).

    • Add 2 µl of the diluted BTK enzyme to each well.

    • Prepare a substrate/ATP mix. For example, to achieve a final concentration of 50 µM ATP, mix the appropriate volumes of 2X buffer, ATP stock, and substrate stock.

    • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.

  • Kinase Reaction:

    • Shake the plate gently.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the BTK kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-PLCγ2

This protocol outlines the detection of phosphorylated PLCγ2 in cell lysates following B-cell activation.[13][14]

Materials:

  • B-cell line (e.g., Ramos)

  • Cell culture medium

  • Anti-IgM antibody for BCR stimulation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)[13]

  • Primary antibodies: anti-phospho-PLCγ2 (e.g., Tyr759) and anti-total-PLCγ2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Stimulation:

    • Culture B-cells to the desired density.

    • Stimulate the cells with anti-IgM antibody (e.g., 10 µg/mL) for a specific time course (e.g., 0, 2, 5, 10, 30 minutes).

  • Sample Preparation:

    • Harvest the cells by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the supernatants.

  • SDS-PAGE and Transfer:

    • Mix the lysates with SDS-PAGE sample buffer and heat at 95°C for 5 minutes.[13]

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary anti-phospho-PLCγ2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Optional):

    • The membrane can be stripped and reprobed with an anti-total-PLCγ2 antibody to normalize for protein loading.

NF-κB Reporter Assay

This protocol describes a luciferase-based reporter assay to measure NF-κB activation downstream of BTK.[11][15]

Materials:

  • A suitable cell line (e.g., HEK293) stably expressing an NF-κB-luciferase reporter construct.[11]

  • Cell culture medium

  • Stimulant (e.g., TNF-α)[11]

  • Test compounds (BTK inhibitors)

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the reporter cells into a white, opaque 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for a predetermined time (e.g., 6 hours).[11] Include unstimulated and vehicle-treated controls.

  • Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysates.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescence intensity reflects the level of NF-κB transcriptional activity.

    • Calculate the percent inhibition of NF-κB activation for each compound concentration.

    • Determine the IC50 value.

Flow Cytometry for B-cell Activation Markers

This protocol is for the analysis of cell surface activation markers on B-cells following stimulation.[16][17]

Materials:

  • Primary B-cells or a B-cell line

  • Cell culture medium

  • Stimulant (e.g., anti-IgM)

  • Flow cytometry staining buffer (e.g., PBS with 0.5% BSA and 0.05% sodium azide)[16]

  • Fluorochrome-conjugated antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., CD69, CD86)

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Culture B-cells and stimulate them with an appropriate agonist for a desired time period (e.g., 24 hours). Include an unstimulated control.

  • Cell Staining:

    • Harvest the cells and wash them with cold staining buffer.

    • Resuspend the cells in staining buffer at a concentration of approximately 1 x 106 cells/mL.[16]

    • Add the fluorochrome-conjugated antibodies to the cell suspension.

    • Incubate on ice for 30 minutes in the dark.

  • Washing and Acquisition:

    • Wash the cells twice with staining buffer to remove unbound antibodies.

    • Resuspend the cells in an appropriate volume of staining buffer.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the B-cell population (e.g., CD19-positive cells).

    • Analyze the expression of activation markers (e.g., CD69, CD86) on the gated B-cells.

    • Quantify the percentage of activated cells and the mean fluorescence intensity (MFI) of the activation markers.

Conclusion

This technical guide has provided a detailed examination of the upstream regulators and downstream effectors of BTK signaling. The information presented, including the signaling pathways, quantitative data, and experimental protocols, offers a robust foundation for researchers and drug development professionals working in this field. A thorough understanding of the intricate network of interactions governing BTK activity is paramount for the development of novel and effective therapies targeting B-cell malignancies and autoimmune disorders. The provided methodologies for key experiments are intended to facilitate the investigation and validation of new hypotheses related to BTK signaling.

References

Methodological & Application

Measuring Bruton's Tyrosine Kinase Activity In Vitro: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2][3][4] Its activation plays a significant role in B-cell proliferation, differentiation, and survival.[1][2][3][4] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a prominent target for therapeutic intervention.[4][5] This document provides detailed protocols for measuring BTK activity in vitro, a critical step in the discovery and characterization of novel BTK inhibitors.

The following sections outline the principles behind common in vitro BTK activity assays, provide step-by-step experimental protocols, and present key quantitative data for assay setup and comparison of inhibitor potencies.

BTK Signaling Pathway

BTK is a key mediator in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK, which in turn phosphorylates downstream targets, ultimately leading to cellular responses such as proliferation and survival.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk PI3K PI3K Lyn_Syk->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K->PIP3 phosphorylates BTK BTK PIP3->BTK recruits & activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Ca_PKC Ca²⁺ / PKC DAG_IP3->Ca_PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation Proliferation & Survival NFkB_MAPK->Proliferation Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Prep_Enzyme Prepare BTK Enzyme (e.g., 1.5 nM) Add_Enzyme Add BTK Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate/ATP Mix (e.g., 10 µM ATP, 0.25 mg/mL peptide) Initiate_Reaction Initiate with Substrate/ATP Mix Prep_Substrate->Initiate_Reaction Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor/Vehicle to Plate Prep_Inhibitor->Add_Inhibitor Add_Inhibitor->Add_Enzyme Add_Enzyme->Initiate_Reaction Incubate_Reaction Incubate at 30°C (e.g., 45-60 min) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Add Detection Reagents Incubate_Reaction->Stop_Reaction Incubate_Detection Incubate at RT (e.g., 30-60 min) Stop_Reaction->Incubate_Detection Read_Plate Read Plate (Luminescence/Fluorescence) Incubate_Detection->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Generate_Curve Generate Dose-Response Curve Calculate_Inhibition->Generate_Curve Determine_IC50 Determine IC50 Value Generate_Curve->Determine_IC50

References

Application Notes and Protocols for Bruton's Tyrosine Kinase (BTK) Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in various cellular signaling pathways, particularly in B-cell development, differentiation, and activation.[1][2][3] Its involvement in the B-cell receptor (BCR) signaling cascade makes it a critical therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][4] Consequently, a variety of robust and sensitive assays have been developed to identify and characterize BTK inhibitors. These assays can be broadly categorized into biochemical assays, which measure the direct effect of an inhibitor on purified BTK enzyme activity, and cell-based assays, which assess the inhibitor's efficacy in a more physiologically relevant cellular context.

This document provides detailed protocols and application notes for several widely used BTK inhibition assays, designed for researchers, scientists, and drug development professionals.

BTK Signaling Pathway

BTK is a key component of multiple signaling pathways, including those initiated by the B-cell receptor (BCR), Toll-like receptors (TLRs), and Fc receptors.[5][6] Upon receptor activation, BTK is recruited to the plasma membrane and subsequently phosphorylated and activated by kinases such as spleen tyrosine kinase (SYK).[5] Activated BTK then phosphorylates downstream targets, most notably phospholipase C-γ2 (PLCγ2).[2][5] This leads to the generation of second messengers inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[5] These pathways ultimately control gene expression related to cell proliferation, differentiation, and survival.[5][6]

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus BCR BCR SYK SYK BCR->SYK Activation BTK_mem BTK SYK->BTK_mem Phosphorylation PLCG2 PLCγ2 BTK_mem->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG BTK_cyto BTK BTK_cyto->BTK_mem Recruitment Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFkB NF-κB Ca_flux->NFkB MAPK MAPK PKC->MAPK Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression MAPK->Gene_Expression

Caption: Simplified BTK signaling pathway.

Section 1: Biochemical Assays for BTK Inhibition

Biochemical assays utilize purified, recombinant BTK enzyme to directly measure the inhibitory effect of a compound on its kinase activity. These assays are ideal for high-throughput screening (HTS) and for determining the intrinsic potency of an inhibitor (e.g., IC50 value).

Biochemical_Assay_Workflow Reagent_Prep 1. Reagent Preparation (BTK Enzyme, Substrate, ATP, Inhibitor) Reaction_Setup 2. Reaction Setup (Combine reagents in microplate) Reagent_Prep->Reaction_Setup Incubation 3. Incubation (Allow kinase reaction to proceed) Reaction_Setup->Incubation Detection 4. Detection (Add detection reagents, measure signal) Incubation->Detection Data_Analysis 5. Data Analysis (Calculate % inhibition, determine IC50) Detection->Data_Analysis

Caption: General workflow for a biochemical BTK inhibition assay.
LanthaScreen™ Eu Kinase Binding Assay

This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based competition binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the BTK enzyme.[7]

Experimental Protocol [7]

  • Reagent Preparation :

    • 1X Kinase Buffer A : Prepare a buffer containing 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • BTK Enzyme Solution : Dilute the BTK enzyme in 1X Kinase Buffer A to the desired concentration (e.g., 5 nM).

    • Tracer Solution : Dilute the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A. The optimal concentration should be at or below the Kd of the tracer for BTK.

    • Europium-labeled Anti-Tag Antibody : Dilute the antibody in 1X Kinase Buffer A.

    • Test Compound : Prepare serial dilutions of the test compound in 100% DMSO, then dilute in 1X Kinase Buffer A.

  • Assay Procedure :

    • Add 5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 5 µL of the BTK enzyme/Eu-antibody mixture to each well.

    • Add 5 µL of the tracer solution to initiate the binding reaction.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis :

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterRecommended Concentration
BTK Enzyme1-10 nM
Alexa Fluor™ 647-labeled Tracer5-20 nM
Eu-labeled Antibody2 nM
Final DMSO Concentration< 1%

Table 1: Typical Reagent Concentrations for LanthaScreen™ BTK Assay.

Transcreener® ADP² Kinase Assay

This assay quantifies kinase activity by directly measuring the amount of ADP produced during the enzymatic reaction.[8] It utilizes an antibody that selectively binds to ADP over ATP, coupled with a fluorescent tracer.

Experimental Protocol [8][9]

  • Reagent Preparation :

    • 1X Assay Buffer : Prepare a buffer containing 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • BTK Enzyme Solution : Dilute BTK in 1X Assay Buffer. An enzyme titration is recommended to determine the optimal concentration.[9]

    • Substrate/ATP Solution : Prepare a solution of the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in 1X Assay Buffer. ATP concentration is typically at its Km value.

    • Test Compound : Prepare serial dilutions in DMSO, then dilute in 1X Assay Buffer.

    • ADP Detection Mix : Prepare a mix of ADP² Antibody and ADP Alexa594 Tracer.

  • Assay Procedure :

    • Add the test compound to the wells of a microplate.

    • Add the BTK enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding the Substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect ADP by adding the ADP Detection Mix.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis :

    • Read the plate using a fluorescence polarization reader.

    • Convert the raw data to the amount of ADP produced using a standard curve.

    • Plot the amount of ADP produced against the inhibitor concentration to determine the IC50 value.

Z'-LYTE™ Kinase Assay

This FRET-based method uses a peptide substrate labeled with two fluorophores (coumarin and fluorescein) that are cleaved by a development reagent only when the peptide is not phosphorylated.[10][11]

Experimental Protocol [10][12]

  • Reagent Preparation :

    • Kinase Buffer : Typically provided in the kit, containing buffer, MgCl₂, and DTT.

    • BTK Enzyme Solution : Dilute BTK in Kinase Buffer to the desired concentration (e.g., 5 nM).

    • Peptide Substrate/ATP Mix : Prepare a mix of the Tyr 1 peptide substrate and ATP in Kinase Buffer.

    • Test Compound : Prepare serial dilutions in DMSO, then dilute in Kinase Buffer.

    • Development Reagent : Prepare as per the kit instructions.

  • Assay Procedure :

    • Add 5 µL of the test compound or DMSO to the wells of a 96-well plate.

    • Add 10 µL of the BTK enzyme/peptide substrate mix and incubate for 20 minutes at 30°C.

    • Add 5 µL of the ATP solution to start the reaction and incubate for 60 minutes at room temperature.

    • Add 5 µL of the Development Reagent and incubate for 60 minutes at room temperature.

    • Add 5 µL of Stop Reagent.

  • Data Acquisition and Analysis :

    • Read the plate on a fluorescence plate reader, measuring the emission from both coumarin (445 nm) and fluorescein (520 nm).

    • Calculate the emission ratio and then the percent phosphorylation.

    • Plot the percent inhibition against the inhibitor concentration to calculate the IC50.

InhibitorIC50 (nM)Assay Method
Ibrutinib0.5Cell-free assay[13]
Acalabrutinib3Cell-free assay[13]
Staurosporine10.63Transcreener® ADP² Assay[9]

Table 2: Example IC50 Values for Known BTK Inhibitors in Biochemical Assays.

Section 2: Cell-Based Assays for BTK Inhibition

Cell-based assays are crucial for evaluating an inhibitor's performance in a biological system, taking into account factors like cell permeability, off-target effects, and engagement with the cellular signaling machinery.

Cell_Based_Assay_Workflow Cell_Culture 1. Cell Culture (Seed cells in microplate) Compound_Treatment 2. Compound Treatment (Add inhibitor at various concentrations) Cell_Culture->Compound_Treatment Cell_Stimulation 3. Cell Stimulation (Activate BTK pathway, e.g., with anti-IgM) Compound_Treatment->Cell_Stimulation Lysis_Fixation 4. Lysis or Fixation/Permeabilization Cell_Stimulation->Lysis_Fixation Detection 5. Detection (Antibody incubation, add substrate) Lysis_Fixation->Detection Data_Analysis 6. Data Analysis (Normalize signal, determine IC50) Detection->Data_Analysis

Caption: General workflow for a cell-based BTK inhibition assay.
HTRF® Phospho-BTK (Tyr223) Assay

This homogeneous assay measures the level of BTK phosphorylation at tyrosine 223, a key marker of its activation, in cell lysates.[14] It can be performed in a single plate for high-throughput applications.[14]

Experimental Protocol (1-plate protocol) [14]

  • Cell Seeding and Treatment :

    • Seed cells (e.g., K562) in a 384-well plate and culture overnight.

    • Treat cells with serial dilutions of the test compound and incubate for the desired time (e.g., 1-2 hours).

    • Stimulate the cells to induce BTK phosphorylation (e.g., with pervanadate) for 20 minutes.

  • Cell Lysis :

    • Add supplemented lysis buffer to each well.

    • Incubate for 30 minutes at room temperature under gentle shaking.

  • Detection :

    • Add the HTRF phospho-BTK (Tyr223) detection reagents (a europium cryptate-labeled anti-BTK antibody and a d2-labeled anti-phospho-BTK(Tyr223) antibody) to the lysate.

    • Incubate for 4 hours to overnight at room temperature.

  • Data Acquisition and Analysis :

    • Read the plate on an HTRF-compatible reader.

    • Calculate the HTRF ratio and determine the IC50 from the dose-response curve. A parallel assay for total BTK can be used for normalization.[15]

ParameterRecommended Value
Cell LineK562 Human Erythroleukemic Cells[14][15]
Seeding Density50,000 - 100,000 cells/well (96-well plate)
Stimulant100 µM Pervanadate[14][15]
Lysis Buffer Incubation30 minutes at RT[15]

Table 3: Typical Parameters for HTRF® Phospho-BTK Assay.

In-Cell Western™ Assay

This immunocytochemical method quantifies protein levels directly in fixed and permeabilized cells in a microplate, eliminating the need for lysate preparation and western blotting.[16]

Experimental Protocol [16]

  • Cell Culture and Treatment :

    • Grow a monolayer of cells in a 96-well plate.

    • Treat with inhibitors and/or stimulants as required.

  • Fixation and Permeabilization :

    • Fix the cells with a solution of 4% formaldehyde in PBS.

    • Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

  • Blocking and Antibody Incubation :

    • Block non-specific binding with a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer).

    • Incubate with a primary antibody against phospho-BTK. A second primary antibody against a housekeeping protein (e.g., GAPDH) can be used for normalization.

    • Wash the plate and incubate with species-specific secondary antibodies labeled with near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).

  • Data Acquisition and Analysis :

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR® Odyssey®).

    • Quantify the fluorescence intensity in each well.

    • Normalize the phospho-BTK signal to the housekeeping protein signal and plot the normalized signal against inhibitor concentration to determine the IC50.

BTK Target Occupancy ELISA

This assay measures the percentage of BTK that is bound by a covalent inhibitor in cells isolated from in vivo or in vitro experiments.[17]

Experimental Protocol [17]

  • Sample Preparation :

    • Isolate peripheral blood mononuclear cells (PBMCs) from treated samples.

    • Lyse the cell pellets using a lysis buffer containing a protease inhibitor cocktail.

  • ELISA Procedure :

    • Coat a 96-well plate with an anti-BTK capture antibody overnight.

    • Block the plate with BSA for 2-3 hours.

    • Divide the cell lysate from each sample into two aliquots. Incubate one aliquot with a saturating concentration of the test inhibitor (to measure total BTK) and the other with buffer alone (to measure free BTK).

    • Add the treated lysates to the coated plate and incubate for 1 hour.

    • Add a biotinylated probe that binds to the active site of free BTK.

    • Add a streptavidin-HRP conjugate, followed by a colorimetric HRP substrate.

  • Data Acquisition and Analysis :

    • Read the absorbance on a plate reader.

    • Calculate the percentage of BTK occupancy using the signals from the "free BTK" and "total BTK" wells.

AssayPrincipleKey Measurement
HTRF® Phospho-BTKTR-FRETBTK phosphorylation (activity)
In-Cell Western™ImmunofluorescenceBTK phosphorylation (activity)
Target Occupancy ELISAELISADrug-bound BTK (target engagement)

Table 4: Comparison of Cell-Based BTK Inhibition Assays.

The selection of an appropriate BTK inhibition assay depends on the specific research question and the stage of drug discovery. Biochemical assays are invaluable for initial high-throughput screening and for determining the intrinsic potency of compounds. Cell-based assays provide a more physiologically relevant system to confirm inhibitor activity, assess cell permeability, and measure target engagement in a cellular context. By employing a combination of these robust and varied methodologies, researchers can effectively identify and characterize novel BTK inhibitors for therapeutic development.

References

Application Notes and Protocols for Lentiviral shRNA Knockdown of Burtin in B-cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Burtin's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[1][2][3] The BCR signaling pathway is essential for B-cell development, activation, proliferation, and survival.[4][] Dysregulation of BTK activity is implicated in various B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL), making it a key therapeutic target.[1][6] Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful technique to specifically silence gene expression and study the functional consequences in various cell types, including hard-to-transfect B-cell lines. This document provides detailed protocols for the lentiviral shRNA knockdown of Burtin in B-cell lines, methods for assessing knockdown efficiency, and analysis of the resulting cellular phenotypes.

Burtin Signaling Pathway in B-cells

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of downstream pathways that control cell fate. BTK is a central molecule in this pathway. The diagram below illustrates the key components of the BTK signaling pathway.

BurtinSignalingPathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk CD19 CD19 BCR->CD19 Antigen Antigen Antigen->BCR Lyn_Syk->CD19 BTK Burtin (BTK) Lyn_Syk->BTK PI3K PI3K CD19->PI3K PIP3 PIP3 PI3K->PIP3 PIP3->BTK AKT AKT PIP3->AKT PLCy2 PLCγ2 BTK->PLCy2 BTK->AKT IP3_DAG IP3 / DAG PLCy2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation Proliferation & Survival NFkB->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Burtin (BTK) Signaling Pathway in B-cells.

Experimental Workflow

The following diagram outlines the general workflow for lentiviral shRNA knockdown of Burtin in B-cell lines.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis shRNA_Design 1. shRNA Design & Cloning - Design shRNA targeting Burtin - Clone into lentiviral vector Lentivirus_Production 2. Lentivirus Production - Co-transfect HEK293T cells - Harvest viral supernatant shRNA_Design->Lentivirus_Production Titer_Determination 3. Viral Titer Determination Lentivirus_Production->Titer_Determination Transduction 5. Transduction - Add lentivirus to B-cells - Incubate Titer_Determination->Transduction B_cell_Culture 4. B-cell Line Culture (e.g., DLBCL lines) B_cell_Culture->Transduction Selection 6. Selection - Select with Puromycin Transduction->Selection Knockdown_Validation 7. Knockdown Validation - qRT-PCR (mRNA) - Western Blot (protein) Selection->Knockdown_Validation Phenotypic_Assays 8. Phenotypic Assays - Viability (e.g., Annexin V) - Proliferation (e.g., BrdU) Knockdown_Validation->Phenotypic_Assays

Caption: Lentiviral shRNA Knockdown Workflow.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the effects of shRNA-mediated knockdown of signaling proteins in B-cell lymphoma lines.

Table 1: Burtin (BTK) Knockdown Efficiency and Effect on Cell Viability in DLBCL Cell Lines

Cell LineshRNA TargetKnockdown Efficiency (Protein)Reduction in Cell ViabilityReference
OCI-Ly10 (ABC-DLBCL)BTKSelective toxicity observedSignificant decrease in survival[7]
TMD8 (ABC-DLBCL)BTKSelective toxicity observedSignificant decrease in survival[7]
Primary CLL cellsBTKSignificant reduction~25% decrease in viability[8]

Table 2: Effects of Burtin (BTK) Ablation on Apoptosis and Proliferation in DHL Cell Lines

Cell LineTreatmentApoptosis InductionProliferation SuppressionReference
DHL cell linesBTK ablationEnhanced sensitivity to navitoclaxYes[9]
DHL cell linesZanubrutinib + NavitoclaxSynergistic inductionSynergistic suppression[9]

Experimental Protocols

Lentiviral Vector Production

This protocol describes the production of lentiviral particles in HEK293T cells.

Materials:

  • HEK293T cells

  • Lentiviral vector with shRNA targeting Burtin

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm filter

Procedure:

  • Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

  • Prepare the DNA-lipid complex in Opti-MEM according to the transfection reagent manufacturer's protocol. Use a ratio of 4:3:1 for the shRNA vector, psPAX2, and pMD2.G, respectively.

  • Add the transfection complex to the HEK293T cells and incubate at 37°C.

  • After 6-8 hours, replace the medium with fresh DMEM containing 10% FBS.

  • Harvest the viral supernatant at 48 and 72 hours post-transfection.

  • Pool the supernatants and filter through a 0.45 µm filter to remove cell debris.

  • Aliquot the viral supernatant and store at -80°C.

B-cell Line Transduction

This protocol is for the transduction of B-cell lymphoma lines with lentiviral particles.

Materials:

  • B-cell lymphoma line (e.g., OCI-Ly10, TMD8)

  • Lentiviral supernatant

  • Polybrene (8 mg/mL stock)

  • RPMI-1640 with 10% FBS

  • 24-well plate

Procedure:

  • Seed 1 x 10^6 B-cells per well in a 24-well plate in 500 µL of RPMI-1640 medium.

  • Add Polybrene to a final concentration of 8 µg/mL.

  • Add the desired amount of lentiviral supernatant. The multiplicity of infection (MOI) should be optimized for each cell line.

  • Centrifuge the plate at 1000 x g for 90 minutes at 32°C.

  • Incubate the cells at 37°C and 5% CO2.

  • After 24 hours, replace the medium with fresh RPMI-1640.

  • Begin antibiotic selection (e.g., puromycin) 48-72 hours post-transduction.

Western Blot for Burtin Knockdown Assessment

This protocol details the procedure for verifying Burtin protein knockdown.

Materials:

  • Transduced and control B-cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-BTK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Lyse 2-5 x 10^6 cells in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Mix 20-30 µg of protein with Laemmli buffer and boil for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary anti-BTK antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize bands using an ECL substrate and an imaging system.

  • Re-probe the membrane with an anti-β-actin antibody as a loading control.

qRT-PCR for Burtin mRNA Knockdown Assessment

This protocol is for quantifying the reduction in Burtin mRNA levels.

Materials:

  • Transduced and control B-cells

  • RNA extraction kit (e.g., RNeasy)

  • cDNA synthesis kit

  • SYBR Green PCR master mix

  • Primers for BTK and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Extract total RNA from 1-2 x 10^6 cells using an RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with SYBR Green master mix, cDNA, and primers for BTK and the housekeeping gene.

  • Run the qPCR reaction on a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative expression of Burtin mRNA, normalized to the housekeeping gene.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes how to measure apoptosis in transduced B-cells.

Materials:

  • Transduced and control B-cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest 1 x 10^6 cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

References

Application Notes and Protocols for the Purification of Recombinant Active Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling.[1][2] It is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[3][4] Consequently, BTK has emerged as a significant therapeutic target, leading to the development of small molecule inhibitors. The availability of highly pure and active recombinant BTK is essential for in vitro biochemical and biophysical assays, inhibitor screening, and structural biology studies.

These application notes provide detailed protocols for the expression and purification of active recombinant BTK using common laboratory expression systems and purification techniques.

Expression of Recombinant BTK

The choice of expression system is critical for obtaining high yields of soluble and active BTK. Both baculovirus-infected insect cells and Escherichia coli are widely used for expressing recombinant BTK.

Expression in Baculovirus-Infected Insect Cells (e.g., Sf9)

This system is often preferred for producing complex eukaryotic proteins like BTK as it provides post-translational modifications that can be important for protein folding and activity.

Protocol:

  • Cloning: Subclone the full-length human BTK cDNA into a baculovirus transfer vector (e.g., pFastBac) containing an N-terminal or C-terminal affinity tag, such as a polyhistidine (His)-tag, for purification.[1][5]

  • Generation of Recombinant Bacmid: Transform the recombinant transfer vector into DH10Bac E. coli competent cells to generate a recombinant bacmid.

  • Transfection of Insect Cells: Transfect Sf9 insect cells with the purified recombinant bacmid DNA to produce recombinant baculovirus.

  • Virus Amplification: Amplify the viral stock by infecting fresh Sf9 cell cultures.

  • Protein Expression: Infect a large-scale suspension culture of Sf9 cells with the high-titer recombinant baculovirus. Harvest the cells by centrifugation 48-72 hours post-infection.

Expression in Escherichia coli

Expression in E. coli is a more rapid and cost-effective method, though it may sometimes result in lower yields of soluble, active kinase.

Protocol:

  • Cloning: Clone the BTK cDNA into a suitable E. coli expression vector (e.g., pET series) with an appropriate affinity tag. Codon optimization for E. coli expression is recommended.

  • Transformation: Transform the expression vector into a suitable E. coli strain, such as BL21(DE3).[5]

  • Expression:

    • Grow the transformed E. coli in Luria-Bertani (LB) broth at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

    • Harvest the cells by centrifugation.

Purification of Recombinant BTK

A multi-step chromatography approach is typically employed to achieve high purity of active BTK. The following protocol describes a general workflow for purifying His-tagged BTK.

Experimental Workflow for BTK Purification

G cluster_0 Cell Lysis and Clarification cluster_1 Purification Steps cluster_2 Final Product and QC cell_pellet Cell Pellet (from Expression) lysis Resuspend in Lysis Buffer and Lyse Cells cell_pellet->lysis centrifugation Centrifugation to Pellet Debris lysis->centrifugation clarified_lysate Clarified Lysate centrifugation->clarified_lysate affinity_chrom Affinity Chromatography (e.g., Ni-NTA) clarified_lysate->affinity_chrom tag_cleavage Optional: Tag Cleavage (e.g., TEV Protease) affinity_chrom->tag_cleavage Eluted Protein ion_exchange Ion-Exchange Chromatography (e.g., Source 15S) affinity_chrom->ion_exchange Without Tag Cleavage tag_cleavage->ion_exchange gel_filtration Gel Filtration Chromatography (e.g., Superdex 75) ion_exchange->gel_filtration Partially Purified BTK pure_btk Pure, Active BTK gel_filtration->pure_btk qc Quality Control (SDS-PAGE, Activity Assay) pure_btk->qc

Caption: A general experimental workflow for the purification of recombinant BTK.

Protocols for Purification

1. Cell Lysis

  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM TCEP, protease inhibitors (e.g., PMSF, aprotinin, leupeptin). For His-tag purification, include 10-20 mM imidazole to reduce non-specific binding.

  • Procedure:

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells by sonication or using a microfluidizer on ice.

    • Clarify the lysate by centrifugation at >15,000 x g for 30-60 minutes at 4°C.

2. Affinity Chromatography (His-Tag)

  • Resin: Ni-NTA agarose or similar immobilized metal affinity chromatography (IMAC) resin.

  • Procedure:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole).

    • Elute the bound protein with elution buffer (lysis buffer with 250-500 mM imidazole).

3. Optional: Tag Removal

  • If the affinity tag needs to be removed, a protease cleavage site (e.g., for TEV protease) should be engineered between the tag and the BTK sequence.[5]

  • Procedure:

    • Dialyze the eluted protein against a buffer suitable for the specific protease (e.g., 20 mM HEPES, pH 7.5, 200 mM NaCl, 2 mM DTT).[5]

    • Add the protease (e.g., TEV protease) at a 1:50 or 1:100 ratio (protease:protein, w/w) and incubate overnight at 4°C.[5]

4. Ion-Exchange Chromatography

  • This step is crucial for removing the protease, cleaved tag, and other contaminants.[5]

  • Resin: A cation exchange column like Source 15S is often suitable.[5]

  • Procedure:

    • Dilute the dialyzed protein or load it directly onto the column pre-equilibrated with a low-salt buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM NaCl, 2 mM DTT).

    • Elute the protein with a linear gradient of increasing salt concentration (e.g., 50 mM to 1 M NaCl).

    • Collect fractions and analyze by SDS-PAGE to identify those containing BTK.

5. Gel Filtration Chromatography (Size Exclusion)

  • This final polishing step separates proteins based on size and can remove aggregates.

  • Column: A Superdex 75 or similar column is appropriate for the size of BTK (~77 kDa).[5]

  • Procedure:

    • Concentrate the pooled fractions from the ion-exchange step.

    • Load the concentrated protein onto a gel filtration column pre-equilibrated with a final storage buffer (e.g., 20 mM Tris, 300 mM NaCl, 25% Glycerol, 0.5 mM TCEP, pH 8.5).[1]

    • Collect fractions corresponding to the monomeric BTK peak.

Quality Control and Activity Assays

Purity Assessment:

  • Analyze the purified protein by SDS-PAGE. A purity of >90% is generally desirable.[2]

Concentration Determination:

  • Measure the protein concentration using a standard method like the Bradford assay or by measuring absorbance at 280 nm with the calculated extinction coefficient.

Activity Assays:

The activity of purified BTK can be determined by measuring its kinase activity. Several commercial kits are available for this purpose.[3][6][7]

  • Principle: These assays typically measure the amount of ADP produced or the amount of ATP consumed during the phosphorylation of a generic tyrosine kinase substrate, such as Poly(Glu,Tyr)4:1.[1][8]

  • Common Assay Formats:

    • Kinase-Glo® MAX: Measures ATP consumption by luminescence.[3][6]

    • ADP-Glo™: Measures ADP production by luminescence.[4][9]

    • Transcreener® ADP²: Measures ADP production using fluorescence polarization.[8]

Protocol for a Generic BTK Activity Assay:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing:

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA, 250 µM DTT).[9]

    • Poly(Glu,Tyr)4:1 substrate.[9]

    • Purified recombinant BTK.

  • Initiation: Start the reaction by adding ATP (e.g., 10-25 µM).[8][9]

  • Incubation: Incubate at 30°C for a set period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the signal according to the specific kit instructions (e.g., add ADP-Glo™ reagent).[9]

  • Data Analysis: Calculate the specific activity, often expressed as nmol/min/mg of enzyme.[1]

Data Presentation: Comparison of Expression and Purification Schemes

ParameterBaculovirus/Insect CellsE. coliReference(s)
Expression System Sf9 cellsBL21(DE3)[5][10]
Typical Yield Moderate to highVariable, can be lower for soluble protein-
Purity (Post-Purification) >85 - 90%>90%[1][2]
Specific Activity >50 nmol/min/mgGenerally active if soluble[1]
Post-Translational Modifications YesNo-
Common Affinity Tags His-tagHis-tag[5][10]
Purification Steps Affinity, Ion-Exchange, Gel FiltrationAffinity, Ion-Exchange, Gel Filtration[5]

BTK Signaling Pathway

BTK is a critical kinase in the B-cell receptor (BCR) signaling cascade. Upon BCR engagement, BTK is recruited to the plasma membrane and activated, leading to the phosphorylation of downstream targets and subsequent cellular responses.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Engagement Lyn_Syk Lyn/Syk Activation BCR->Lyn_Syk PIP3 PIP3 Generation (via PI3K) BCR->PIP3 BTK_recruitment BTK Recruitment to Plasma Membrane Lyn_Syk->BTK_recruitment PIP3->BTK_recruitment binds PH domain BTK_activation BTK Activation and Autophosphorylation BTK_recruitment->BTK_activation PLCG2 Phospholipase C gamma 2 (PLCγ2) BTK_activation->PLCG2 phosphorylates IP3_DAG IP3 and DAG Production PLCG2->IP3_DAG Ca_PKC Calcium Mobilization and PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (e.g., NF-κB, MAPK) Ca_PKC->Downstream Gene_Expression Gene Expression and B-Cell Proliferation Downstream->Gene_Expression

Caption: A simplified diagram of the BTK signaling pathway in B-cells.

References

Application Notes and Protocols for Immunohistochemical Staining in Burkitt's Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This document provides detailed application notes and protocols for the immunohistochemical (IHC) staining of key protein markers in tissue samples for the diagnosis and study of Burkitt's lymphoma. Burkitt's lymphoma is a highly aggressive B-cell non-Hodgkin lymphoma characterized by a high proliferation rate and a specific genetic translocation involving the MYC gene. Immunohistochemistry is an indispensable tool for its diagnosis, allowing for the visualization of protein expression patterns within the cellular context of tissue sections.

These guidelines are intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.

Principles of Key Immunohistochemical Markers in Burkitt's Lymphoma

The diagnosis of Burkitt's lymphoma relies on a panel of IHC markers to differentiate it from other aggressive lymphomas, particularly Diffuse Large B-Cell Lymphoma (DLBCL). The typical immunophenotype of Burkitt's lymphoma is that of a mature B-cell of germinal center origin.

  • CD20: A transmembrane protein expressed on the surface of most B-cells, CD20 is a pan-B-cell marker.[1][2] Its presence confirms the B-cell lineage of the lymphoma.[1][3] Staining is typically strong and membranous.

  • Ki-67: This nuclear protein is strictly associated with cell proliferation.[1] In Burkitt's lymphoma, the proliferation index, as measured by Ki-67 staining, is characteristically very high, approaching 100% of tumor cells.[2][4][5] This reflects the rapid cell turnover of this aggressive cancer.[2]

  • BCL2 (B-cell lymphoma 2): The BCL2 protein is an inhibitor of apoptosis. While expressed in many other lymphomas, classic Burkitt's lymphoma is typically negative for BCL2.[1][2][6] This is a crucial marker for differentiating Burkitt's lymphoma from BCL2-positive lymphomas like many cases of DLBCL.[7]

  • c-MYC: The hallmark of Burkitt's lymphoma is the translocation of the MYC gene, leading to the overexpression of the c-MYC protein.[8][9] c-MYC is a transcription factor that drives cell proliferation and growth.[10][11] IHC for c-MYC shows strong nuclear staining in the majority of tumor cells.

  • CD10: Also known as common acute lymphoblastic leukemia antigen (CALLA), CD10 is a cell surface enzyme.[12][13] In the context of lymphomas, it is a marker for germinal center B-cells.[2] Burkitt's lymphoma is typically positive for CD10, reflecting its germinal center origin.[14][15]

  • BCL6 (B-cell lymphoma 6): This is another transcription factor characteristic of germinal center B-cells.[16] Burkitt's lymphoma is positive for BCL6, further supporting its germinal center derivation.[2][14]

Data Presentation: Immunohistochemical Profiles

The following table summarizes the typical immunohistochemical profiles of Burkitt's Lymphoma and Diffuse Large B-Cell Lymphoma (GCB-subtype) for the key protein markers discussed.

MarkerBurkitt's LymphomaDiffuse Large B-Cell Lymphoma (GCB-subtype)Cellular Localization
CD20 Positive (Strong)Positive (Strong)Membrane
Ki-67 ~100%Variable (often >40%)Nucleus
BCL2 NegativeOften PositiveCytoplasm
c-MYC Positive (Strong)Variable (Positive in a subset)Nucleus
CD10 PositivePositiveMembrane/Cytoplasm
BCL6 PositivePositiveNucleus

Experimental Protocols

Generic Protocol for Immunohistochemical Staining of Paraffin-Embedded Tissue Sections

This protocol provides a general framework for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of specific parameters such as antibody dilution and incubation times is recommended for each new antibody and tissue type.

1. Deparaffinization and Rehydration:

  • Place slides in a 60°C oven for 30-60 minutes to melt the paraffin.

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Rehydrate the sections by sequential immersion in:

    • Two changes of 100% ethanol for 3 minutes each.

    • 95% ethanol for 3 minutes.

    • 70% ethanol for 3 minutes.

  • Rinse gently with distilled water.

2. Antigen Retrieval:

  • The method for antigen retrieval is antibody-dependent and should be optimized. Heat-Induced Epitope Retrieval (HIER) is commonly used.

  • Immerse slides in a staining jar containing an appropriate antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or Tris-EDTA buffer, pH 9.0).

  • Heat the solution with the slides to 95-100°C in a water bath, steamer, or pressure cooker for 20-30 minutes.

  • Allow the slides to cool in the buffer for at least 20 minutes at room temperature.

  • Rinse slides with a wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T).

3. Peroxidase Blocking:

  • Incubate sections with 3% hydrogen peroxide in methanol or water for 10-15 minutes at room temperature to block endogenous peroxidase activity.

  • Rinse slides with wash buffer.

4. Blocking Non-Specific Binding:

  • Incubate sections with a blocking solution (e.g., 5% normal serum from the species of the secondary antibody in TBS-T) for 30-60 minutes at room temperature in a humidified chamber.

5. Primary Antibody Incubation:

  • Dilute the primary antibody to its optimal concentration in an appropriate antibody diluent.

  • Apply the diluted primary antibody to the sections and incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

6. Detection System:

  • Rinse slides with wash buffer.

  • Apply a biotinylated secondary antibody or a polymer-based detection system according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.

  • Rinse slides with wash buffer.

  • If using an avidin-biotin complex (ABC) method, incubate with the ABC reagent for 30 minutes.

  • Rinse slides with wash buffer.

7. Chromogen Application:

  • Apply the chromogen solution (e.g., 3,3'-Diaminobenzidine - DAB) and incubate for a time sufficient to develop the desired color intensity (typically 2-10 minutes). Monitor the reaction under a microscope.

  • Stop the reaction by immersing the slides in distilled water.

8. Counterstaining:

  • Counterstain the sections with a suitable nuclear counterstain, such as Hematoxylin, for 1-2 minutes.

  • "Blue" the sections in running tap water or a bluing agent.

9. Dehydration and Mounting:

  • Dehydrate the sections through graded alcohols (e.g., 70%, 95%, and two changes of 100% ethanol) for 2-3 minutes each.

  • Clear the sections in two changes of xylene for 3-5 minutes each.

  • Mount a coverslip onto the slide using a permanent mounting medium.

10. Visualization:

  • Examine the stained slides under a light microscope.

Mandatory Visualizations

IHC_Workflow start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval peroxidase_block Peroxidase Blocking antigen_retrieval->peroxidase_block blocking Blocking Non-Specific Binding peroxidase_block->blocking primary_ab Primary Antibody Incubation blocking->primary_ab detection Secondary Antibody & Detection System primary_ab->detection chromogen Chromogen (DAB) Application detection->chromogen counterstain Counterstaining (Hematoxylin) chromogen->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting end End: Microscopic Analysis dehydration_mounting->end

Caption: Immunohistochemistry Experimental Workflow.

cMYC_Signaling_Pathway translocation t(8;14) Translocation cMYC_overexpression c-MYC Overexpression translocation->cMYC_overexpression leads to cMYC_Max c-MYC/MAX Heterodimer cMYC_overexpression->cMYC_Max forms cell_cycle Cell Cycle Progression (Cyclins, CDKs) cMYC_Max->cell_cycle activates cell_growth Cell Growth & Metabolism (rRNA, Protein Synthesis) cMYC_Max->cell_growth activates apoptosis Inhibition of Differentiation & Apoptosis Dysregulation cMYC_Max->apoptosis modulates proliferation Uncontrolled Cell Proliferation cell_cycle->proliferation cell_growth->proliferation apoptosis->proliferation

Caption: Deregulated c-MYC Signaling in Burkitt's Lymphoma.

References

Application Notes and Protocols for Flow Cytometry Analysis of Bruton's Tyrosine Kinase (Btk) Phosphorylation in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling.[1][2] It is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is associated with various B-cell malignancies and autoimmune diseases.[3][4] The activation of Btk is initiated by phosphorylation at key tyrosine residues, with autophosphorylation at tyrosine 223 (Y223) in the SH3 domain being a critical event.[5][6] Consequently, monitoring the phosphorylation status of Btk is essential for understanding B-cell activation and for evaluating the efficacy of Btk inhibitors in drug development.[5][7]

Phospho-specific flow cytometry is a powerful technique for quantifying protein phosphorylation at the single-cell level.[5][8] This method allows for the analysis of signaling pathways in heterogeneous cell populations, such as primary peripheral blood mononuclear cells (PBMCs), and provides insights into the pharmacodynamic effects of kinase inhibitors.[5][9] These application notes provide a detailed protocol for the analysis of Btk phosphorylation in primary B cells using phospho-specific flow cytometry.

B-Cell Receptor (BCR) Signaling Pathway Involving Btk

Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated.[1] This process begins with the activation of Src family kinases, such as Lyn, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the Igα (CD79a) and Igβ (CD79b) heterodimers.[10][11] This phosphorylation event creates docking sites for spleen tyrosine kinase (Syk), which is subsequently activated.[4][]

Activated Syk then phosphorylates several downstream targets, including the B-cell linker protein (BLNK).[4][7] BLNK acts as a scaffold, recruiting a complex of proteins that includes Btk and phospholipase C-γ2 (PLCγ2).[4][] The recruitment of Btk to the plasma membrane is facilitated by the binding of its pleckstrin homology (PH) domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is generated by phosphoinositide 3-kinase (PI3K).[3] Once at the membrane, Btk is phosphorylated by Syk and Src family kinases, leading to its full activation.[7] Activated Btk then phosphorylates PLCγ2, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] These messengers ultimately lead to calcium mobilization and the activation of downstream signaling pathways, including NF-κB and MAPK, which drive B-cell proliferation, differentiation, and survival.[4][]

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR Lyn Lyn BCR->Lyn activates Syk Syk Lyn->Syk phosphorylates Btk Btk Syk->Btk phosphorylates BLNK BLNK Syk->BLNK PI3K PI3K PIP3 PIP3 PI3K->PIP3 generates pBtk p-Btk (Y223) Btk->pBtk autophosphorylates PLCg2 PLCγ2 pPLCg2 p-PLCγ2 PLCg2->pPLCg2 Antigen Antigen Antigen->BCR binds BLNK->Btk recruits PIP3->Btk recruits pBtk->PLCg2 phosphorylates Calcium Ca²⁺ Mobilization pPLCg2->Calcium leads to NFkB_MAPK NF-κB & MAPK Pathways Calcium->NFkB_MAPK activate Proliferation Proliferation, Differentiation, Survival NFkB_MAPK->Proliferation promote Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_staining Fixation & Staining cluster_analysis Data Acquisition & Analysis Isolate_PBMCs Isolate PBMCs Rest_Cells Rest cells in media (1-2 hours, 37°C) Isolate_PBMCs->Rest_Cells Aliquot_Cells Aliquot cells into tubes Rest_Cells->Aliquot_Cells Inhibitor Add Btk inhibitor (optional, 1 hour, 37°C) Aliquot_Cells->Inhibitor Stimulate Stimulate with anti-IgM (2-10 minutes, 37°C) Inhibitor->Stimulate Fix Fix with PFA (10 minutes, RT) Stimulate->Fix Permeabilize Permeabilize with Methanol (30 minutes, on ice) Fix->Permeabilize Surface_Stain Surface Stain (CD19, CD45) Permeabilize->Surface_Stain Intracellular_Stain Intracellular Stain (p-Btk Y223) Surface_Stain->Intracellular_Stain Acquire Acquire on Flow Cytometer Intracellular_Stain->Acquire Gate Gate on B cells (CD45+, CD19+) Acquire->Gate Analyze Analyze p-Btk MFI Gate->Analyze Gating_Strategy Start All Events Singlets Singlets (FSC-A vs FSC-H) Start->Singlets Lymphocytes Lymphocytes (FSC-A vs SSC-A) Singlets->Lymphocytes CD45_pos CD45+ Cells Lymphocytes->CD45_pos B_cells CD19+ B-cells CD45_pos->B_cells Histogram p-Btk (Y223) MFI Histogram B_cells->Histogram

References

Application of PROTACs for Targeted Degradation of Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, playing a pivotal role in B-cell development, differentiation, and survival.[1][2] Its dysregulation is implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target.[3][4] While small molecule inhibitors of BTK, such as ibrutinib, have shown significant clinical success, the emergence of resistance, often through mutations at the C481 binding site, and off-target effects limit their long-term efficacy.[4][5]

Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality to overcome these limitations.[6][7] PROTACs are heterobifunctional molecules comprising a ligand that binds to the protein of interest (in this case, BTK), a second ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two.[8] This ternary complex formation facilitates the ubiquitination of BTK, marking it for degradation by the proteasome.[9] This event-driven mechanism allows for the catalytic degradation of the target protein, potentially leading to a more profound and durable response and the ability to degrade mutated, resistant forms of the protein.[6][10]

These application notes provide a comprehensive overview of the application of PROTACs for the targeted degradation of BTK, including quantitative data on key BTK PROTACs and detailed protocols for their characterization.

Quantitative Data Summary

The following tables summarize the in vitro degradation and inhibitory performance of several prominent BTK PROTACs.

PROTACE3 Ligase LigandTarget LigandCell LineDC50 (nM)Dmax (%)Citation(s)
MT-802 Pomalidomide (CRBN)Ibrutinib analogNAMALWA14.6>99[6][9]
WT BTK XLAs14.6>99[9]
C481S BTK XLAs14.9>99[9]
Mino~12>99[2]
P13I Pomalidomide (CRBN)IbrutinibHBL-1~1089[4]
Mino9.2Not Reported[4]
MM cell lines11.4Not Reported[4]
NX-2127 Cereblon (CRBN)BTK LigandTMD8 (WT BTK)1.94 - 4.694[7][11][12]
TMD8 (C481S BTK)9.68 - 13Not Reported[7][12]
TMD8 (V416L BTK)4.17Not Reported[12]
TMD8 (T474I BTK)2.41Not Reported[12]
TMD8 (L528W BTK)1.86Not Reported[12]
NX-5948 Cereblon (CRBN)BTK LigandTMD8 (WT BTK)0.04 - 0.32Not Reported[3][13]
TMD8 (C481S BTK)1.0Not Reported[13]
Primary Human B cells0.056Not Reported[1]
Primary Human Monocytes0.034Not Reported[1]
DD-03-171 Cereblon (CRBN)BTK LigandMCL cells5.1Not Reported[14]
RC-3 Thalidomide (CRBN)Covalent BTK LigandMinoNot ReportedNot Reported[15]
PROTACTargetIC50 (nM)Citation(s)
MT-802 WT BTK18.11 - 46.9[9][16]
C481S BTK20.9[16]
CRBN1258[9]
P13I HBL-1 (C481S BTK) Proliferation (GI50)~28[4]
ITK>1000[4]
EGFR>1000[4]
NX-2127 TMD8 (WT BTK) Proliferation (GI50)12[12]
TMD8 (C481S BTK) Proliferation (GI50)39[12]
WT BTK Binding9[12]
C481S BTK Binding19[12]
T474I BTK Binding7[12]
PROTAC BTK Degrader-13 BTK440[17]
ITK2160[17]

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_AT NF-AT Ca_release->NF_AT NF_kB NF-κB PKC->NF_kB Cell_Survival Cell Survival, Proliferation, Differentiation NF_AT->Cell_Survival NF_kB->Cell_Survival PROTAC_Mechanism cluster_0 Ternary Complex Formation BTK BTK PROTAC BTK PROTAC BTK->PROTAC Ub_BTK Polyubiquitinated BTK PROTAC->PROTAC E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Recruitment Ubiquitin->BTK Ubiquitination Proteasome 26S Proteasome Ub_BTK->Proteasome Recognition Degraded_BTK Degraded BTK (Peptides) Proteasome->Degraded_BTK Degradation Experimental_Workflow Start Start: Synthesize/Obtain BTK PROTAC Biochemical_Assays Biochemical Assays (Binding Affinity) Start->Biochemical_Assays Cell_Culture Cell Culture (e.g., MCL, CLL lines) Start->Cell_Culture Degradation_Assay Western Blot for BTK Degradation (DC50, Dmax) Cell_Culture->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) (IC50) Cell_Culture->Viability_Assay Ubiquitination_Assay Ubiquitination Assay (Co-IP) Degradation_Assay->Ubiquitination_Assay Confirm Mechanism Downstream_Signaling Downstream Signaling (p-BTK, p-PLCγ2) Degradation_Assay->Downstream_Signaling Functional Effect End End: Lead Optimization/ In Vivo Studies Viability_Assay->End Downstream_Signaling->End

References

Application Notes and Protocols for In Vivo Animal Models of Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the various in vivo animal models available for studying Bruton's tyrosine kinase (BTK) function, with detailed protocols for their use in basic research and preclinical drug development.

Introduction to BTK and In Vivo Models

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell development, differentiation, and signaling.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[2] In vivo animal models are indispensable tools for elucidating the physiological and pathological roles of BTK and for evaluating the efficacy and safety of novel BTK inhibitors.

Mouse Models for BTK Research

Mice are the most extensively used animal models for studying BTK due to their genetic tractability and the availability of a wide range of immunological tools.

X-linked Immunodeficiency (XID) Mouse Model

The XID mouse (e.g., CBA/CaHN-Btk_xid_/J) is a naturally occurring model with a point mutation in the Btk gene (R28C), mirroring human X-linked agammaglobulinemia (XLA), although with a less severe phenotype.[3][4] These mice exhibit a B-lymphocyte-specific defect characterized by an impaired antibody response to thymus-independent type II antigens.[3]

Key Phenotypic Characteristics:

  • Reduced number of peripheral B-cells.[3]

  • Low serum levels of IgM and IgG3.[3]

  • Block in B-cell maturation, indicated by a reduced surface IgM to IgD ratio.[3]

  • Absence of CD5+ B1a cells in the peritoneal cavity.[5]

BTK Knockout (KO) Mouse Model

Genetically engineered mice with a complete loss of BTK function provide a clean background to study the effects of BTK deficiency. These models are generated by targeted deletion of the Btk gene, for instance by replacing exons encoding the kinase domain with a selection cassette.[6]

Key Phenotypic Characteristics:

  • A more severe B-cell developmental block compared to XID mice, though still milder than human XLA.[7]

  • Significant reduction in peripheral B-cell numbers.[8]

  • Apoptosis is induced in peripheral B cells in the absence of functional BTK.[9]

BTK C481S Knock-in Mouse Model

To study acquired resistance to irreversible BTK inhibitors, which covalently bind to cysteine 481, a knock-in mouse model with a C481S mutation has been developed using CRISPR-Cas9 technology.[5][9] This substitution prevents the covalent binding of inhibitors like ibrutinib.[9]

Key Phenotypic Characteristics:

  • Normal B-cell development and generation of peripheral B-cell subsets.[5]

  • Resistance of B-cells to irreversible BTK inhibitors, while sensitivity to reversible inhibitors is maintained.[9]

  • Serves as a tool to study BTK-independent, off-target effects of irreversible inhibitors.[5][9]

Transgenic and Humanized Mouse Models
  • Transgenic Mice: These models can be engineered to overexpress wild-type or mutant forms of human or murine BTK, allowing for the study of gain-of-function mutations or the correction of BTK deficiency.[10][11] For example, transgenic expression of human BTK can correct the B-cell defects in a BTK-deficient background.[10]

  • Humanized Mice: These are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, leading to the development of a human immune system, including human B-cells.[12][13] They are particularly valuable for evaluating the efficacy of therapies targeting human BTK in a more clinically relevant setting.[14]

Other Animal Models

While mouse models are predominant, other species are also utilized in BTK research.

  • Rat Models: BTK knockout rat models have been developed and are suggested to more accurately reflect human physiology in some contexts.[15] These models also show a significant reduction in splenocytes and peripheral B-cells.[15]

  • Canine Models: Spontaneously occurring B-cell lymphomas in dogs serve as a relevant preclinical model for human non-Hodgkin lymphoma.[16][17] Studies in dogs have been used to evaluate the safety and efficacy of BTK inhibitors like acalabrutinib.[17][18]

Data Presentation: Quantitative Comparison of Mouse Models

ParameterWild-Type (WT)XID MouseBTK KO MouseBTK C481S Mouse
Peripheral B-Cells NormalReducedSignificantly ReducedNormal[5]
Serum IgM NormalLow[3]Significantly LowNormal[9]
Serum IgG3 NormalLow[3]Severely Reduced[9]Normal[9]
B1a Cells (Peritoneal) PresentAbsent[5]AbsentNormal
Response to TII Antigens NormalImpaired[3]ImpairedNot Reported
Ibrutinib Resistance (B-cells) SensitiveSensitiveN/AResistant[9]

Experimental Protocols

Protocol 1: Analysis of B-Cell Development by Flow Cytometry

This protocol describes the immunophenotyping of B-cell populations in the bone marrow, spleen, and peritoneal cavity of mice.[5][19][20]

Materials:

  • Single-cell suspensions from bone marrow, spleen, and peritoneal lavage.

  • Fluorescently conjugated antibodies against B-cell surface markers (e.g., B220, CD19, IgM, IgD, CD23, CD5, CD93/AA4.1).

  • FACS buffer (PBS with 2% FBS).

  • Red blood cell lysis buffer.

  • Flow cytometer.

Procedure:

  • Prepare single-cell suspensions from the desired tissues. For spleen and bone marrow, mechanically dissociate the tissue and pass through a cell strainer. For the peritoneal cavity, perform a lavage with PBS.

  • Lyse red blood cells using a lysis buffer, if necessary.

  • Wash cells with FACS buffer and resuspend at a concentration of 1x10^7 cells/mL.

  • Aliquot 1x10^6 cells per tube for staining.

  • Add the antibody cocktail to the cells and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in an appropriate volume of FACS buffer for analysis.

  • Acquire data on a flow cytometer and analyze using appropriate software to identify and quantify different B-cell subsets.[20]

Protocol 2: In Vivo Administration of BTK Inhibitors

This protocol details the administration of BTK inhibitors to mice for preclinical efficacy studies.[5][21]

Materials:

  • BTK inhibitor (e.g., ibrutinib, acalabrutinib).

  • Appropriate vehicle for drug formulation (e.g., drinking water, oral gavage solution).

  • Animal gavage needles (if applicable).

Procedure:

  • Formulation: Prepare the BTK inhibitor in the chosen vehicle at the desired concentration. For administration in drinking water, the drug can be dissolved directly.[5][9] For oral gavage, a specific formulation may be required.

  • Dosing:

    • Drinking Water: Provide the drug-containing water ad libitum. Monitor water consumption to estimate the daily dose.[5]

    • Oral Gavage: Administer a precise volume of the drug formulation directly into the stomach using a gavage needle. This method ensures accurate dosing.

  • Treatment Schedule: Administer the drug according to the experimental design (e.g., once daily for a specified number of weeks).

  • Monitoring: Monitor the animals for any adverse effects throughout the study.

  • Endpoint Analysis: At the end of the treatment period, collect tissues for pharmacodynamic and efficacy analysis (e.g., flow cytometry, Western blot, tumor burden assessment).[21]

Protocol 3: Assessment of BTK Signaling by Western Blot

This protocol describes the analysis of BTK phosphorylation and downstream signaling pathways in B-cells.[5][9]

Materials:

  • Isolated B-cells from spleen or other tissues.

  • B-cell stimulation reagents (e.g., anti-IgM antibody, H2O2).[5]

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies against total BTK, phosphorylated BTK (pBTK), and downstream targets (e.g., PLCγ2, ERK).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

  • Western blot imaging system.

Procedure:

  • Isolate B-cells from splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • (Optional) Stimulate the B-cells in vitro with anti-IgM to induce BTK activation.[5]

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescence substrate.

  • Capture the image using an imaging system and perform densitometric analysis to quantify protein levels.[9]

Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK BTK LYN_SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 activates IP3_DAG IP3 & DAG PLCG2->IP3_DAG cleaves PIP2 into PIP2 PIP2 Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC activate NFkB_NFAT NF-κB / NFAT Ca_PKC->NFkB_NFAT activate Transcription Gene Transcription (Proliferation, Survival) NFkB_NFAT->Transcription

Caption: Simplified BTK signaling pathway upon B-cell receptor activation.

Experimental Workflow: Generation of a BTK C481S Knock-in Mouse

BTK_KI_Workflow cluster_design Design Phase cluster_generation Generation Phase cluster_screening Screening & Breeding sgRNA Design sgRNA targeting Btk exon 15 Zygote_injection Co-inject Cas9, sgRNA, and template into mouse zygotes sgRNA->Zygote_injection Oligo Synthesize oligonucleotide template with C481S mutation and MscI site Oligo->Zygote_injection Implantation Implant injected zygotes into pseudopregnant females Zygote_injection->Implantation Pups Birth of founder pups Implantation->Pups Genotyping Genotype founders by PCR and MscI digestion Pups->Genotyping Sequencing Sequence verify the C481S mutation Genotyping->Sequencing Breeding Breed positive founders to establish C481S line Sequencing->Breeding

Caption: Workflow for generating a BTK C481S knock-in mouse model.

Experimental Design: Preclinical Evaluation of a BTK Inhibitor

BTK_Inhibitor_Study cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Mice Select Animal Model (e.g., TCL1 adoptive transfer) Grouping Randomize mice into Vehicle and Treatment groups Mice->Grouping Dosing Daily administration of BTK inhibitor or vehicle Grouping->Dosing Monitoring Monitor disease progression (e.g., tumor burden, survival) Dosing->Monitoring Tissue Collect spleen, blood, and other tissues Monitoring->Tissue PD_Analysis Pharmacodynamics: BTK occupancy, pBTK levels Tissue->PD_Analysis Efficacy_Analysis Efficacy: Tumor weight, survival analysis Tissue->Efficacy_Analysis

Caption: Experimental design for a preclinical study of a BTK inhibitor.

References

Application Notes and Protocols for High-Throughput Screening of Novel Bruton's Tyrosine Kinase (Btk) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel inhibitors targeting Bruton's tyrosine kinase (Btk), a critical mediator in B-cell signaling pathways. Dysregulation of Btk is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[1][2][3] These protocols are designed to guide researchers in academic and industrial settings through the process of identifying and characterizing new Btk inhibitors.

Introduction to Btk Inhibition and High-Throughput Screening

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, activation, and proliferation.[2] It is a key component of the B-cell receptor (BCR) signaling pathway.[3][4] The development of small molecule inhibitors that target Btk has proven to be an effective therapeutic strategy for several B-cell cancers and autoimmune disorders.[1][3][5] High-throughput screening enables the rapid evaluation of large compound libraries to identify potential Btk inhibitors, accelerating the drug discovery process.[6][7]

Btk Signaling Pathway

Btk is a crucial enzyme in the signaling cascades of various immunologically important receptors, including the B-cell receptor (BCR), Toll-like receptors (TLRs), and Fc receptors (FcRs).[4] Upon BCR engagement, a signaling cascade is initiated, leading to the activation of downstream pathways like NF-κB, which are vital for B-cell survival and proliferation.[8]

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk PI3K PI3K Syk->PI3K PIP2 PIP2 PIP2->PI3K PIP3 PIP3 Btk Btk PIP3->Btk recruits PI3K->PIP3 phosphorylates PLCG2 PLCγ2 Btk->PLCG2 activates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Simplified Btk signaling pathway upon B-cell receptor activation.

High-Throughput Screening Workflow

The general workflow for identifying novel Btk inhibitors involves several stages, from initial screening of a large compound library to hit confirmation and characterization.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Hit Confirmation & Validation cluster_tertiary Lead Optimization Compound_Library Compound Library (>100,000 compounds) HTS High-Throughput Screening (Biochemical or Cell-Based Assay) Compound_Library->HTS Primary_Hits Primary Hits (~0.5-5% of library) HTS->Primary_Hits Dose_Response Dose-Response & IC₅₀ Determination Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay Dose_Response->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits SAR Structure-Activity Relationship (SAR) Studies Validated_Hits->SAR Selectivity Kinase Selectivity Profiling SAR->Selectivity ADME ADME/Tox Profiling Selectivity->ADME Lead_Candidate Lead Candidate ADME->Lead_Candidate

Caption: General workflow for high-throughput screening of Btk inhibitors.

Data Presentation: Comparison of HTS Assay Technologies

A variety of HTS technologies are available for screening Btk inhibitors, each with its own advantages and disadvantages. The choice of assay depends on factors such as the screening scale, cost, and the specific research question.

Assay TechnologyPrincipleReadoutThroughputAdvantagesDisadvantages
Luminescence-Based Measures ATP consumption during the kinase reaction. As Btk consumes ATP, the luminescence signal from a reagent like Kinase-Glo® decreases.LuminescenceHighSimple, robust, sensitive, "mix-and-read" format.[8]Indirect measurement of kinase activity, potential for ATP-competitive false positives.
Fluorescence Polarization (FP) Based on the change in polarization of fluorescently labeled ADP when bound to an ADP-specific antibody.Fluorescence PolarizationHighHomogeneous, "mix-and-read" format, direct detection of a product.[9]Requires fluorescently labeled tracer, potential for interference from fluorescent compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the transfer of energy between a donor fluorophore (e.g., terbium chelate) on an antibody and an acceptor fluorophore on a phosphorylated substrate.TR-FRET SignalHighHomogeneous, ratiometric measurement reduces interference, high sensitivity.[9][10]Requires specific antibodies and labeled substrates, can be more expensive.
Bioluminescence Resonance Energy Transfer (BRET) A cell-based assay that measures the engagement of a Btk-NanoLuciferase fusion protein with a fluorescent tracer inside living cells.BRET SignalMedium to HighMeasures target engagement in a cellular context, can determine intracellular affinity and residence time.[11]Requires cell line engineering, more complex than biochemical assays.
Chemiluminescence-Based Probes Utilizes a probe that becomes chemiluminescent upon binding to Btk, allowing for a direct measurement of target engagement.ChemiluminescenceHighSimple, does not require enzymatic reaction optimization, direct binding measurement.[12]Requires synthesis of a specific chemiluminescent probe.

Experimental Protocols

Protocol 1: Luminescence-Based Btk Kinase Assay (Biochemical)

This protocol is adapted for a 384-well plate format and is suitable for primary HTS.

Materials:

  • Recombinant human Btk enzyme

  • Poly (Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[13]

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds (at various concentrations) and controls (e.g., DMSO for negative control, a known Btk inhibitor like ibrutinib for positive control) into the wells of a 384-well plate.

  • Enzyme Preparation: Prepare a solution of Btk enzyme in kinase assay buffer. The final concentration of the enzyme should be determined empirically but is typically in the low nanomolar range (e.g., 1-5 ng/µL).

  • Substrate/ATP Mix Preparation: Prepare a solution containing the Poly (Glu, Tyr) substrate and ATP in kinase assay buffer. The final concentrations should be at or near the Km for ATP (e.g., 10 µM) to ensure assay sensitivity.[9]

  • Kinase Reaction:

    • Add 5 µL of the Btk enzyme solution to each well containing the compounds.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.

    • Incubate the plate at 30°C for 60 minutes.[13]

  • ATP Depletion Measurement:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[13]

  • Luminescence Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[13]

    • Read the luminescence on a plate reader.

Data Analysis: The percentage of inhibition is calculated relative to the high (DMSO) and low (potent inhibitor) controls. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cell-Based Btk Autophosphorylation Assay

This protocol measures the inhibition of Btk autophosphorylation in a cellular context, providing a more physiologically relevant assessment of compound activity.

Materials:

  • A human B-cell line expressing Btk (e.g., Ramos, TMD8)[5]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • Anti-IgM antibody (for B-cell receptor stimulation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for Western blotting or ELISA:

    • Anti-phospho-Btk (Tyr223) antibody

    • Anti-total Btk antibody

    • HRP-conjugated secondary antibody

  • 96-well cell culture plates

  • Western blotting or ELISA reagents and equipment

Procedure:

  • Cell Plating: Seed the B-cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to attach or stabilize overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours. Include DMSO as a negative control.

  • BCR Stimulation: Stimulate the B-cell receptors by adding anti-IgM antibody to a final concentration of 10 µg/mL and incubate for 10-15 minutes at 37°C.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Aspirate the supernatant and lyse the cells with 50-100 µL of ice-cold lysis buffer.

    • Incubate on ice for 30 minutes.

  • Detection of Btk Phosphorylation:

    • Western Blot:

      • Determine the protein concentration of the lysates.

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with anti-phospho-Btk (Tyr223) and anti-total Btk antibodies.

      • Detect the signal using an HRP-conjugated secondary antibody and a chemiluminescent substrate.

    • ELISA:

      • Coat a 96-well ELISA plate with a capture antibody for total Btk.

      • Add the cell lysates to the wells.

      • Detect phosphorylated Btk using an anti-phospho-Btk (Tyr223) antibody conjugated to HRP or another detection molecule.

      • Add a substrate and measure the absorbance or fluorescence.

Data Analysis: Quantify the levels of phosphorylated Btk relative to total Btk. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

The methodologies and data presented here provide a comprehensive guide for establishing a high-throughput screening platform for the discovery of novel Btk inhibitors. The choice of assay will depend on the specific goals of the screening campaign. Biochemical assays are well-suited for large-scale primary screens, while cell-based assays are crucial for validating hits in a more physiologically relevant environment. These protocols, combined with the provided diagrams and comparative data, will aid researchers in their efforts to identify the next generation of Btk-targeted therapeutics.

References

Application Notes and Protocols for Generating Bruton's Tyrosine Kinase (BTK) Knockout Cell Lines Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling pathways.[1] Its involvement in B-cell development, activation, and proliferation has made it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2] The ability to generate BTK knockout cell lines using the CRISPR-Cas9 system provides a powerful tool for studying BTK function, validating drug targets, and screening novel therapeutic compounds. This document provides detailed application notes and protocols for the generation and validation of BTK knockout cell lines using CRISPR-Cas9 technology.

BTK Signaling Pathway

BTK is a key mediator downstream of the B-cell receptor. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, leading to the activation of multiple signaling cascades, including the NF-κB pathway, which is crucial for B-cell survival and proliferation.

BTK_Signaling_Pathway BCR BCR BTK_mem BTK BCR->BTK_mem PLCg2 PLCγ2 BTK_mem->PLCg2 Phosphorylation BTK_cyto BTK IKK IKK BTK_cyto->IKK Activation IkB IκB IKK->IkB Phosphorylation (Degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Gene Expression NFkB_nuc->Gene

Caption: BTK signaling pathway initiated by BCR activation.

Experimental Workflow for Generating BTK Knockout Cell Lines

The generation of BTK knockout cell lines using CRISPR-Cas9 involves a multi-step process from guide RNA design to the validation of the final clonal cell line.

Experimental_Workflow gRNA_design 1. gRNA Design & Synthesis RNP_assembly 2. RNP Complex Assembly gRNA_design->RNP_assembly Transfection 3. Transfection of B-cells RNP_assembly->Transfection Enrichment 4. Enrichment of Edited Cells (Optional) Transfection->Enrichment Single_cell_cloning 5. Single-Cell Cloning Enrichment->Single_cell_cloning Expansion 6. Clonal Expansion Single_cell_cloning->Expansion Validation 7. Validation of Knockout Expansion->Validation

References

Troubleshooting & Optimization

Technical Support Center: Bruton's Tyrosine Kinase (BTK) Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low signal issues with Bruton's Tyrosine Kinase (BTK) western blots.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of Bruton's Tyrosine Kinase (BTK)?

A1: The expected molecular weight of BTK is approximately 77 kDa.[1] However, post-translational modifications such as phosphorylation can cause slight variations in the observed band size.

Q2: Which cell lines are recommended as positive controls for BTK expression?

A2: Several cell lines are known to express BTK and can be used as positive controls. These include NAMALWA, U-698-M, K-562, Raji, and Daudi cells.[1] It is always recommended to confirm expression levels in your specific cell line of interest.

Q3: What are the key phosphorylation sites on BTK that are important for its activation?

A3: Key phosphorylation sites for BTK activation include Tyr551 in the activation loop and Tyr223 within the SH3 domain.[2][3] Phosphorylation at Tyr551 is typically mediated by Src family kinases and leads to autophosphorylation at Tyr223, resulting in full kinase activation.[2][3]

Q4: Can I reuse my diluted primary antibody for BTK western blots?

A4: It is not recommended to reuse diluted antibodies. The stability of the antibody is reduced after dilution, and the dilution buffer can be susceptible to microbial contamination, which can affect the results.[4] For optimal and consistent results, always use freshly diluted antibody.[4]

Troubleshooting Guide: Low or No Signal for BTK

This guide addresses common causes of weak or absent signals in your BTK western blot and provides systematic solutions.

Problem: Weak or No BTK Signal

Below is a troubleshooting workflow to help you identify and resolve the issue.

BTK Western Blot Troubleshooting start Start: Low/No BTK Signal protein_check Protein Issues? start->protein_check Check First antibody_check Antibody Issues? start->antibody_check Check Second protocol_check Protocol Issues? start->protocol_check Check Third protein_low Low Protein Expression? protein_check->protein_low protein_degraded Protein Degradation? protein_check->protein_degraded protein_load Insufficient Loading? protein_check->protein_load primary_ab Primary Antibody? antibody_check->primary_ab secondary_ab Secondary Antibody? antibody_check->secondary_ab transfer_issue Poor Transfer? protocol_check->transfer_issue blocking_issue Over-blocking? protocol_check->blocking_issue washing_issue Excessive Washing? protocol_check->washing_issue detection_issue Detection Reagent? protocol_check->detection_issue end_success Successful BTK Detection solution_protein_expression Solution: - Use positive control cell line - Induce expression if possible protein_low->solution_protein_expression solution_protein_degradation Solution: - Add protease/phosphatase inhibitors - Use fresh samples protein_degraded->solution_protein_degradation solution_protein_loading Solution: - Increase protein load (20-40 µg) - Quantify protein accurately protein_load->solution_protein_loading solution_protein_expression->end_success solution_protein_degradation->end_success solution_protein_loading->end_success solution_primary_ab Solution: - Optimize dilution - Check antibody validation - Incubate overnight at 4°C primary_ab->solution_primary_ab solution_secondary_ab Solution: - Check species compatibility - Use fresh, optimized dilution secondary_ab->solution_secondary_ab solution_primary_ab->end_success solution_secondary_ab->end_success solution_transfer Solution: - Verify with Ponceau S stain - Optimize transfer time/voltage - Use 0.45 µm PVDF membrane transfer_issue->solution_transfer solution_blocking Solution: - Reduce blocking time - Try different blocking agent (e.g., BSA vs. milk) blocking_issue->solution_blocking solution_washing Solution: - Reduce number or duration of washes - Decrease detergent concentration washing_issue->solution_washing solution_detection Solution: - Use fresh substrate - Increase exposure time - Use a more sensitive substrate detection_issue->solution_detection solution_transfer->end_success solution_blocking->end_success solution_washing->end_success solution_detection->end_success

Caption: Troubleshooting workflow for low or no signal in BTK western blots.

Detailed Troubleshooting Steps

Issues Related to the Protein Sample
Potential Cause Recommended Solution
Low BTK Expression in Sample Confirm BTK expression in your cell or tissue type using resources like the Human Protein Atlas or by running a positive control lysate (e.g., from Raji or K562 cells).[4]
Protein Degradation Always add protease and phosphatase inhibitors to your lysis buffer.[4][5] Prepare fresh lysates and avoid repeated freeze-thaw cycles.
Insufficient Protein Loaded Ensure accurate protein quantification. Load at least 20-40 µg of total protein per lane. For low-abundance phosphorylated forms, you may need to load more.
Issues Related to Antibodies
Potential Cause Recommended Solution
Suboptimal Primary Antibody Concentration The optimal antibody concentration can vary. Perform a dot blot or a titration experiment to determine the best dilution for your specific conditions.[6][7] Start with the manufacturer's recommended dilution and test a range around it (e.g., 1:500, 1:1000, 1:2000).
Inactive Primary Antibody Ensure the antibody has been stored correctly at the recommended temperature and is within its expiration date.[8] Avoid repeated freeze-thaw cycles.
Incorrect Secondary Antibody Confirm that the secondary antibody is specific for the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).
Short Incubation Time For low-abundance proteins like BTK, extend the primary antibody incubation to overnight at 4°C to increase the signal.[8]
Issues Related to the Western Blot Protocol
Potential Cause Recommended Solution
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For a protein of BTK's size (~77 kDa), ensure adequate transfer time and consider using a PVDF membrane, which has a high binding capacity.[7]
Over-Blocking Excessive blocking can mask the epitope your antibody is supposed to recognize.[9] Reduce the blocking time to 1 hour at room temperature. If using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), as milk can sometimes interfere with the detection of phosphorylated proteins.[10]
Excessive Washing While washing is crucial to reduce background, overly aggressive or prolonged washing can strip the antibody from the membrane.[11] Try reducing the number or duration of washes.
Inactive Detection Reagent Ensure your ECL substrate has not expired and has been stored correctly.[8] Prepare it fresh just before use. If the signal is still weak, consider using a more sensitive substrate.[8]
Short Exposure Time Expose the blot for varying lengths of time to find the optimal signal.[8] What is considered a short exposure for an abundant protein may be too brief for BTK.

Experimental Protocols

Standard BTK Western Blot Protocol

This protocol is a general guideline. Optimization may be required based on your specific antibodies and samples.

  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature 20-40 µg of protein per sample by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load samples onto an 8-10% polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a 0.45 µm PVDF membrane.

    • Perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions.

    • After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.

  • Blocking:

    • Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the primary BTK antibody in the blocking buffer at the optimized concentration.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Dilute the HRP-conjugated secondary antibody in the blocking buffer.

    • Incubate the membrane with the secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Signaling Pathway Visualization

BTK in B-Cell Receptor (BCR) Signaling

Bruton's Tyrosine Kinase is a critical component of the B-cell receptor signaling pathway. Upon antigen binding to the BCR, Src family kinases like LYN phosphorylate the ITAM motifs of CD79A/B. This recruits and activates SYK, which in turn creates docking sites for BTK. BTK is then phosphorylated and activated, leading to the activation of downstream effectors like PLCγ2, which ultimately results in changes in gene expression, B-cell proliferation, and differentiation.

BTK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Activates CD79 CD79A/B SYK SYK CD79->SYK Recruits & Activates LYN->CD79 Phosphorylates BTK_mem BTK SYK->BTK_mem Phosphorylates PLCG2 PLCγ2 BTK_mem->PLCG2 Activates Downstream Downstream Signaling (Ca2+ mobilization, Gene Expression) PLCG2->Downstream BTK_cyto BTK BTK_cyto->BTK_mem Recruited to membrane Antigen Antigen Antigen->BCR Binds

References

Technical Support Center: Optimizing Burtin Kinase (BTK) Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for Bruton's tyrosine kinase (BTK) activity assays.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of a BTK kinase assay buffer?

A1: A typical BTK kinase assay buffer contains a buffering agent to maintain pH (e.g., HEPES or Tris-HCl), a divalent cation as a cofactor (primarily MgCl2), a reducing agent to maintain enzyme stability (e.g., DTT), and a protein or detergent to prevent non-specific binding and aggregation (e.g., BSA, Triton X-100, or Brij-35). The specific concentrations of these components should be optimized for your particular assay format and enzyme source.

Q2: How does ATP concentration affect the IC50 value of a BTK inhibitor?

A2: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay. According to the Cheng-Prusoff equation (IC50 = Ki * (1 + [ATP]/Km)), a higher ATP concentration will lead to a higher apparent IC50 value, as there is more ATP to compete with the inhibitor for binding to the kinase's active site. Biochemical assays are often performed with ATP concentrations at or near the Michaelis constant (Km) of the kinase for ATP to provide a more direct measure of the inhibitor's intrinsic affinity (Ki). However, using physiological ATP concentrations (1-10 mM) can offer a more biologically relevant assessment of inhibitor potency.

Q3: Why is MgCl2 essential, and what is its optimal concentration?

A3: Magnesium ions (Mg2+) are essential cofactors for kinase activity. They form a complex with ATP (MgATP2-), which is the true substrate for the kinase. Additionally, free Mg2+ can act as an allosteric activator for some tyrosine kinases, increasing their maximal velocity (Vmax). The optimal Mg2+ concentration for BTK activity is typically in the range of 5-20 mM. It is crucial to maintain a concentration of MgCl2 that is in excess of the ATP concentration to ensure sufficient free Mg2+ for optimal enzyme function.

Q4: What is the role of detergents in BTK activity assays?

A4: Non-ionic detergents such as Triton X-100, Tween-20, and Brij-35 are included in kinase assay buffers to prevent the aggregation of the kinase and substrate, and to reduce non-specific binding to the assay plates. This helps to ensure the reproducibility and accuracy of the assay. However, high concentrations of detergents can sometimes denature the enzyme or interfere with the assay signal, so their concentration should be optimized (typically in the range of 0.005% to 0.1%).

Q5: What is a Z'-factor, and why is it important for high-throughput screening (HTS)?

A5: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[1][2] It takes into account the means and standard deviations of the positive and negative controls to provide a measure of the separation between the signal and background. A Z'-factor between 0.5 and 1.0 indicates an excellent assay that is well-suited for HTS.[3] A low Z'-factor can be caused by high data variability or a small signal window, and indicates that the assay needs to be optimized before screening.[3][4]

Troubleshooting Guides

Issue 1: Low Kinase Activity or Weak Signal
Possible Cause Recommended Solution
Suboptimal Buffer pH Perform a pH titration curve (e.g., from pH 6.5 to 8.5) to determine the optimal pH for your specific BTK enzyme and substrate pair. Most tyrosine kinases have an optimal pH around 7.5.[5]
Insufficient MgCl2 Concentration Ensure the MgCl2 concentration is in excess of the ATP concentration. Titrate MgCl2 from 1 mM to 30 mM to find the optimal concentration for BTK activity.[6]
Enzyme Instability or Degradation Aliquot the BTK enzyme upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Keep the enzyme on ice at all times during assay setup. Include a reducing agent like DTT (0.5-2 mM) in the buffer to maintain enzyme integrity.
Low ATP Concentration While low ATP concentrations are used for determining inhibitor Ki values, for general activity assays, ensure the ATP concentration is at or above the Km for BTK to achieve a robust signal.
Inactive Substrate Confirm the integrity and correct concentration of the peptide or protein substrate. If using a phosphorylated substrate for a control, ensure it has been stored correctly.
Issue 2: High Background Signal
Possible Cause Recommended Solution
Non-specific Binding of Reagents Increase the concentration of the blocking agent (e.g., BSA) or detergent (e.g., Triton X-100, Tween-20) in the assay buffer.[7]
Contaminated Reagents Prepare fresh buffers and reagent solutions. Ensure that the water used is of high purity.
Autophosphorylation of BTK BTK can autophosphorylate, which may contribute to background signal.[8] Include a "no substrate" control to quantify the level of autophosphorylation.
Assay-Specific Interference (e.g., TR-FRET, AlphaLISA) For TR-FRET assays, ensure the correct emission filters are being used and consider adjusting the time delay to reduce interference from fluorescent compounds.[9][10] For AlphaLISA assays, protect the donor beads from prolonged exposure to light and ensure proper plate sealing to prevent evaporation.[11]
Issue 3: High Variability and Low Z'-Factor
Possible Cause Recommended Solution
Inconsistent Pipetting Use calibrated pipettes and proper pipetting techniques. For HTS, consider using automated liquid handlers to improve precision.
Edge Effects in Multi-well Plates To minimize evaporation from the outer wells, do not use the outermost wells of the plate for the assay, or fill them with buffer or water. Ensure proper plate sealing during incubations.
Reagent Instability Prepare fresh reagents for each experiment, especially ATP and DTT solutions. Ensure all reagents are at the correct temperature before starting the assay.
Suboptimal Reagent Concentrations Optimize the concentrations of the enzyme, substrate, and ATP to maximize the signal window (the difference between the positive and negative controls).

Data Presentation: Optimizing Buffer Components

The following tables provide an example of how to present data when optimizing key buffer components. The values presented are for illustrative purposes and the optimal conditions should be determined empirically for your specific experimental setup.

Table 1: Effect of pH on BTK Activity

pHRelative BTK Activity (%)
6.565
7.085
7.5100
8.090
8.570

Table 2: Effect of MgCl2 Concentration on BTK Activity (at a fixed ATP concentration)

MgCl2 (mM)Relative BTK Activity (%)
140
580
10100
2095
3085

Table 3: Effect of Detergent Type and Concentration on BTK Activity

DetergentConcentration (%)Relative BTK Activity (%)
None070
Triton X-1000.0195
Triton X-1000.05100
Triton X-1000.190
Tween-200.0190
Tween-200.0595
Brij-350.0198
Brij-350.05100

Experimental Protocols

Generic In Vitro BTK Kinase Activity Assay (Luminescence-Based)

This protocol provides a general framework for measuring BTK activity by quantifying the amount of ADP produced using a commercially available luminescence-based assay kit (e.g., ADP-Glo™).

Materials:

  • Recombinant human BTK enzyme

  • Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT[12]

  • BTK peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of your test compounds if performing an inhibition assay.

  • Set up Kinase Reaction: In a multi-well plate, add the following to each well:

    • Kinase Buffer

    • BTK enzyme (the optimal concentration should be determined empirically)

    • Peptide substrate (the optimal concentration should be determined empirically)

    • Test compound or vehicle control

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume is typically 25 µL.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Stop Reaction and Deplete ATP: Add an equal volume (25 µL) of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Detect ADP: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine IC50 values, or compare the signal of test wells to controls to determine relative enzyme activity.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN (Src Family Kinase) BCR->LYN activates SYK SYK BCR->SYK recruits & activates Antigen Antigen Antigen->BCR binds LYN->BCR phosphorylates ITAMs CD19 CD19 LYN->CD19 phosphorylates BTK BTK SYK->BTK phosphorylates (Y551) BLNK BLNK/SLP-65 SYK->BLNK phosphorylates PI3K PI3K CD19->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PIP3->BTK recruits to membrane BTK->BTK PLCG2 PLCγ2 BTK->PLCG2 phosphorylates & activates BLNK->PLCG2 scaffolds IP3 IP3 PLCG2->IP3 PIP2 to DAG DAG PLCG2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC Activation DAG->PKC Downstream Downstream Signaling (NF-κB, NFAT, MAPK) Ca_Mobilization->Downstream PKC->Downstream

Caption: Simplified BTK Signaling Pathway in B-Cells.

Experimental_Workflow Reagent_Prep 1. Reagent Preparation Reaction_Setup 2. Kinase Reaction Setup Reagent_Prep->Reaction_Setup Reaction_Incubation 3. Reaction Incubation Reaction_Setup->Reaction_Incubation Stop_Deplete 4. Stop Reaction & Deplete ATP Reaction_Incubation->Stop_Deplete Detection 5. ADP Detection Stop_Deplete->Detection Read_Plate 6. Read Luminescence Detection->Read_Plate

Caption: General Workflow for a Luminescence-Based BTK Kinase Assay.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Assay Issue (e.g., Low Signal) Check_Enzyme Check Enzyme Activity & Handling Start->Check_Enzyme Check_Buffer Optimize Buffer (pH, MgCl₂) Start->Check_Buffer Check_Reagents Check Reagent Concentrations (ATP, Substrate) Start->Check_Reagents Check_Technique Review Assay Technique & Plate Setup Start->Check_Technique Not_Resolved Issue Persists Check_Enzyme->Not_Resolved Check_Buffer->Not_Resolved Check_Reagents->Not_Resolved Check_Technique->Not_Resolved Resolved Issue Resolved

Caption: Logical Flow for Troubleshooting BTK Assay Issues.

References

Technical Support Center: Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the off-target effects of covalent Bruton's tyrosine kinase (BTK) inhibitors. The following resources provide in-depth answers to frequently asked questions, detailed experimental protocols, and visual guides to aid in your research.

Frequently Asked Questions (FAQs)

Q1: My cells are exhibiting unexpected phenotypes (e.g., toxicity, altered morphology) after treatment with a covalent BTK inhibitor. How can I determine if these are off-target effects?

A1: Distinguishing between on-target and off-target effects is a critical step in your investigation. Here's a systematic approach:

  • Dose-Response Analysis: Conduct a dose-response study and compare the inhibitor concentration that induces the unexpected phenotype with its IC50 value for BTK. A significant discrepancy may suggest the involvement of an off-target protein.[1]

  • Use of a Structurally Unrelated Inhibitor: Employ a different BTK inhibitor with a distinct chemical scaffold. If the phenotype persists, it is more likely to be an on-target effect of BTK inhibition.[1][2]

  • Rescue Experiments: If feasible, perform a rescue experiment by expressing a drug-resistant BTK mutant in your cells. If the on-target effects are reversed but the unexpected phenotype remains, it is likely mediated by an off-target interaction.[1]

  • Kinome Profiling: The most direct method to identify potential off-target kinases is to screen your inhibitor against a large panel of purified kinases. This will provide a comprehensive selectivity profile.[1][3][4]

  • Chemoproteomic Profiling: Utilize chemoproteomic methods to identify the cellular targets of your covalent inhibitor directly within the proteome.[5][6]

Q2: What are the most common off-target kinases for first-generation covalent BTK inhibitors like ibrutinib?

A2: First-generation covalent BTK inhibitors, such as ibrutinib, are known to inhibit several other kinases that possess a homologous cysteine residue in the active site. This can lead to a range of off-target effects.[7][8] Common off-targets include members of the TEC family (e.g., TEC, ITK), EGFR family, and others.[7][9][10]

Q3: What are some of the known adverse events associated with the off-target effects of ibrutinib?

A3: The off-target activity of ibrutinib is linked to several clinically observed adverse events. For instance, inhibition of EGFR can lead to skin toxicities and diarrhea, while effects on TEC family kinases have been associated with bleeding risks.[8][9] Cardiotoxicity, such as atrial fibrillation, has been linked to the off-target inhibition of kinases like CSK.[11][12]

Q4: How can I experimentally validate a suspected off-target kinase identified from a kinome screen?

A4: Once you have a list of potential off-target kinases from a screening assay, further validation is necessary.

  • In Vitro Kinase Assays: Perform direct in vitro kinase assays using purified enzymes to confirm the inhibitory activity of your compound against the suspected off-target kinase and determine its potency (IC50).[4]

  • Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) or bioluminescence resonance energy transfer (BRET) assays to confirm that the inhibitor engages the suspected off-target kinase within a cellular context.[1][13][14]

  • Western Blotting: Analyze the phosphorylation status of known downstream substrates of the suspected off-target kinase in inhibitor-treated cells. A change in phosphorylation can indicate target engagement and inhibition.[1]

Q5: What are the advantages of second-generation covalent BTK inhibitors in terms of off-target effects?

A5: Second-generation covalent BTK inhibitors, such as acalabrutinib and zanubrutinib, were designed to have improved selectivity for BTK.[9][15] This enhanced specificity generally leads to fewer off-target effects, which can translate to a better safety profile with a lower incidence of adverse events like cardiotoxicity.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the selectivity of covalent BTK inhibitors.

Table 1: Comparative IC50 Values of Ibrutinib Against BTK and Common Off-Target Kinases

KinaseIbrutinib IC50 (nM)Reference
BTK0.5[7]
TEC2.1[7]
ITK10.7[7]
EGFR5.0[8]
BLK0.8[7]
JAK316[7]

Note: IC50 values can vary depending on the assay conditions.

Table 2: Adverse Events Associated with Ibrutinib and Potential Off-Target Kinases

Adverse EventPotential Off-Target Kinase(s)References
Atrial FibrillationCSK[11][12]
BleedingTEC family kinases[8]
Rash and DiarrheaEGFR[8][9]
Impaired NK cell functionITK[9]

Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a general method for determining the in vitro potency of a covalent BTK inhibitor against a purified kinase.

Materials:

  • Purified kinase (target or potential off-target)

  • Covalent inhibitor stock solution (in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Substrate peptide or protein

  • ATP solution

  • [γ-³²P]ATP

  • 10% Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the covalent inhibitor in the kinase reaction buffer.

  • In a reaction plate, add the purified kinase to each well containing the diluted inhibitor or vehicle control (DMSO).

  • Incubate the kinase and inhibitor for a predetermined time to allow for covalent bond formation.

  • Initiate the kinase reaction by adding a mixture of the substrate, ATP, and [γ-³²P]ATP.

  • Allow the reaction to proceed for a specific time at the optimal temperature for the kinase.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 10% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method for verifying target engagement in a cellular environment based on the principle that ligand binding increases a protein's thermal stability.[1]

Materials:

  • Cells of interest

  • Covalent BTK inhibitor

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • PCR thermocycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody specific to the target protein

Procedure:

  • Treat cultured cells with the covalent inhibitor or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS containing a protease inhibitor cocktail.

  • Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles).

  • Heat the cell lysates at a range of different temperatures for a set time (e.g., 3 minutes).

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analyze the amount of the target protein in the soluble fraction by Western blotting.

  • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[1]

Protocol 3: Chemoproteomic Target Identification

This protocol provides a general workflow for identifying the cellular targets of a covalent inhibitor using a probe-based approach.

Materials:

  • Covalent inhibitor derivatized with a terminal alkyne group (probe).

  • Cells of interest.

  • Cell lysis buffer.

  • Azide-biotin tag.

  • Reagents for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry.

  • Streptavidin resin.

  • SDS-PAGE reagents.

  • Mass spectrometer.

Procedure:

  • Treat cells with the alkyne-derivatized covalent inhibitor probe.

  • Lyse the cells to obtain a protein lysate.

  • Perform a click chemistry reaction to attach an azide-biotin tag to the alkyne-modified proteins.

  • Use streptavidin resin to pull down the biotin-tagged proteins.

  • Elute the enriched proteins from the resin.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise protein bands of interest and subject them to in-gel digestion (e.g., with trypsin).

  • Identify the proteins by mass spectrometry analysis.[5]

Visual Guides

BTK Signaling Pathway and Potential Off-Target Interferences

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding EGFR EGFR EGFR_path EGFR Pathway EGFR->EGFR_path Ligand Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation TEC TEC Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation & Survival Ibrutinib Covalent BTK Inhibitor (e.g., Ibrutinib) Ibrutinib->EGFR Off-Target Ibrutinib->BTK On-Target Inhibition Ibrutinib->TEC Off-Target

Caption: BTK signaling and potential off-target inhibition.

Experimental Workflow for Troubleshooting Off-Target Effects

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed DoseResponse Perform Dose-Response Analysis Start->DoseResponse Compare Compare Phenotype EC50 with BTK IC50 DoseResponse->Compare DifferentInhibitor Test Structurally Unrelated BTK Inhibitor Compare->DifferentInhibitor Discrepancy OnTarget Likely On-Target Effect Compare->OnTarget No Discrepancy PhenotypePersists Phenotype Persists? DifferentInhibitor->PhenotypePersists PhenotypePersists->OnTarget Yes OffTarget Suspect Off-Target Effect PhenotypePersists->OffTarget No KinomeScreen Perform Kinome-wide Selectivity Screen OffTarget->KinomeScreen Validate Validate Hits (In Vitro & Cellular Assays) KinomeScreen->Validate Identify Identify Off-Target(s) Validate->Identify

Caption: A logical workflow for investigating off-target effects.

Chemoproteomics Workflow for Target Identification

Chemoproteomics_Workflow cluster_cell Cellular Treatment cluster_biochem Biochemical Processing cluster_analysis Analysis Cells Live Cells Probe Alkyne-Probe (Covalent Inhibitor) LabeledCells Probe-Labeled Cells Probe->LabeledCells Incubation Lysate Cell Lysate LabeledCells->Lysate Lysis Click Click Chemistry (Biotin-Azide) Lysate->Click Biotinylated Biotinylated Proteins Click->Biotinylated PullDown Streptavidin Pull-Down Biotinylated->PullDown Enriched Enriched Targets PullDown->Enriched SDSPAGE SDS-PAGE Enriched->SDSPAGE Elution MS Mass Spectrometry SDSPAGE->MS Identification Target Protein Identification MS->Identification

Caption: Workflow for identifying covalent inhibitor targets.

References

Technical Support Center: Improving the Solubility of Small Molecule BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with small molecule Bruton's tyrosine kinase (BTK) inhibitors.

Frequently Asked Questions (FAQs)

Q1: My BTK inhibitor is precipitating out of solution when I dilute my DMSO stock into an aqueous buffer for my assay. What can I do to prevent this?

A1: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.1% and not exceeding 0.5%, to avoid cellular toxicity and compound precipitation.[1] You may need to adjust the concentration of your stock solution to achieve this.

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your concentrated stock in 100% DMSO first, before the final dilution into your aqueous media.[1]

  • Lower the Final Inhibitor Concentration: The most straightforward approach is to use a lower final concentration of the inhibitor in your assay if your experimental design permits.

  • Use Surfactants or Co-solvents: Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic F-68 (0.01-0.1%) can help maintain the solubility of hydrophobic compounds in aqueous solutions.[2] Co-solvents such as ethanol or polyethylene glycol (PEG) can also be used, but their compatibility with your specific assay must be validated.[2]

  • Adjust pH: The solubility of many BTK inhibitors is pH-dependent.[3][4] For example, ibrutinib's solubility increases with decreasing pH.[5] If your inhibitor has ionizable groups, adjusting the pH of the buffer may significantly improve its solubility.[2] Basic compounds are often more soluble at an acidic pH, while acidic compounds are more soluble at a basic pH.[2]

  • Gentle Warming and Sonication: If a precipitate has already formed in your media, you can try to resolubilize it by gently warming the medium to 37°C and mixing.[1] Brief, gentle sonication can also be attempted, but be aware that these methods may not be successful and could potentially degrade the compound.[1]

Q2: I am observing inconsistent results with my BTK inhibitor between experiments. What could be the cause?

A2: Inconsistent results can arise from several factors related to inhibitor handling and experimental conditions:

  • Compound Stability: Small molecules can degrade over time, especially with repeated freeze-thaw cycles, exposure to light, or improper storage.[6] It is best practice to prepare fresh dilutions from a stable, concentrated stock solution for each experiment and store aliquots at -80°C to minimize degradation.[7]

  • Inaccurate Concentration: Ensure accurate weighing of the compound and precise pipetting during dilutions. Calibrate your pipettes regularly.

  • Solubility Issues: Even if a precipitate is not visible, the inhibitor may not be fully dissolved, leading to a lower effective concentration. Refer to the troubleshooting tips in Q1 to ensure complete dissolution.

  • Cell Culture Variability: Differences in cell passage number, confluency, and serum batches can affect the cellular response to the inhibitor.[6] Standardize your cell culture protocols to minimize this variability.

Q3: How can I improve the overall aqueous solubility of my novel BTK inhibitor for in vivo studies?

A3: Improving the aqueous solubility of a lead compound is a critical step in drug development. Several formulation and chemical modification strategies can be employed:

  • Formulation Approaches:

    • Amorphous Solid Dispersions (ASDs): Dispersing the inhibitor in an amorphous state within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[8][9][10]

    • Nanoformulations: Reducing the particle size to the nanoscale increases the surface area for dissolution.[11] Techniques like preparing nanosuspensions or encapsulating the inhibitor in polymeric nanoparticles or liposomes can improve solubility and bioavailability.[7][8][12]

    • Lipid-Based Formulations: For lipophilic BTK inhibitors, lipid-based delivery systems can enhance solubilization and absorption.[13]

    • Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[13][14]

  • Chemical Modifications:

    • Prodrugs: A prodrug strategy involves adding a promoiety to the parent molecule, often via an ester linkage, to improve solubility.[15][16] This promoiety is later cleaved in vivo to release the active drug.

    • Introduction of Solubilizing Groups: Incorporating polar or ionizable groups, such as piperazine or amino acid residues, into the molecular structure can improve aqueous solubility.[16]

    • Disruption of Molecular Planarity: Modifying the chemical structure to disrupt planarity and symmetry can lead to improved solubility.[15]

Q4: What is the BTK signaling pathway and why is it a target in certain diseases?

A4: Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival.[6][17][18] BTK is also involved in other signaling pathways in immune cells, including those mediated by Fc receptors and Toll-like receptors.[14][18] In many B-cell malignancies and autoimmune diseases, the BTK pathway is overactive, driving disease progression.[6][17] BTK inhibitors block the function of this enzyme, thereby disrupting these signaling cascades and reducing the proliferation and survival of malignant B-cells or the activity of immune cells involved in autoimmune responses.[18]

Troubleshooting Guides

Guide 1: Troubleshooting BTK Inhibitor Precipitation in In Vitro Assays

This guide provides a step-by-step approach to resolving precipitation issues with BTK inhibitors in your experiments.

start Precipitation Observed in Media q1 Is the stock solution clear? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 How was the working solution prepared? a1_yes->q2 sol1 Precipitate in stock. Prepare fresh stock solution. Consider gentle warming or sonication. a1_no->sol1 dilution_direct Direct dilution of concentrated stock into media? q2->dilution_direct dilution_serial Serial dilutions performed? q2->dilution_serial sol2 Perform serial dilutions in 100% DMSO first. dilution_direct->sol2 q3 Check final inhibitor concentration. Is it above the known solubility limit? dilution_serial->q3 sol2->q3 conc_high Yes q3->conc_high conc_ok No q3->conc_ok sol3 Lower the final concentration. conc_high->sol3 q4 Check final DMSO concentration. Is it >0.5%? conc_ok->q4 sol3->q4 dmso_high Yes q4->dmso_high dmso_ok No q4->dmso_ok sol4 Adjust stock concentration to ensure final DMSO is <0.5%. dmso_high->sol4 q5 Precipitation still occurs. Attempt to resolubilize. dmso_ok->q5 sol4->q5 resolubilize_ok No Precipitation q5->resolubilize_ok resolubilize_fail Resolubilization fails q5->resolubilize_fail end_ok Proceed with experiment resolubilize_ok->end_ok sol5 Consider formulation aids: - Surfactants (e.g., Tween-20) - Co-solvents (e.g., PEG) - pH adjustment resolubilize_fail->sol5 end_fail Contact Technical Support sol5->end_fail

Troubleshooting flowchart for BTK inhibitor precipitation.

Quantitative Data

The solubility of BTK inhibitors can vary significantly depending on the specific molecule and the solvent system. The following tables provide reported solubility data for some common BTK inhibitors.

Table 1: Solubility of Common BTK Inhibitors in Different Solvents

BTK InhibitorSolventSolubilityReference
IbrutinibDMSO~30 mg/mL[17]
Ethanol~0.25 mg/mL[17]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[17]
BranebrutinibDMSO~30 mg/mL[19]
DMF~30 mg/mL[19]
Ethanol~1 mg/mL[19]
1:4 DMSO:PBS (pH 7.2)~0.2 mg/mL[19]
AcalabrutinibWaterpH-dependent, practically insoluble above pH 6[20]

Note: Solubility in cell culture media (e.g., DMEM, RPMI-1640) containing serum and other supplements may differ from the values in PBS. It is recommended to experimentally determine the solubility in your specific media if you encounter persistent precipitation issues.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of a BTK inhibitor in your specific experimental buffer.[1][11][15][16]

Materials:

  • BTK inhibitor

  • 100% DMSO

  • Phosphate-buffered saline (PBS), pH 7.4, or other relevant aqueous buffer

  • 96-well microplate (UV-transparent for spectrophotometric method)

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Workflow:

cluster_prep Preparation cluster_measure Incubation & Measurement cluster_analysis Data Analysis p1 1. Prepare 10 mM stock of inhibitor in 100% DMSO. p2 2. Prepare serial dilutions of inhibitor in DMSO. p1->p2 p3 3. Add DMSO dilutions to experimental buffer (e.g., 1:100). p2->p3 m1 4. Incubate at 37°C for 2h with gentle shaking. p3->m1 m2 5. Measure turbidity (nephelometry) or filter and measure absorbance (UV spectrophotometry). m1->m2 a1 6. Plot signal vs. concentration to determine the concentration at which precipitation occurs (solubility limit). m2->a1

Experimental workflow for a kinetic solubility assay.

Detailed Steps:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the BTK inhibitor in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS) to achieve the final desired inhibitor concentrations with a consistent final DMSO concentration.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates the formation of a precipitate.

    • UV Spectrophotometry: Filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λmax.

  • Data Analysis: Plot the measured signal (light scattering or absorbance) against the inhibitor concentration. The concentration at which the signal plateaus or significantly increases (for nephelometry) is considered the kinetic solubility limit under these conditions.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol provides a general method for preparing an ASD of a BTK inhibitor to enhance its solubility.[8][9][10][21]

Materials:

  • BTK inhibitor

  • A suitable polymer (e.g., PVP, HPMC, Soluplus®)

  • A common solvent that dissolves both the inhibitor and the polymer (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolution: Dissolve both the BTK inhibitor and the chosen polymer in the common solvent. The drug-to-polymer ratio will need to be optimized for your specific inhibitor.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to prevent the drug from crystallizing out of solution.

  • Secondary Drying: Dry the resulting solid film or powder under high vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • Characterization: The resulting ASD powder should be characterized to confirm its amorphous nature using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Signaling Pathway Diagram

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling cascade, which is initiated by antigen binding to the BCR. This leads to a series of phosphorylation events that ultimately activate downstream pathways controlling B-cell survival, proliferation, and differentiation.[6][14][18]

BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk (Src-family kinases) BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK BTK Lyn_Syk->BTK phosphorylates & activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates & activates BTK_inhibitor BTK Inhibitor (e.g., Ibrutinib) BTK_inhibitor->BTK DAG DAG PLCg2->DAG cleaves PIP2 into IP3 IP3 PLCg2->IP3 PIP2 PIP2 PIP2->PLCg2 PKC PKC DAG->PKC activates Ca_flux Ca²⁺ Flux IP3->Ca_flux induces NFkB NF-κB Pathway PKC->NFkB MAPK MAPK Pathway PKC->MAPK Ca_flux->NFkB Ca_flux->MAPK Cell_Response B-Cell Proliferation, Survival, and Activation NFkB->Cell_Response MAPK->Cell_Response

Simplified BTK signaling pathway in B-cells.

References

Technical Support Center: Strategies to Overcome Acquired Resistance to Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to Bruton's Tyrosine Kinase (BTK) inhibitors in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My B-cell lymphoma cell line, previously sensitive to a covalent BTK inhibitor (e.g., ibrutinib), is now showing signs of resistance. What are the most common causes?

A1: Acquired resistance to first-generation covalent BTK inhibitors is a well-documented phenomenon. The most prevalent mechanisms include:

  • On-target mutations in the BTK gene: The most common mutation is a cysteine-to-serine substitution at position 481 (C481S).[1][2][3] This mutation prevents the covalent binding of irreversible inhibitors like ibrutinib, reducing their efficacy.[2][3] Other less frequent mutations in BTK have also been reported.[1][4]

  • Mutations in downstream signaling molecules: Gain-of-function mutations in Phospholipase C gamma 2 (PLCG2), a key molecule downstream of BTK, can lead to BTK-independent activation of the B-cell receptor (BCR) pathway.[2][5][6] This allows the cancer cells to bypass the BTK inhibition.

  • Activation of alternative signaling pathways: Cancer cells can develop resistance by upregulating other survival pathways to compensate for the BTK blockade.[1][7] These can include the PI3K/AKT/mTOR pathway, NF-κB signaling, and others.[8][9]

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response curve with the BTK inhibitor to confirm the shift in IC50 value.

  • Sequence BTK and PLCG2: Analyze the genomic DNA of your resistant cell line to identify potential mutations.

  • Assess Downstream Signaling: Use techniques like Western blotting to check the phosphorylation status of BTK, PLCγ2, and other downstream effectors like ERK and AKT.

Q2: How can I detect the BTK C481S mutation in my resistant cell line?

A2: Several molecular biology techniques can be used to detect the BTK C481S mutation. The choice of method depends on the required sensitivity and available equipment.

  • Sanger Sequencing: This is a traditional and widely accessible method for identifying mutations. It is effective when the mutant allele frequency is relatively high.

  • Next-Generation Sequencing (NGS): NGS provides high sensitivity and can detect mutations at low allele frequencies, making it suitable for identifying emerging resistant clones.[10]

  • Digital PCR (dPCR): This is a highly sensitive method for quantifying the exact number of mutant and wild-type alleles, offering excellent precision in monitoring the emergence of resistant populations.[8][11][12]

  • Allele-Specific PCR (AS-PCR): This is a rapid and cost-effective method for screening for a specific known mutation.

Q3: My resistant cells do not have a BTK C481S mutation. What other possibilities should I investigate?

A3: If the C481S mutation is absent, consider the following alternative resistance mechanisms:

  • Other BTK mutations: Although less common, other mutations in BTK can also confer resistance.[1][4] Sequencing the entire BTK coding region is recommended.

  • PLCγ2 mutations: As mentioned, activating mutations in PLCγ2 are a known mechanism of resistance.[2][5][6] Sequencing of the PLCγ2 gene is crucial.

  • Activation of bypass pathways: The cells may have found ways to activate downstream signaling independently of BTK. Investigating the phosphorylation status of proteins in pathways like PI3K/AKT and NF-κB can provide insights.[8][9]

  • Upregulation of other kinases: In some cases, other kinases like LYN or SYK can phosphorylate mutant PLCγ2, bypassing the need for active BTK.[5][9]

Q4: What are the current strategies to overcome acquired resistance to covalent BTK inhibitors in a research setting?

A4: Several strategies are being explored to combat acquired resistance:

  • Next-Generation Covalent BTK Inhibitors: These inhibitors (e.g., acalabrutinib, zanubrutinib) are more selective for BTK than ibrutinib, potentially leading to fewer off-target effects.[13][14] However, they are still susceptible to resistance mediated by the C481S mutation.[15]

  • Non-Covalent (Reversible) BTK Inhibitors: These inhibitors (e.g., pirtobrutinib) bind to BTK in a different manner and do not rely on the cysteine at position 481.[13][16][17] They have shown efficacy against cell lines and in clinical settings with the C481S mutation.[16][17]

  • Targeting Downstream Pathways: Using inhibitors of other key signaling molecules in the BCR pathway, such as SYK or PI3K, can be an effective strategy.[6][8]

  • Combination Therapies: Combining BTK inhibitors with other anti-cancer agents, such as BCL2 inhibitors (e.g., venetoclax), can create synergistic effects and prevent the emergence of resistance.[8][11]

  • BTK Degraders (PROTACs): Proteolysis-targeting chimeras are a newer class of drugs that lead to the degradation of the BTK protein rather than just inhibiting its function.[7][13]

Data Presentation

Table 1: IC50 Values of Various BTK Inhibitors Against Wild-Type and C481S Mutant BTK

Inhibitor ClassInhibitorBTK Wild-Type IC50 (nM)BTK C481S IC50 (nM)Fold Change in IC50 (C481S/WT)
Covalent (Irreversible) Ibrutinib~1 - 5>1000>200
Acalabrutinib~3 - 8>1000>125
Zanubrutinib~1 - 3>800>260
Non-Covalent (Reversible) Pirtobrutinib~2 - 5~3 - 7~1.5
Nemtabrutinib~10 - 20~15 - 30~1.5

Note: IC50 values are approximate and can vary depending on the cell line and assay conditions.

Mandatory Visualizations

B_Cell_Receptor_Signaling_and_Resistance BCR Signaling and Mechanisms of BTK Inhibitor Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors & Resistance BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2_mut PLCγ2 Activating Mutation SYK->PLCG2_mut Bypass Activation PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB Pathway BTK->NFkB PI3K PI3K PLCG2->PI3K AKT AKT PI3K->AKT AKT->NFkB Proliferation Proliferation & Survival AKT->Proliferation NFkB->Proliferation Ibrutinib Covalent Inhibitors (e.g., Ibrutinib) Ibrutinib->BTK Inhibits NonCovalent Non-Covalent Inhibitors (e.g., Pirtobrutinib) NonCovalent->BTK Inhibits BTK_C481S BTK C481S Mutation BTK_C481S->Ibrutinib Blocks Binding PLCG2_mut->PI3K Activates

Caption: BCR signaling pathway and key mechanisms of acquired resistance to BTK inhibitors.

Troubleshooting_Workflow Troubleshooting Workflow for BTK Inhibitor Resistance Start Suspected Resistance to Covalent BTK Inhibitor Confirm Confirm Resistance (IC50 Shift Assay) Start->Confirm Sequence Sequence BTK and PLCγ2 Genes Confirm->Sequence BTK_mut BTK Mutation Detected? Sequence->BTK_mut PLCG2_mut PLCγ2 Mutation Detected? BTK_mut->PLCG2_mut No Strategy1 Strategy: Use Non-Covalent BTK Inhibitor BTK_mut->Strategy1 Yes Analyze_pathways Analyze Alternative Signaling Pathways (Western Blot for p-AKT, p-ERK, etc.) PLCG2_mut->Analyze_pathways No Strategy2 Strategy: Target Downstream Effectors (e.g., SYK or PI3K inhibitors) PLCG2_mut->Strategy2 Yes Strategy3 Strategy: Combination Therapy (e.g., + BCL2 inhibitor) Analyze_pathways->Strategy3

Caption: A logical workflow for troubleshooting and addressing acquired resistance to BTK inhibitors.

Experimental Protocols

Protocol 1: Detection of BTK C481S Mutation by Sanger Sequencing
  • Genomic DNA Extraction:

    • Harvest ~1x10^6 resistant cells and an equal number of parental (sensitive) cells.

    • Extract genomic DNA using a commercial kit (e.g., QIAamp DNA Mini Kit) following the manufacturer's instructions.

    • Quantify the DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

  • PCR Amplification of the BTK Exon Containing C481:

    • Design primers flanking the C481 codon in the BTK gene.

    • Set up a PCR reaction with ~50-100 ng of genomic DNA, primers, dNTPs, and a high-fidelity DNA polymerase.

    • Perform PCR with an appropriate annealing temperature and extension time.

    • Run the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.

  • PCR Product Purification:

    • Purify the PCR product from the agarose gel or directly from the PCR reaction using a commercial kit (e.g., QIAquick PCR Purification Kit).

    • Elute the purified DNA in nuclease-free water.

  • Sanger Sequencing:

    • Send the purified PCR product and one of the PCR primers for sequencing to a commercial sequencing facility.

    • Analyze the resulting sequencing chromatogram using appropriate software (e.g., SnapGene, FinchTV) to identify the C-to-T substitution at the nucleotide level, which results in the C481S amino acid change.

Protocol 2: Assessment of BTK and PLCγ2 Phosphorylation by Western Blot
  • Cell Lysis:

    • Treat resistant and parental cells with and without the BTK inhibitor for a specified time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr759), and total PLCγ2.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.

    • Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Protocol 3: Evaluation of Non-Covalent BTK Inhibitor Efficacy (IC50 Determination)
  • Cell Seeding:

    • Seed the resistant and parental cells in a 96-well plate at an appropriate density (e.g., 10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare a serial dilution of the non-covalent BTK inhibitor in cell culture medium.

    • Treat the cells with a range of inhibitor concentrations for 72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Viability Assay:

    • After the incubation period, assess cell viability using a commercial assay such as MTT, MTS, or CellTiter-Glo, following the manufacturer's protocol.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the data to the vehicle control to calculate the percentage of cell viability.

    • Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve using a non-linear regression model to determine the IC50 value.[1][18]

References

Technical Support Center: Bruton's Tyrosine Kinase (Btk) Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals minimize variability in Bruton's tyrosine kinase (Btk) phosphorylation assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during Btk phosphorylation assays, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing high background in my Btk kinase assay (e.g., ADP-Glo, LanthaScreen)?

High background can obscure the specific signal from Btk activity, leading to a poor signal-to-noise ratio.

Potential Causes & Solutions

Potential CauseRecommended Solution
Contaminated Reagents Use fresh, high-quality reagents. Ensure ATP/ADP solutions are free from contamination.[1]
High Enzyme Concentration Titrate the Btk enzyme to determine the optimal concentration that gives a robust signal without excessive background.
Autophosphorylation Run a control reaction without the substrate to quantify the level of Btk autophosphorylation.[2] If high, consider using a lower enzyme concentration.
Assay Plate Issues Use plates recommended for your assay type (e.g., opaque-walled plates for luminescence assays) to prevent well-to-well crosstalk.
Sub-optimal ATP Concentration Optimize the ATP concentration. For competitive inhibitor studies, using an ATP concentration close to the Km is often recommended.[3][4]

Q2: My phospho-Btk signal is weak or absent in my Western blot.

A weak or non-existent signal can be due to several factors, from sample preparation to the detection process.

Potential Causes & Solutions

Potential CauseRecommended Solution
Inefficient Phosphorylation Optimize cell stimulation conditions (e.g., time course, agonist concentration) to ensure maximal Btk phosphorylation.[5]
Phosphatase Activity Always use fresh lysis buffer supplemented with phosphatase and protease inhibitors. Keep samples on ice throughout the preparation process.[5][6]
Low Protein Load Phosphorylated proteins are often low in abundance. Increase the amount of protein loaded onto the gel (e.g., 50-100 µg).
Incorrect Blocking Agent Avoid using non-fat milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[1][5][6]
Antibody Issues Ensure the primary antibody is validated for detecting the specific Btk phosphorylation site (e.g., Tyr223 or Tyr551).[7] Use a fresh dilution of the antibody at the recommended concentration.
Buffer Composition Use Tris-Buffered Saline with Tween-20 (TBST) for all washing and antibody dilution steps, as phosphate-buffered saline (PBS) can interfere with phospho-antibody binding.[3][8]

Q3: I'm seeing high variability between replicate wells in my plate-based assay.

Inconsistent results across replicates can compromise the reliability of your data.

Potential Causes & Solutions

Potential CauseRecommended Solution
Pipetting Inaccuracy Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions and prepare a master mix of reagents to minimize well-to-well variation.[9]
Inconsistent Incubation Times/Temperatures Use a multi-channel pipette for simultaneous addition of reagents. Ensure the entire plate is incubated at a uniform temperature.
Edge Effects Avoid using the outer wells of the plate, which are more prone to evaporation. Alternatively, fill the outer wells with buffer or media to create a humidity barrier.
Reagent Instability Aliquot reagents to avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.[10]

Quantitative Data Summaries

Table 1: Impact of ATP Concentration on IC50 Values of ATP-Competitive Btk Inhibitors

This table illustrates how varying ATP concentrations can affect the measured potency (IC50) of an ATP-competitive inhibitor. As ATP concentration increases, a higher concentration of the inhibitor is required to achieve 50% inhibition, leading to a rightward shift in the IC50 value.

ATP ConcentrationApparent IC50 (nM) of Inhibitor X
10 µM5
50 µM (Km for Btk)25
1 mM (Physiological)>500

Note: These are representative values. The actual Km of ATP for Btk can vary depending on assay conditions but is generally in the micromolar range.[11][12]

Table 2: Comparison of Blocking Buffers for Phospho-Btk Western Blotting

This table provides a qualitative comparison of common blocking agents and their impact on the signal-to-noise ratio in phospho-protein Western blots.

Blocking AgentSignal IntensityBackground NoiseSignal-to-Noise RatioRecommendation for Phospho-Btk
5% Non-fat Milk in TBSTHighHighLowNot Recommended[1][5][13]
5% BSA in TBSTHighLowHighRecommended [3][6]
1% BSA in TBSTModerateVery LowModerate-HighAlternative
Protein-Free BlockersHighVery LowVery HighExcellent Alternative[1]

Experimental Protocols

Protocol 1: In Vitro Btk Kinase Assay (ADP-Glo™ Format)

This protocol outlines a method for measuring the activity of purified Btk enzyme by quantifying the amount of ADP produced.

Materials:

  • Recombinant human Btk enzyme

  • Btk Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[14]

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96 or 384-well plates

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare the 1X Kinase Buffer and dilute the Btk enzyme, substrate, and ATP to their final desired concentrations in this buffer.

  • Set up Kinase Reaction:

    • Add 5 µL of diluted Btk enzyme solution to each well.

    • Include "no enzyme" controls for background subtraction.

    • To test inhibitors, add 1 µL of the compound at various concentrations.

  • Initiate Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the reaction. The final volume should be around 10-25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction, which should be determined empirically.

  • Terminate Reaction and Deplete ATP: Add an equal volume (e.g., 10-25 µL) of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Detect ADP: Add a volume of Kinase Detection Reagent equal to the new volume in the well (e.g., 20-50 µL). Incubate at room temperature for 30-60 minutes in the dark.

  • Measure Luminescence: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP generated and thus, the Btk kinase activity.

Protocol 2: Western Blotting for Phospho-Btk (pY223/pY551) in Cell Lysates

This protocol describes the detection of phosphorylated Btk in whole-cell lysates.

Materials:

  • Cell line of interest

  • Stimulating agent (e.g., anti-IgM)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (5% BSA in TBST)

  • Primary antibodies (anti-phospho-Btk Tyr223, anti-phospho-Btk Tyr551, anti-total Btk)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to the desired density.

    • Stimulate cells with the appropriate agonist for the optimized duration.

    • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing inhibitors. Keep on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load 50-100 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis, then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-Btk antibody (diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total Btk antibody.

Visualizations

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates Antigen Antigen Antigen->BCR binds SYK SYK LYN->SYK activates BTK Btk SYK->BTK phosphorylates (Y551) & activates BTK:e->BTK:e PLCg2 PLCγ2 BTK->PLCg2 phosphorylates & activates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release triggers PKC PKC DAG->PKC activates Proliferation Cell Proliferation, Survival, Differentiation Ca_Release->Proliferation NFkB NF-κB Pathway PKC->NFkB MAPK MAPK Pathway PKC->MAPK NFkB->Proliferation MAPK->Proliferation

Caption: Simplified Btk Signaling Pathway downstream of the B-Cell Receptor.

Troubleshooting_Workflow Start High Variability in Assay Results CheckPipetting Review Pipetting Technique - Calibrated pipettes? - Master mix used? Start->CheckPipetting CheckReagents Assess Reagent Quality - Freshly prepared? - Avoided freeze-thaw cycles? Start->CheckReagents CheckConditions Verify Assay Conditions - Consistent temp/time? - Plate sealer used? Start->CheckConditions Resolved Variability Minimized CheckPipetting->Resolved Yes NotResolved Issue Persists CheckPipetting->NotResolved No CheckReagents->Resolved Yes CheckReagents->NotResolved No CheckConditions->Resolved Yes CheckConditions->NotResolved No OptimizeAssay Re-optimize Assay Parameters (e.g., enzyme/substrate conc.) NotResolved->OptimizeAssay

Caption: Logical workflow for troubleshooting high variability in Btk phosphorylation assays.

References

Technical Support Center: Addressing Toxicity in Cell-Based Assays with Bruton's Tyrosine Kinase (Btk) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity in cell-based assays involving Bruton's tyrosine kinase (Btk) inhibitors.

I. Frequently Asked Questions (FAQs)

Q1: What are the common reasons for observing unexpected cytotoxicity with Btk inhibitors in our cell-based assays?

A1: Unexpected cytotoxicity with Btk inhibitors can stem from several factors:

  • Off-Target Effects: First-generation Btk inhibitors like ibrutinib are known to inhibit other kinases besides Btk, such as EGFR, TEC, and SRC family kinases.[1][2] This can lead to unintended biological consequences and toxicity in cell lines where these kinases play a crucial role. Second-generation inhibitors like acalabrutinib and zanubrutinib generally have improved selectivity, which may reduce off-target effects.[3][4]

  • On-Target Toxicity in Non-B-cell Lines: While Btk is primarily associated with B-cell signaling, it is also expressed in other cell types, including myeloid cells, mast cells, and platelets.[5] Inhibition of Btk in these cells can lead to unexpected phenotypic changes and toxicity.

  • Cell Line Specific Sensitivity: The genetic and signaling background of a cell line can greatly influence its sensitivity to a Btk inhibitor. Cell lines with mutations or dependencies in pathways affected by the inhibitor (either on- or off-target) may exhibit increased toxicity.

  • Compound Quality and Handling: Impurities, degradation, or improper storage of the Btk inhibitor can lead to inconsistent and toxic effects.

  • Experimental Conditions: Factors such as high compound concentration, prolonged incubation times, and the presence of certain media components can exacerbate cytotoxicity.

Q2: How do the toxicity profiles of different Btk inhibitors (ibrutinib, acalabrutinib, zanubrutinib) compare in vitro?

A2: The in vitro toxicity profiles of Btk inhibitors are largely influenced by their kinase selectivity.

  • Ibrutinib: As a first-generation inhibitor, ibrutinib has a broader range of off-target activities, which can contribute to a higher potential for in vitro toxicity in certain cell types.[2][6] It has been shown to inhibit other kinases like EGFR, which can lead to effects such as diarrhea and rash in clinical settings, and these mechanisms can manifest as toxicity in cell-based assays.[2]

  • Acalabrutinib: This second-generation inhibitor was designed for greater selectivity for Btk, with less inhibition of other kinases like ITK, TEC, and EGFR.[7][8] This increased selectivity is expected to reduce off-target-related toxicities.[7]

  • Zanubrutinib: Another second-generation inhibitor, zanubrutinib, also demonstrates high selectivity for Btk and has been shown to have a favorable toxicity profile compared to ibrutinib in some contexts.[9][10]

It's important to note that direct comparisons of in vitro toxicity should be made under identical experimental conditions, as potency can vary between biochemical and cellular assays.[11]

Q3: We are observing decreased cell viability in our control (non-B-cell) lines when treated with a Btk inhibitor. Why might this be happening?

A3: Observing toxicity in non-B-cell lines can be due to:

  • Expression of Btk or Related Kinases: Some non-B-cell lines may express Btk or other Tec family kinases that are inhibited by the compound.

  • Off-Target Kinase Inhibition: The inhibitor may be acting on other essential kinases present in the control cell line. Kinome profiling can help identify potential off-target interactions.

  • Mitochondrial Toxicity: Some kinase inhibitors can interfere with mitochondrial function, leading to a decrease in cell viability.[1] This can be assessed using specific mitochondrial function assays.

  • Induction of Apoptosis: The inhibitor might be triggering programmed cell death through unintended signaling pathways.

II. Troubleshooting Guides

A. Troubleshooting Unexpected Cytotoxicity in Viability Assays (e.g., MTT, CellTiter-Glo®)
Observed Problem Potential Cause Troubleshooting Steps
Increased cell death at lower-than-expected concentrations of the Btk inhibitor. 1. Off-target toxicity. 2. High sensitivity of the cell line. 3. Compound instability or precipitation. 1. Perform a dose-response curve with a more selective Btk inhibitor (e.g., acalabrutinib or zanubrutinib) for comparison. 2. Validate Btk expression in your cell line via Western blot or qPCR. 3. Visually inspect the culture medium for any signs of compound precipitation. Test the solubility of the inhibitor in your specific culture medium.
Inconsistent results between replicate wells or experiments. 1. Uneven cell seeding. 2. Edge effects in the microplate. [10]3. Inconsistent compound dilution and addition. 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation. [10]3. Prepare fresh serial dilutions for each experiment and use calibrated pipettes.
High background signal in no-cell control wells. 1. Contamination of media or reagents. 2. Interference of the Btk inhibitor with the assay chemistry. 1. Visually inspect the plate for microbial contamination. Use fresh, sterile reagents. 2. Run a control plate with the Btk inhibitor in cell-free media to see if it directly reduces the assay substrate (e.g., MTT). [12]
B. Troubleshooting Apoptosis Assays (e.g., Annexin V/PI Staining)
Observed Problem Potential Cause Troubleshooting Steps
High percentage of necrotic (Annexin V+/PI+) cells even at early time points. 1. Compound is causing rapid, acute toxicity rather than programmed apoptosis. 2. High concentration of the Btk inhibitor. 3. Harsh cell handling during staining. 1. Perform a time-course experiment to assess apoptosis at earlier time points. 2. Lower the concentration of the Btk inhibitor. 3. Handle cells gently during harvesting and washing steps.
No significant increase in apoptosis despite a decrease in cell viability. 1. Cell death is occurring through a non-apoptotic mechanism (e.g., necrosis or autophagy). 2. The time point of analysis is too late, and apoptotic cells have already undergone secondary necrosis. 1. Consider using assays for other cell death modalities. 2. Analyze apoptosis at earlier time points.
High background of apoptotic cells in the untreated control. 1. Suboptimal cell culture conditions. 2. Cells are over-confluent. 1. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Seed cells at an appropriate density to avoid overgrowth during the experiment.

III. Data Presentation: Comparative Off-Target Profiles of Btk Inhibitors

The following table summarizes the inhibitory activity of ibrutinib, acalabrutinib, and zanubrutinib against Btk and a selection of key off-target kinases. Lower IC50 values indicate higher potency.

KinaseIbrutinib IC50 (nM)Acalabrutinib IC50 (nM)Zanubrutinib IC50 (nM)Potential Clinical Relevance of Off-Target
Btk 0.5 3 <1 On-Target
EGFR9.6>100079Rash, Diarrhea
ITK1.92.962T-cell function
TEC2.5202.1Platelet function, Bleeding
SRC20>1000>1000Various cellular processes

Note: IC50 values are compiled from various sources and may differ based on assay conditions. This table is for comparative purposes.

IV. Experimental Protocols

A. Protocol: Cell Viability Assessment using MTT Assay
  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Btk Inhibitor Treatment:

    • Prepare serial dilutions of the Btk inhibitor in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the Btk inhibitor or vehicle control (e.g., DMSO, final concentration <0.1%).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[9]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]

    • Incubate overnight at 37°C in a humidified chamber to ensure complete dissolution of formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

B. Protocol: Apoptosis Detection using Annexin V-FITC/PI Staining
  • Cell Treatment:

    • Seed and treat cells with the Btk inhibitor as described in the MTT protocol.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[2]

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

    • Add 400 µL of 1X Annexin V binding buffer to each tube.[2]

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour.

    • Annexin V-FITC negative/PI negative cells are viable.

    • Annexin V-FITC positive/PI negative cells are in early apoptosis.

    • Annexin V-FITC positive/PI positive cells are in late apoptosis or necrosis.

C. Protocol: Western Blot for Btk Signaling Pathway
  • Cell Lysis and Protein Quantification:

    • Treat cells with Btk inhibitor for the desired time.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Btk (Tyr223), total Btk, phospho-PLCγ2, total PLCγ2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

V. Mandatory Visualizations

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Btk Btk Lyn_Syk->Btk PLCg2 PLCγ2 Btk->PLCg2 Ibrutinib Ibrutinib Acalabrutinib Zanubrutinib Ibrutinib->Btk IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Flux IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NFkB NF-κB Pathway Calcium->NFkB PKC->NFkB MAPK MAPK Pathway PKC->MAPK Cell_Survival Cell Survival Proliferation NFkB->Cell_Survival MAPK->Cell_Survival

Caption: Btk signaling pathway and the point of inhibition by Btk inhibitors.

Experimental_Workflow_Toxicity_Assessment start Start: Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells treat_inhibitor Treat with Btk Inhibitor (Dose-Response) seed_cells->treat_inhibitor incubate Incubate (24-72h) treat_inhibitor->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay western_blot Western Blot Analysis (p-Btk, p-PLCγ2) incubate->western_blot data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End: Toxicity Profile data_analysis->end

Caption: General workflow for assessing Btk inhibitor toxicity in cell-based assays.

Troubleshooting_Logic start Unexpected Cytotoxicity Observed check_controls Are controls (vehicle, untreated) behaving as expected? start->check_controls troubleshoot_assay Troubleshoot Assay Conditions: - Cell density - Reagent quality - Contamination check_controls->troubleshoot_assay No investigate_inhibitor Investigate Inhibitor-Specific Effects check_controls->investigate_inhibitor Yes off_target Hypothesis: Off-Target Effect investigate_inhibitor->off_target on_target Hypothesis: On-Target Toxicity investigate_inhibitor->on_target mitochondrial Hypothesis: Mitochondrial Toxicity investigate_inhibitor->mitochondrial compare_inhibitors Compare with more selective Btk inhibitor off_target->compare_inhibitors validate_btk Validate Btk expression in cell line on_target->validate_btk mito_assay Perform mitochondrial function assays mitochondrial->mito_assay

Caption: Logical workflow for troubleshooting unexpected cytotoxicity with Btk inhibitors.

References

Technical Support Center: Expression and Purification of Full-Length Active Burtin (BTK)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges in the expression and purification of full-length, active Burtin (Bruton's tyrosine kinase, BTK).

Troubleshooting Guides

This section addresses common issues encountered during the expression and purification of full-length active Burtin.

Problem Possible Cause Recommended Solution
Low or No Protein Expression Suboptimal Expression System: Bacterial systems may lead to low yields of soluble protein due to the lack of necessary post-translational modifications and proper folding machinery for complex eukaryotic proteins like Burtin.[1][2][3][4]Consider using a eukaryotic expression system, such as baculovirus-infected insect cells (e.g., Sf21) or a mammalian expression system (e.g., HEK293), which can provide the necessary post-translational modifications for Burtin activity.[1][5][6]
Codon Usage: The codon usage of the Burtin gene may not be optimal for the chosen expression host.Optimize the codon usage of the Burtin gene for the specific expression system being used.
Toxicity of Burtin to Host Cells: Overexpression of a kinase can sometimes be toxic to the host cells, leading to poor growth and low protein yield.Use a tightly regulated promoter to control the timing and level of Burtin expression. Lowering the induction temperature and using a shorter induction time may also help.
Protein is Insoluble (Inclusion Bodies in Bacteria) Improper Folding: Bacterial expression systems often lack the chaperones and post-translational modifications required for the correct folding of complex mammalian proteins like Burtin, leading to the formation of insoluble inclusion bodies.[3][4]1. Switch to a Eukaryotic System: Utilize an insect or mammalian cell expression system that can facilitate proper protein folding and modifications.[5][6] 2. Optimize Bacterial Expression: If using a bacterial system is necessary, try co-expressing with chaperones like GroES/GroEL.[7] Lowering the expression temperature (e.g., 16-20°C) can also slow down protein synthesis and promote proper folding. 3. Refolding: Denature the protein from inclusion bodies using agents like urea or guanidinium hydrochloride and then refold it by gradually removing the denaturant. This process can be challenging and may result in low recovery of active protein.
Low Protein Purity After Purification Non-specific Binding to Affinity Resin: Host cell proteins with affinity for the purification resin (e.g., histidine-rich proteins binding to a Ni-NTA column) can co-elute with Burtin.[8][9]1. Optimize Wash Steps: Increase the stringency of the wash buffers. For His-tagged proteins, this can be achieved by adding a low concentration of imidazole (e.g., 20-50 mM) to the wash buffer to reduce non-specific binding.[8] 2. Add a Secondary Purification Step: Incorporate an additional chromatography step, such as ion-exchange or size-exclusion chromatography, to remove remaining contaminants.[10]
Protein Aggregation: Burtin may aggregate during purification, leading to co-purification of aggregated species and loss of active protein.[11]1. Optimize Buffer Conditions: Ensure the purification buffer has an optimal pH and ionic strength. The addition of stabilizing agents like glycerol (e.g., 5-10%) or non-ionic detergents can help prevent aggregation.[8] 2. Work at Low Temperatures: Perform all purification steps at 4°C to minimize protein degradation and aggregation.
Purified Protein is Inactive Lack of Activating Phosphorylation: Burtin requires phosphorylation on specific tyrosine residues (Tyr551 in the activation loop and autophosphorylation at Tyr223 in the SH3 domain) for full catalytic activity.[5][7][12] Expression in bacterial systems will not result in this necessary post-translational modification.[13]1. Use a Eukaryotic Expression System: Insect and mammalian cells have the cellular machinery to perform the necessary phosphorylations.[2][14] 2. In Vitro Phosphorylation: If expressed in a system lacking the required kinases, the purified Burtin can be phosphorylated in vitro using a suitable upstream kinase, such as a member of the Src family kinases.
Incorrect Conformation: Full-length Burtin exists in a compact, autoinhibited conformation.[6][7][15] The protein needs to adopt a more open, active conformation.The presence of activating ligands or interaction partners can help stabilize the active conformation. For experimental purposes, introducing mutations that destabilize the autoinhibited state can be considered.[15]
Difficulty with Structural Analysis (e.g., Crystallography) Protein Flexibility: The full-length Burtin protein, particularly the N-terminal Pleckstrin homology (PH) and Tec homology (TH) domains, exhibits conformational heterogeneity, which can hinder crystallization.[11]1. Use Deletion Constructs: For studying specific domains, using deletion mutants (e.g., the kinase domain alone or SH3-SH2-kinase constructs) can be more amenable to crystallization.[5][6] 2. Stabilize the Full-Length Protein: Efforts to stabilize the full-length protein in a single conformation, for example by introducing specific mutations or using stabilizing ligands, may improve the chances of obtaining crystals.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best expression system for producing full-length, active Burtin?

A1: While bacterial systems are often faster and less expensive, they are generally not recommended for producing full-length, active Burtin due to the lack of post-translational modifications, particularly phosphorylation, which is critical for its activity.[3][4][13] The baculovirus expression system using insect cells (e.g., Sf21) has been successfully used to produce and purify full-length, active Burtin.[5][6] Mammalian expression systems are also a suitable choice as they provide a native-like environment for protein folding and modification.[1][2]

Q2: My purified Burtin has low activity. What could be the reason?

A2: Low activity of purified Burtin is often due to a lack of necessary post-translational modifications, specifically phosphorylation. For full activity, Burtin requires phosphorylation at Tyr551 by an upstream kinase (like a Src family kinase) and subsequent autophosphorylation at Tyr223.[5][7][12] If you are using a bacterial expression system, these modifications will be absent. Ensure your expression system can perform these modifications or consider in vitro phosphorylation of your purified protein. Additionally, the protein may be in an autoinhibited conformation.[6][15]

Q3: How can I improve the purity of my Burtin preparation?

A3: To improve purity, a multi-step purification strategy is often necessary.[16][17] If you are using affinity chromatography (e.g., with a His-tag), optimize your wash steps by increasing the stringency of the wash buffer to reduce non-specific binding.[8] Following the initial affinity purification, consider adding a second purification step such as ion-exchange chromatography or size-exclusion chromatography to remove any remaining contaminants.[10]

Q4: I am having trouble crystallizing the full-length Burtin. What can I do?

A4: The full-length Burtin protein is known to be flexible, which can make crystallization challenging.[11] Consider working with smaller, more rigid constructs that include the domains of interest (e.g., the kinase domain or the SH3-SH2-kinase domains).[5][6] If the full-length protein is required, you could try to stabilize it in a specific conformation by introducing mutations or adding a ligand that is known to bind to the active or inactive state.

Q5: How can I confirm that my purified Burtin is active?

A5: The activity of purified Burtin can be assessed using an in vitro kinase assay.[5] This typically involves incubating the purified enzyme with a known substrate (e.g., a peptide containing a tyrosine residue that Burtin can phosphorylate) and ATP. The extent of substrate phosphorylation can then be measured, often using methods that detect the incorporation of radio-labeled phosphate from [γ-³²P]ATP or by using specific antibodies that recognize the phosphorylated substrate.[18][19] There are also fluorescence-based assays available.

Experimental Protocols

Detailed Methodology for Burtin Expression in Insect Cells

This protocol is a generalized procedure based on common practices for baculovirus expression in insect cells.

  • Generation of Recombinant Baculovirus:

    • Subclone the full-length human Burtin cDNA into a baculovirus transfer vector (e.g., pFastBac).

    • Generate recombinant bacmid DNA in E. coli DH10Bac cells according to the manufacturer's protocol (e.g., Bac-to-Bac system).

    • Transfect insect cells (e.g., Sf9 or Sf21) with the recombinant bacmid to produce the initial viral stock (P1).

    • Amplify the viral stock to obtain a high-titer P2 or P3 stock for protein expression.

  • Protein Expression:

    • Grow Sf21 insect cells in a suitable medium (e.g., Sf-900 II SFM) to a density of 1.5-2.0 x 10⁶ cells/mL.

    • Infect the cell culture with the recombinant baculovirus at a multiplicity of infection (MOI) of 5-10.

    • Incubate the infected cells at 27°C for 48-72 hours.

    • Harvest the cells by centrifugation at 1,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Detailed Methodology for a Two-Step Burtin Purification

This protocol assumes the expression of a His-tagged Burtin construct.

  • Cell Lysis:

    • Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Nonidet P-40, 5 mM β-mercaptoethanol, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography (IMAC):

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer without detergent.

    • Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole, 5 mM β-mercaptoethanol).

    • Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 5 mM β-mercaptoethanol).

  • Size-Exclusion Chromatography (Gel Filtration):

    • Concentrate the eluted fractions containing Burtin.

    • Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

    • Collect fractions and analyze for the presence of pure, monomeric Burtin by SDS-PAGE.

    • Pool the pure fractions, concentrate if necessary, and store at -80°C.

Visualizations

Burtin_Signaling_Pathway BCR B Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding PI3K PI3K Lyn_Syk->PI3K activates Burtin_membrane Burtin (membrane recruited) Lyn_Syk->Burtin_membrane phosphorylates (Tyr551) PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K->PIP3 phosphorylates PIP3->Burtin_membrane Burtin_inactive Burtin (inactive) (cytosolic) Burtin_inactive->Burtin_membrane PH domain binding Burtin_active Burtin (active) Burtin_membrane->Burtin_active autophosphorylates (Tyr223) PLCg2 PLCγ2 Burtin_active->PLCg2 phosphorylates DAG_IP3 DAG + IP3 PLCg2->DAG_IP3 hydrolyzes PIP2 Ca_flux Ca²⁺ Flux DAG_IP3->Ca_flux Downstream Downstream Signaling (e.g., NF-κB, NFAT) Ca_flux->Downstream

Caption: Simplified Burtin signaling pathway downstream of the B cell receptor.

Burtin_Purification_Workflow start Start: Infected Insect Cell Pellet lysis Cell Lysis (Sonication) start->lysis clarification Clarification (Centrifugation) lysis->clarification imac IMAC (Ni-NTA) clarification->imac elution Elution imac->elution sec Size-Exclusion Chromatography elution->sec analysis Purity & Activity Analysis (SDS-PAGE, Kinase Assay) sec->analysis end End: Pure, Active Full-Length Burtin analysis->end

Caption: Experimental workflow for the purification of full-length Burtin.

References

Technical Support Center: Validating Bruton's Tyrosine Kinase (BTK) as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the validation of Bruton's tyrosine kinase (BTK) as a therapeutic target in new models.

Frequently Asked Questions (FAQs)

A collection of answers to common questions related to BTK targeting, experimental design, and data interpretation.

Question Answer
How do I select an appropriate cell line for my BTK inhibitor study? Selection depends on the disease context. For Chronic Lymphocytic Leukemia (CLL), primary patient samples are optimal.[1] For Diffuse Large B-cell Lymphoma (DLBCL), activated B-cell-like (ABC) subtype lines like TMD8 and OCI-LY10 are sensitive to BTK inhibition, whereas many Germinal Center B-cell-like (GCB) lines are resistant.[2] For Mantle Cell Lymphoma (MCL), cell lines such as JeKo-1, Z-138, and MAVER-1 are commonly used.[3] Consider the genetic background, such as mutations in MYD88 or CD79B, which can confer dependence on BCR signaling.
What are the most critical readouts for confirming BTK target engagement in cellular assays? The primary readout is the inhibition of BTK autophosphorylation at Tyrosine 223 (pBTK Y223). Downstream markers include phosphorylation of PLCγ2, a direct substrate of BTK.[2][4] Assessing these markers by Western blot or flow cytometry provides direct evidence of target engagement. Reactivation of BTK signaling after inhibitor washout requires de novo protein synthesis, which can be monitored to understand the duration of effect.[5]
What are the known mechanisms of acquired resistance to BTK inhibitors? The most common mechanism for covalent inhibitors (e.g., ibrutinib, acalabrutinib) is a Cysteine to Serine mutation at the binding site (C481S), which prevents irreversible binding.[4][6][7][8] Mutations in the downstream kinase PLCγ2 can also confer resistance by allowing signaling to bypass BTK.[4][7][9] Non-covalent inhibitors can overcome C481S mutations but may be susceptible to other kinase domain mutations (e.g., T474I, L528W).[6][10]
What are the major off-target effects associated with first-generation vs. second-generation BTK inhibitors? First-generation inhibitors like ibrutinib have known off-target effects on other kinases such as EGFR, TEC, and ITK, which are associated with adverse events like rash, diarrhea, bleeding, and cardiac issues (e.g., atrial fibrillation).[11][12][13] Second-generation inhibitors (e.g., acalabrutinib, zanubrutinib) are more selective for BTK, leading to a reduction in these off-target toxicities.[11][14] However, they can still be associated with side effects like headache (acalabrutinib).[13]

Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format to help you resolve common issues encountered in the lab.

Problem / Question Potential Causes & Troubleshooting Solutions
My Western blot shows weak or no signal for phosphorylated BTK (pBTK). 1. Suboptimal Sample Preparation: Phosphatases released during cell lysis can rapidly dephosphorylate proteins. Solution: Always work on ice. Use pre-chilled buffers and ensure your lysis buffer contains a fresh cocktail of phosphatase and protease inhibitors.[15][16] 2. Low Protein Abundance: The fraction of phosphorylated protein may be very low. Solution: Increase the amount of protein loaded onto the gel (30-100 µg for tissue extracts).[16][17] Consider immunoprecipitation to enrich for your target protein. Use a highly sensitive chemiluminescent substrate.[17] 3. Inappropriate Blocking Agent: Milk contains phosphoproteins (casein) that can increase background. Solution: Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody incubations instead of milk.[15] 4. Incorrect Buffer System: Phosphate in PBS can interfere with phospho-specific antibody binding. Solution: Use Tris-Buffered Saline with Tween-20 (TBST) for all washing and antibody incubation steps.[17]
I'm observing high background or non-specific bands on my Western blot. 1. Antibody Concentration Too High: Excess primary or secondary antibody can bind non-specifically. Solution: Optimize antibody concentrations by performing a titration. 2. Insufficient Washing: Inadequate washing can leave residual antibody on the membrane. Solution: Increase the number and duration of wash steps with TBST after antibody incubations. 3. Protein Degradation: Degraded protein fragments can be recognized by the antibody. Solution: Ensure sufficient protease inhibitors are in your lysis buffer and handle samples quickly and on ice.[16] 4. Post-Translational Modifications: The target protein may exist in multiple forms (e.g., glycosylated, ubiquitinated), leading to extra bands. Solution: Consult protein databases like UniProt to check for known isoforms or modifications.[16]
Cell viability results are inconsistent in my BTK inhibitor screening assay. 1. Inconsistent Seeding Density: Variation in the number of cells per well leads to variable results. Solution: Ensure a homogenous cell suspension before plating and use a multichannel pipette for accuracy. 2. Solvent Toxicity: High concentrations of the drug solvent (e.g., DMSO) can be toxic to cells. Solution: Keep the final DMSO concentration below 0.5% and ensure the vehicle control wells contain the same DMSO concentration as the treated wells. 3. Assay Timing: The incubation time may be too short or too long. Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line and compound.
My novel BTK inhibitor shows lower potency in cellular assays compared to the biochemical kinase assay. 1. Poor Cell Permeability: The compound may not efficiently cross the cell membrane. Solution: Assess compound permeability using standard assays (e.g., PAMPA). 2. High Protein Binding: The compound may bind to proteins in the cell culture medium, reducing its free concentration. Solution: Measure the fraction of compound bound to serum proteins and adjust concentrations accordingly, or perform assays in low-serum conditions. 3. Drug Efflux: Cells may actively pump the compound out via efflux transporters (e.g., P-glycoprotein). Solution: Test for synergy with known efflux pump inhibitors.

Experimental Protocols & Data

Detailed methodologies for key experiments and representative data are provided below.

In Vitro BTK Kinase Assay (Luminescence-Based)

This protocol measures the direct inhibitory effect of a compound on recombinant BTK enzyme activity by quantifying ATP consumption.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[18]

    • Prepare a solution of recombinant human BTK enzyme in 1X kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., Poly (4:1 Glu, Tyr) peptide) and ATP in 1X kinase buffer.[19]

    • Prepare serial dilutions of the test inhibitor in 1X kinase buffer with a fixed percentage of DMSO.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the inhibitor solution or vehicle control (DMSO).

    • Add 10 µL of the BTK enzyme solution to each well.

    • Incubate at room temperature for 15-20 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (ADP-Glo™ Format):

    • Stop the kinase reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[20]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[18]

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the log-transformed inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative IC₅₀ Data for BTK Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Assay Type
Ibrutinib BTK0.5Radiometric
Acalabrutinib BTK3.0FRET-based
Zanubrutinib BTK<1.0Luminescence
Compound X (Test) BTK4.2Luminescence
Ibrutinib EGFR7.8Radiometric
Acalabrutinib EGFR>1000FRET-based

Data are hypothetical and for illustrative purposes.

Western Blot for BTK Phosphorylation

This protocol assesses BTK target engagement within cells by measuring the phosphorylation status of BTK at Y223.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., TMD8) at a density of 1x10⁶ cells/mL and allow them to acclimate.

    • Treat cells with various concentrations of the BTK inhibitor or vehicle control for 2-4 hours.

  • Cell Lysis:

    • Harvest cells by centrifugation at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail (e.g., PMSF, sodium orthovanadate, sodium fluoride).[16]

    • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-BTK (Y223).

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total BTK and/or a housekeeping protein like GAPDH or β-actin.

Cell Viability Assay (MTS/MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability following treatment with a BTK inhibitor.

Methodology:

  • Cell Seeding:

    • In a 96-well plate, seed cells at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of the BTK inhibitor.

    • Add the diluted compounds to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of MTS reagent to each well.[21]

    • Incubate the plate for 1-4 hours at 37°C, protected from light, until the color develops.[21]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.[21]

    • Subtract the background absorbance (media-only wells).

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

    • Plot the percent viability against the log-transformed inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Table 2: Representative GI₅₀ Data in DLBCL Cell Lines

Cell LineSubtypeBTK InhibitorGI₅₀ (nM) @ 72h
TMD8 ABCIbrutinib15
OCI-LY10 ABCIbrutinib55
SU-DHL-6 GCBIbrutinib>10,000
TMD8 ABCAcalabrutinib25
OCI-LY10 ABCAcalabrutinib80
SU-DHL-6 GCBAcalabrutinib>10,000

Data are hypothetical and for illustrative purposes.

Mandatory Visualizations

Diagrams of key pathways and workflows are provided below using Graphviz (DOT language).

B_Cell_Receptor_Signaling cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates Antigen Antigen Antigen->BCR Binds SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates CD19 CD19 CD19->SYK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates NFkB NF-κB Activation BTK->NFkB IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium Calcium->NFkB Proliferation Survival & Proliferation NFkB->Proliferation BTKi BTK Inhibitor BTKi->BTK BTKi_Validation_Workflow node_biochem 1. Biochemical Assay (In Vitro Kinase IC₅₀) node_engage 2. Cellular Target Engagement (pBTK Western Blot) node_biochem->node_engage node_viability 3. Cell Viability Screening (GI₅₀ in Cell Lines) node_engage->node_viability node_selectivity 4. Kinome Selectivity Profiling (Off-Target Assessment) node_viability->node_selectivity node_invivo 5. In Vivo Efficacy Studies (Xenograft/PDX Models) node_selectivity->node_invivo node_pkpd 6. PK/PD Modeling (Exposure-Response) node_invivo->node_pkpd node_decision Go/No-Go Decision node_pkpd->node_decision Troubleshooting_Resistance start Resistance Observed in Cellular Model check_target Is pBTK inhibited after treatment? start->check_target no_inhibition No: Target engagement failure check_target->no_inhibition No yes_inhibition Yes: BTK is inhibited check_target->yes_inhibition Yes sequence_btk Sequence BTK gene no_inhibition->sequence_btk c481s Result: C481S mutation (Covalent Inhibitor) sequence_btk->c481s non_c481s Result: Other kinase domain mutation (Non-covalent) sequence_btk->non_c481s check_downstream Assess downstream pathways (pPLCγ2, pERK, pAKT) yes_inhibition->check_downstream bypass Result: Bypass pathway activation (e.g., PI3K) check_downstream->bypass plcg2_mut Result: Activating PLCγ2 mutation check_downstream->plcg2_mut

References

Validation & Comparative

A Comparative Guide to the Selectivity Profiles of Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of BTK inhibitors has revolutionized the therapeutic landscape for these conditions. However, the clinical utility and safety profiles of these inhibitors are intrinsically linked to their selectivity. Off-target inhibition of other kinases can lead to a range of adverse effects. This guide provides a comparative analysis of the selectivity profiles of prominent BTK inhibitors, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions.

Understanding BTK and the Rationale for Selective Inhibition

BTK is a non-receptor tyrosine kinase and a key component of the B-cell receptor (BCR) signaling pathway. This pathway is essential for B-cell proliferation, differentiation, and survival. In many B-cell cancers, the BCR pathway is constitutively active, driving malignant cell growth. By inhibiting BTK, these signaling cascades are disrupted, leading to therapeutic benefit.

However, the human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets, the primary target for most small-molecule inhibitors. Non-selective BTK inhibitors can inadvertently inhibit other kinases, such as those in the TEC, SRC, and EGFR families, leading to side effects like bleeding, diarrhea, and cardiotoxicity.[1] Therefore, a key goal in the development of newer BTK inhibitors has been to improve selectivity, thereby minimizing off-target effects and improving patient outcomes.

Comparative Selectivity of BTK Inhibitors

The first-generation BTK inhibitor, ibrutinib , demonstrated remarkable efficacy but also exhibited significant off-target activity.[1] Second-generation covalent inhibitors, such as acalabrutinib and zanubrutinib , were designed to have greater selectivity for BTK.[2] More recently, non-covalent inhibitors like pirtobrutinib have emerged, offering a different mechanism of action and a distinct selectivity profile.[3]

Quantitative Selectivity Data

The following table summarizes the inhibitory activity (IC50/Kd in nM) of selected BTK inhibitors against BTK and a panel of clinically relevant off-target kinases. Lower values indicate greater potency.

KinaseIbrutinibAcalabrutinibZanubrutinibPirtobrutinib
BTK 0.5 - 1.5 3.1 - 5.1 <1.0 ~13
TEC2.119.31.8>1000
ITK10.7>100061.5>1000
EGFR9.5>10003.3>1000
ERBB2 (HER2)17.6>10003.3>1000
SRC20.147.911.1>1000
LYN20.011.00.8>1000
BLK0.83.60.3>1000
JAK316.2>100038.5>1000

Note: The IC50/Kd values are compiled from various sources and assays; direct comparison should be made with caution. The data represents a general selectivity profile.

Visualizing the BTK Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to determine selectivity, the following diagrams illustrate the BTK signaling pathway and a generic kinase assay workflow.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Recruits & Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

A simplified diagram of the Bruton's tyrosine kinase (BTK) signaling pathway.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Purified Kinase or Cell Lysate Incubation Incubation Kinase->Incubation Inhibitor Test Inhibitor (e.g., BTKi) Inhibitor->Incubation Substrate Substrate & ATP Substrate->Incubation Detection_Reagent Detection Reagent (e.g., Antibody, Luminescent Substrate) Incubation->Detection_Reagent Signal_Measurement Signal Measurement (Luminescence, Fluorescence, etc.) Detection_Reagent->Signal_Measurement IC50_Curve IC50 Curve Generation Signal_Measurement->IC50_Curve

A high-level overview of a typical in vitro kinase inhibition assay workflow.

Experimental Protocols for Kinase Selectivity Profiling

Accurate determination of a kinase inhibitor's selectivity profile is paramount. Several robust methods are widely used in the field. Below are detailed protocols for two common assays: KINOMEscan and NanoBRET.

KINOMEscan™ Profiling Assay

The KINOMEscan™ assay platform is a competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[4]

Detailed Methodology:

  • Kinase Preparation: A panel of human kinases is expressed as fusions with a unique DNA tag.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (at a specified concentration, e.g., 1 µM) are incubated together to allow binding to reach equilibrium.

  • Washing: Unbound kinase is washed away.

  • Elution and Quantification: The kinase that remains bound to the solid support is eluted, and the attached DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. Results are typically expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.[1]

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a live-cell method to quantify the binding of a test compound to a specific kinase.

Principle: This assay measures the energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor). When a test compound is introduced, it competes with the tracer for binding to the kinase. This displacement of the tracer leads to a decrease in the BRET signal, which can be measured to determine the compound's affinity for the target kinase in a physiological cellular environment.[5][6]

Detailed Methodology:

  • Cell Preparation: HEK293 cells (or another suitable cell line) are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. The cells are then seeded into a multi-well assay plate.

  • Compound and Tracer Addition: A serial dilution of the test compound is prepared. A fluorescently labeled, cell-permeable kinase tracer is added to the cells, followed immediately by the addition of the test compound dilutions. "No inhibitor" and "no tracer" wells serve as controls.

  • Equilibration: The plate is incubated at 37°C in a CO₂ incubator for a set period (e.g., 2 hours) to allow the binding interactions to reach equilibrium.

  • Lysis and Substrate Addition: A solution containing the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor is added to each well to lyse the cells and initiate the luciferase reaction.

  • Signal Detection: The plate is read on a luminometer capable of measuring filtered luminescence at two wavelengths: one for the donor (e.g., 450 nm) and one for the acceptor (e.g., 610 nm).

  • Data Analysis: The raw BRET ratio is calculated by dividing the acceptor emission by the donor emission. These ratios are then used to generate a dose-response curve, from which the IC50 value (the concentration of the inhibitor that displaces 50% of the tracer) can be determined.[7]

Conclusion

The selectivity of BTK inhibitors is a critical determinant of their clinical safety and efficacy. While first-generation inhibitors like ibrutinib paved the way, subsequent generations, including acalabrutinib, zanubrutinib, and the non-covalent inhibitor pirtobrutinib, have demonstrated improved selectivity profiles, which generally translate to fewer off-target adverse events. The choice of a BTK inhibitor for research or clinical development should be guided by a thorough understanding of its interaction with the broader kinome. The experimental methodologies outlined in this guide provide a framework for the precise and reproducible assessment of these selectivity profiles. As our understanding of the human kinome and the structural basis of inhibitor binding continues to evolve, the rational design of even more selective and potent kinase inhibitors will undoubtedly lead to further advancements in targeted therapies.

References

Validation of a Novel Substrate for Bruton's Tyrosine Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 13, 2025

This guide provides a comparative analysis of a hypothetical Novel Substrate Candidate 1 (NSC1) against the well-established Bruton's Tyrosine Kinase (BTK) substrate, Phospholipase C gamma 2 (PLCγ2). The data presented herein is intended to serve as a framework for researchers engaged in the validation and characterization of new components within the BTK signaling pathway.

Performance Comparison: NSC1 vs. PLCγ2

To evaluate the efficiency of NSC1 as a BTK substrate, its kinetic parameters were determined and compared to those of PLCγ2, a known key substrate in B-cell signaling. The following table summarizes the data from in vitro kinase assays.

Table 1: Comparative Kinetic Analysis of BTK Substrates

SubstrateMichaelis Constant (Km) (μM)Catalytic Efficiency (kcat/Km) (M-1s-1)
NSC1 (Hypothetical) 2.51.8 x 105
PLCγ2 (Established) 1.82.5 x 105

The data indicates that while NSC1 is a viable substrate for BTK, the established substrate PLCγ2 exhibits a slightly lower Km value, suggesting a higher binding affinity. Consequently, the overall catalytic efficiency of BTK for PLCγ2 is moderately higher than for NSC1.

Cellular validation was performed in a B-cell lymphoma line to assess the phosphorylation of each substrate following B-cell receptor (BCR) stimulation.

Table 2: Cellular Substrate Phosphorylation

SubstrateFold Increase in Phosphorylation (Post-Stimulation)
NSC1 (Hypothetical) 4.2 ± 0.5
PLCγ2 (Established) 6.8 ± 0.7

As observed in the cellular context, PLCγ2 shows a more robust increase in phosphorylation upon pathway activation, consistent with the in vitro kinetic data.

Signaling Pathway Context

BTK is a critical non-receptor tyrosine kinase in the B-cell receptor signaling pathway. Upon BCR engagement, BTK is recruited to the plasma membrane and activated, whereupon it phosphorylates downstream targets, most notably PLCγ2. This phosphorylation event is crucial for initiating downstream signals, including calcium mobilization and PKC activation, which ultimately lead to B-cell proliferation and survival. The positioning of a novel substrate like NSC1 within this cascade is essential for understanding its physiological relevance.

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling BCR BCR LYN LYN BCR->LYN Engagement SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates (Tyr753/759) NSC1 NSC1 BTK->NSC1 Phosphorylates Ca_Mobilization Ca²⁺ Mobilization PLCg2->Ca_Mobilization PKC_Activation PKC Activation PLCg2->PKC_Activation Gene_Expression Gene Expression PKC_Activation->Gene_Expression

Caption: BTK signaling cascade upon B-cell receptor (BCR) engagement.

Experimental Protocols

The following protocols were used to generate the comparative data in this guide.

This protocol details the method for assessing the kinetic parameters of BTK with its substrates.

Kinase_Assay_Workflow start Start: Prepare Reagents reagents Recombinant BTK ATP (with γ-³²P-ATP tracer) Substrate (NSC1 or PLCγ2) Kinase Buffer start->reagents incubation Incubate at 30°C (Time course sampling) reagents->incubation stop_reaction Stop Reaction (Add SDS-PAGE sample buffer) incubation->stop_reaction sds_page SDS-PAGE Separation stop_reaction->sds_page autorad Autoradiography sds_page->autorad quantify Quantify Band Intensity (Phosphorimager) autorad->quantify analysis Kinetic Analysis (Michaelis-Menten plot) quantify->analysis end End: Determine Km, kcat analysis->end

Caption: Workflow for the in vitro BTK kinase assay.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 50 μL reaction mix containing 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), 100 μM ATP (spiked with 10 μCi γ-³²P-ATP), and varying concentrations of substrate (NSC1 or PLCγ2, ranging from 0.1 to 10x expected Km).

  • Initiation: Add 20 ng of active recombinant BTK to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 30°C. Aliquots of 10 μL are removed at several time points (e.g., 5, 10, 15, and 20 minutes) to ensure the reaction is in the linear range.

  • Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Separation and Detection: Resolve the phosphorylated proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen.

  • Quantification: Measure the incorporation of ³²P into the substrate using a phosphorimager.

  • Analysis: Convert the signal intensity to moles of phosphate incorporated. Plot the initial reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

This protocol describes the validation of substrate phosphorylation in a cellular environment.

Procedure:

  • Cell Culture: Culture Ramos B-cells (or a similar lymphoma cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum to a density of 2 x 10⁶ cells/mL.

  • Stimulation: Stimulate the cells with 10 µg/mL anti-IgM antibody for 5 minutes at 37°C to activate the BCR pathway. Include an unstimulated control.

  • Lysis: Immediately lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation (Optional, for low abundance substrates): If required, immunoprecipitate the substrate of interest (NSC1 or PLCγ2) from the cell lysate using a specific primary antibody.

  • Western Blotting:

    • Separate 30 µg of total protein lysate per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-PLCγ2 Tyr759).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphospecific signal to the total protein level of the substrate (probed on a separate or stripped blot) and compare the fold change between stimulated and unstimulated samples.

Logical Framework for Substrate Validation

The validation of a novel kinase substrate follows a logical progression from initial identification to functional characterization.

Validation_Logic cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_function Functional Phase discovery Hypothesis or Screen (e.g., Mass Spec) invitro In Vitro Validation (Is it a direct substrate?) discovery->invitro Test cellular Cellular Validation (Is it phosphorylated in cells?) invitro->cellular Confirm functional Functional Consequence (Does phosphorylation alter cell function?) cellular->functional Assess

Caption: Logical workflow for novel kinase substrate validation.

Unraveling the Role of Burtin: A Guide to Orthogonal Confirmation in a Novel Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into robust, multi-faceted experimental strategies is essential for validating the precise function of a novel protein within a complex cellular signaling network. This guide provides a comparative framework for two orthogonal approaches to confirm the hypothesized role of a putative kinase, "Burtin," in a newly identified signaling cascade. The methodologies, data interpretation, and visual workflows presented herein are tailored for researchers, scientists, and drug development professionals seeking to rigorously validate protein function.

This guide will explore a hypothetical signaling pathway where the activation of a receptor tyrosine kinase (RTK) by its ligand, Growth Factor Alpha (GFA), leads to the downstream activation of the transcription factor, Signal Transducer and Activator of Transcription 7 (STAT7). Our protein of interest, Burtin, is hypothesized to function as a critical intermediary kinase that phosphorylates and activates STAT7. To rigorously test this hypothesis, we will employ two distinct and complementary—orthogonal—approaches: 1. Genetic Interference using CRISPR-Cas9 Knockout and 2. Pharmacological Inhibition.

The Hypothesized "Burtin" Signaling Pathway

The proposed GFA-RTK-Burtin-STAT7 pathway begins with the binding of GFA to its corresponding RTK. This interaction induces receptor dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. We hypothesize that the activated RTK recruits and phosphorylates Burtin. Subsequently, the activated Burtin phosphorylates STAT7, leading to its dimerization, nuclear translocation, and the transcription of target genes responsible for cellular proliferation.

GFA_Burtin_STAT7_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFA Growth Factor Alpha (GFA) RTK Receptor Tyrosine Kinase (RTK) GFA->RTK Binds Burtin Burtin (Kinase) RTK->Burtin Phosphorylates STAT7_inactive STAT7 (Inactive) Burtin->STAT7_inactive Phosphorylates STAT7_active STAT7-P (Active Dimer) STAT7_inactive->STAT7_active Dimerizes DNA Target Gene Promoter STAT7_active->DNA Binds Transcription Gene Transcription DNA->Transcription CRISPR_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Transfection cluster_validation Validation & Analysis Design_gRNA 1. Design gRNAs targeting Burtin gene Clone_Vector 2. Clone gRNAs into Cas9 expression vector Design_gRNA->Clone_Vector Transfect 3. Transfect cells with Cas9-gRNA vector Clone_Vector->Transfect Select 4. Select for transfected cells (e.g., antibiotic resistance) Transfect->Select Isolate 5. Isolate single-cell clones Select->Isolate Validate_KO 6. Validate Burtin KO (Western Blot, Sequencing) Isolate->Validate_KO Treat_GFA 7. Treat WT and KO cells with GFA Validate_KO->Treat_GFA Analyze 8. Analyze STAT7 phosphorylation and target gene expression Treat_GFA->Analyze Inhibitor_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Identify_Inhibitor 1. Identify or synthesize a selective Burtin kinase inhibitor Determine_Dose 2. Determine optimal inhibitor concentration (dose-response curve) Identify_Inhibitor->Determine_Dose Pretreat 3. Pretreat cells with inhibitor or vehicle (DMSO) Determine_Dose->Pretreat Stimulate 4. Stimulate cells with GFA Pretreat->Stimulate Analyze_pSTAT7 5. Analyze STAT7 phosphorylation (Western Blot) Stimulate->Analyze_pSTAT7 Analyze_Gene_Expression 6. Analyze target gene expression (qRT-PCR) Stimulate->Analyze_Gene_Expression

Bruton's Tyrosine Kinase (BTK): A Comparative Analysis of its Function in Malignant versus Healthy B-cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling molecule in B-lymphocytes.[1][2] Its role extends from the early stages of B-cell development to the activation and differentiation of mature B-cells.[3] In healthy B-cells, BTK function is tightly regulated, primarily downstream of the B-cell receptor (BCR). However, in many B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Diffuse Large B-cell Lymphoma (DLBCL), the BTK signaling pathway is frequently dysregulated, leading to constitutive activation that promotes cancer cell proliferation and survival.[1][2] This guide provides a comparative analysis of BTK's function in healthy versus malignant B-cells, supported by experimental data and detailed methodologies.

Quantitative Comparison of BTK in Healthy vs. Malignant B-cells

The functional disparity of BTK in healthy and malignant B-cells is underpinned by differences in its expression, activation state, and the downstream signaling sequelae. While mRNA expression of BTK may be similar between malignant and healthy B-cells, protein levels are often significantly elevated in cancerous cells.[4]

FeatureHealthy B-cellsMalignant B-cells (e.g., CLL, DLBCL)
BTK Protein Expression Basal expressionSignificantly upregulated protein expression is observed in many B-cell malignancies.[4] For instance, in the Burkitt's lymphoma cell line Ramos, the BTK copy number has been quantified at approximately 363,000 copies per cell.[5]
BTK Activation (Phosphorylation) Transiently induced upon B-cell receptor (BCR) stimulation.Often constitutively phosphorylated (active), leading to persistent downstream signaling.[1][6]
Downstream Signaling Pathway Activation Regulated and transient activation of pathways like PLCγ2, ERK1/2, and NF-κB upon antigen binding.Constitutive activation of survival and proliferation pathways, including PLCγ2, PI3K/AKT, ERK, and NF-κB.[1][6]
Cellular Outcome Promotes normal B-cell development, survival, and activation in response to pathogens.Drives uncontrolled proliferation, survival, and resistance to apoptosis, contributing to lymphomagenesis.[6]

Signaling Pathways: A Visual Comparison

The fundamental components of the BTK signaling cascade are conserved between healthy and malignant B-cells. However, the key distinction lies in the nature of the activation—transient and antigen-dependent in healthy cells versus constitutive and often antigen-independent in malignant cells.

BTK Signaling in a Healthy B-cell

In a healthy B-cell, antigen binding to the B-cell receptor (BCR) initiates a signaling cascade. This leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) by SRC-family kinases like LYN. Spleen tyrosine kinase (SYK) is then recruited and activated, which in turn phosphorylates and activates BTK. Activated BTK subsequently phosphorylates phospholipase Cγ2 (PLCγ2), triggering downstream pathways that lead to B-cell activation, proliferation, and differentiation.[1]

Healthy_B_Cell_Signaling Antigen Antigen BCR B-cell Receptor (BCR) Antigen->BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK pY551 PLCG2 PLCγ2 BTK->PLCG2 p Downstream NF-κB, ERK, NFAT Activation PLCG2->Downstream Outcome Proliferation, Differentiation, Survival Downstream->Outcome

BCR signaling cascade in a healthy B-cell.
Dysregulated BTK Signaling in a Malignant B-cell

In malignant B-cells, such as those in CLL, the BCR signaling pathway is constitutively active.[1] This can be due to various factors, including auto-antigen stimulation or mutations in upstream components of the pathway. This leads to continuous BTK phosphorylation and downstream signaling, promoting relentless cell proliferation and survival.

Malignant_B_Cell_Signaling cluster_0 Constitutive Activation BCR B-cell Receptor (BCR) (Constitutively Active) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK (Constitutively Active) LYN_SYK->BTK pY551 PLCG2 PLCγ2 BTK->PLCG2 p Downstream NF-κB, PI3K/AKT, ERK Activation PLCG2->Downstream Outcome Uncontrolled Proliferation, Survival, Apoptosis Evasion Downstream->Outcome

Constitutively active BTK signaling in a malignant B-cell.

Experimental Protocols

Investigating the differential function of BTK requires specific and robust experimental methodologies. Below are protocols for key experiments used to analyze BTK expression, activation, and interactions.

Experimental Workflow: Analysis of BTK Phosphorylation

A typical workflow to compare BTK activation between healthy and malignant B-cells involves cell stimulation, protein extraction, and analysis by Western blotting.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Stimulation cluster_2 Analysis Healthy_B_cells Isolate Healthy B-cells Stimulation BCR Stimulation (e.g., anti-IgM) Healthy_B_cells->Stimulation Malignant_B_cells Isolate Malignant B-cells Malignant_B_cells->Stimulation Lysis Cell Lysis Stimulation->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detection with p-BTK & Total BTK Antibodies Western_Blot->Detection

Workflow for BTK phosphorylation analysis.
Detailed Methodologies

1. Western Blotting for BTK and Phospho-BTK

This technique is used to quantify the total amount of BTK protein and its phosphorylated (active) form.

  • Cell Lysis:

    • Wash healthy and malignant B-cells (1-5 x 106 cells) with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate proteins by size on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-BTK (e.g., pY223) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total BTK to normalize the data.

2. Flow Cytometry for B-cell Phenotyping and Intracellular BTK

Flow cytometry can be used to identify B-cell populations and quantify intracellular BTK expression on a single-cell level.

  • Surface Staining:

    • Resuspend cells in FACS buffer.

    • Incubate with fluorescently conjugated antibodies against B-cell surface markers (e.g., CD19, CD20).

  • Fixation and Permeabilization:

    • Fix the cells with a fixation buffer.

    • Permeabilize the cells using a permeabilization buffer to allow antibodies to access intracellular proteins.

  • Intracellular Staining:

    • Incubate the permeabilized cells with an antibody against total BTK.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data to determine the mean fluorescence intensity (MFI) of BTK in the gated B-cell populations.

3. In Vitro Kinase Assay

This assay directly measures the enzymatic activity of BTK.

  • Immunoprecipitation of BTK:

    • Lyse cells as described for Western blotting.

    • Incubate the lysate with an anti-BTK antibody overnight at 4°C.

    • Add Protein A/G agarose beads to pull down the BTK-antibody complex.

    • Wash the beads to remove non-specific binding.

  • Kinase Reaction:

    • Resuspend the beads in a kinase buffer containing a BTK substrate and ATP.

    • Incubate at 30°C to allow the kinase reaction to proceed.

  • Detection:

    • Measure the amount of phosphorylated substrate using methods such as radioactive detection (32P-ATP) or luminescence-based assays that quantify ADP production.

Conclusion

The functional role of Bruton's tyrosine kinase is fundamentally altered in malignant B-cells compared to their healthy counterparts. In malignancy, BTK is often overexpressed and constitutively active, driving the pro-survival and proliferative signaling pathways that are hallmarks of cancer.[1][4] This dependency of malignant B-cells on BTK signaling has made it a highly successful therapeutic target, with BTK inhibitors demonstrating significant clinical efficacy in various B-cell cancers.[1][2] A thorough understanding of the comparative biology of BTK in these different cellular contexts is crucial for the continued development of more selective and effective targeted therapies.

References

A Head-to-Head Comparison of Bruton's Tyrosine Kinase Inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib in B-Cell Malignancy Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy of first and second-generation BTK inhibitors, supported by in-vitro experimental data.

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a range of B-cell malignancies. The development of inhibitors targeting this key enzyme has revolutionized treatment paradigms for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This guide provides a comprehensive cross-validation of the efficacy of three prominent BTK inhibitors: the first-generation inhibitor ibrutinib, and the second-generation inhibitors acalabrutinib and zanubrutinib, across various B-cell cancer cell lines.

Executive Summary

This guide summarizes the in-vitro efficacy of ibrutinib, acalabrutinib, and zanubrutinib, focusing on their ability to inhibit cell proliferation and induce apoptosis in various B-cell malignancy cell lines. While all three inhibitors demonstrate potent activity, the second-generation inhibitors, acalabrutinib and zanubrutinib, were designed for greater selectivity to minimize off-target effects.[1][2] Preclinical data suggests that zanubrutinib may have a favorable safety profile compared to ibrutinib.[2] This guide presents a compilation of publicly available data to facilitate a direct comparison of these inhibitors' performance in a laboratory setting.

Data Presentation: Comparative Efficacy of BTK Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values for cell viability, a measure of the drug's potency in inhibiting cell growth. Lower IC50 values indicate greater potency.

Table 1: Comparative IC50 Values (nM) of BTK Inhibitors in Mantle Cell Lymphoma (MCL) Cell Lines

Cell LineIbrutinibAcalabrutinibZanubrutinib
JeKo-1--1487[3]
Mino--5884[3]
REC-10.51[4]21[4]3.1[4]

Table 2: Comparative IC50 Values (nM) of BTK Inhibitors in Diffuse Large B-Cell Lymphoma (DLBCL) Cell Line

Cell LineIbrutinibAcalabrutinibZanubrutinib
SU-DHL-612[4]3.1[4]3.8[4]

Note: The data presented is compiled from different studies and direct comparison should be made with caution. The absence of a value indicates that data was not available in the reviewed sources.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed B-cell lymphoma/leukemia cells into 96-well plates at a density of 1 x 10^5 cells/well in a final volume of 100 µL of complete culture medium.

  • Drug Treatment: Add serial dilutions of ibrutinib, acalabrutinib, or zanubrutinib to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

Protocol:

  • Cell Treatment: Treat cells with the respective BTK inhibitors at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis for BTK Signaling

This technique is used to detect specific proteins in a sample and assess the inhibition of BTK phosphorylation and downstream signaling pathways.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2, total PLCγ2, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizing Cellular Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

BTK Signaling Pathway

This diagram illustrates the central role of Bruton's Tyrosine Kinase in the B-cell receptor (BCR) signaling cascade, a key pathway for B-cell survival and proliferation.

BTK_Signaling_Pathway BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCβ DAG->PKC NFkB NF-κB Ca_Flux->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Acalabrutinib Zanubrutinib Ibrutinib->BTK

Caption: The BTK signaling pathway in B-cells.

Experimental Workflow for BTK Inhibitor Efficacy Testing

This workflow outlines the key steps involved in the in-vitro evaluation of BTK inhibitor efficacy in cell lines.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis Cell_Lines B-Cell Malignancy Cell Lines BTKi Ibrutinib, Acalabrutinib, Zanubrutinib Cell_Lines->BTKi Viability Cell Viability (MTT Assay) BTKi->Viability Apoptosis Apoptosis (Annexin V/PI) BTKi->Apoptosis Western_Blot Western Blot (p-BTK, etc.) BTKi->Western_Blot IC50 IC50 Determination Viability->IC50 Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant Signaling Signaling Inhibition Western_Blot->Signaling

Caption: Workflow for evaluating BTK inhibitor efficacy.

Logical Diagram: Cross-Validation of BTK Inhibitor Efficacy

This diagram illustrates the logical approach to comparing the efficacy of different BTK inhibitors across multiple cell lines.

Cross_Validation_Logic cluster_inhibitors BTK Inhibitors cluster_cell_lines Cell Lines cluster_endpoints Efficacy Endpoints Ibrutinib Ibrutinib Cell_Line_A Cell Line A (e.g., MCL) Ibrutinib->Cell_Line_A Cell_Line_B Cell Line B (e.g., DLBCL) Ibrutinib->Cell_Line_B Cell_Line_C Cell Line C (e.g., CLL) Ibrutinib->Cell_Line_C Acalabrutinib Acalabrutinib Acalabrutinib->Cell_Line_A Acalabrutinib->Cell_Line_B Acalabrutinib->Cell_Line_C Zanubrutinib Zanubrutinib Zanubrutinib->Cell_Line_A Zanubrutinib->Cell_Line_B Zanubrutinib->Cell_Line_C IC50_Endpoint IC50 (Viability) Cell_Line_A->IC50_Endpoint Apoptosis_Endpoint Apoptosis Rate Cell_Line_A->Apoptosis_Endpoint Signaling_Endpoint p-BTK Inhibition Cell_Line_A->Signaling_Endpoint Cell_Line_B->IC50_Endpoint Cell_Line_B->Apoptosis_Endpoint Cell_Line_B->Signaling_Endpoint Cell_Line_C->IC50_Endpoint Cell_Line_C->Apoptosis_Endpoint Cell_Line_C->Signaling_Endpoint

Caption: Cross-validation of BTK inhibitor efficacy.

References

A Head-to-Head Showdown: Covalent vs. Non-Covalent Bruton's Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone in the treatment of B-cell malignancies. These agents have transformed the prognosis for patients with diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The first wave of BTK inhibitors employed a covalent, irreversible binding mechanism. However, the development of resistance and off-target effects has paved the way for a new class of non-covalent, reversible inhibitors. This guide provides a comprehensive head-to-head comparison of these two classes of drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: An Irreversible Bond Versus a Reversible Embrace

The fundamental difference between these two classes of inhibitors lies in their interaction with the BTK protein.

Covalent BTK inhibitors , such as ibrutinib, acalabrutinib, and zanubrutinib, form a permanent, covalent bond with a specific cysteine residue (C481) in the active site of the BTK enzyme.[1][2] This irreversible binding effectively and continuously shuts down the kinase activity, leading to the inhibition of B-cell receptor (BCR) signaling pathways that are crucial for the survival and proliferation of malignant B-cells.[3][4]

Non-covalent BTK inhibitors , including pirtobrutinib and fenebrutinib, bind to the BTK active site through reversible, non-covalent interactions like hydrogen bonds and van der Waals forces.[5][6] This "come-and-go" binding mechanism still effectively inhibits BTK activity but does not rely on the presence of the C481 residue. This distinction is critical in overcoming a common mechanism of resistance to covalent inhibitors.[2]

The BTK Signaling Pathway

Bruton's tyrosine kinase is a key mediator in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which in turn triggers signaling cascades that promote cell proliferation, survival, and differentiation. Both covalent and non-covalent inhibitors act by blocking the catalytic activity of BTK, thereby interrupting this vital signaling pathway in malignant B-cells.[7]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation NFkB NF-κB Pathway BTK->NFkB IP3_DAG IP3 & DAG PLCG2->IP3_DAG MAPK MAPK Pathway IP3_DAG->MAPK Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux Proliferation Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Ca_Flux->Proliferation Inhibitors Covalent & Non-Covalent Inhibitors Inhibitors->BTK

Caption: Simplified BTK Signaling Pathway and Point of Inhibition.

Quantitative Comparison of Performance

The following tables summarize key quantitative data comparing the performance of covalent and non-covalent BTK inhibitors from preclinical and clinical studies.

Table 1: Preclinical Potency and Selectivity
Inhibitor ClassRepresentative DrugTargetIC50 / KiSelectivity ProfileReference
Covalent IbrutinibWild-Type BTK0.95 nM (Ki)Less selective, inhibits other kinases like TEC, EGFR, ITK.[8]
AcalabrutinibWild-Type BTK8.70 nM (Ki)More selective than ibrutinib, with less off-target activity on EGFR and ITK.[8]
ZanubrutinibWild-Type BTK132 nM (Ki)High selectivity for BTK over other TEC family kinases.[8]
Non-Covalent PirtobrutinibWild-Type BTK<1 nM (IC50)Highly selective for BTK, with over 300-fold selectivity against 98% of other kinases.[9][10]
FenebrutinibWild-Type BTK0.91 nM (Ki)Potent and selective, also inhibits BTK C481S mutant.[6]
FenebrutinibBTK C481S Mutant1.6 nM (Ki)Maintains potency against the common resistance mutation.[6]
Table 2: Head-to-Head Clinical Trial Data (BRUIN CLL-314: Pirtobrutinib vs. Ibrutinib)
ParameterPirtobrutinib (Non-Covalent)Ibrutinib (Covalent)PopulationReference
Overall Response Rate (ORR) 87.0%78.5%Intent-to-Treat (ITT)[10][11]
84.0%74.8%Relapsed/Refractory (R/R)[11]
92.9%85.8%Treatment-Naïve (TN)[11]
Progression-Free Survival (PFS) at 18 months 86.9%82.3%ITT[11]
81.7%79.2%R/R[11]
95.3%87.6%TN[11]
Key Adverse Events (All Grades)
Atrial Fibrillation/Flutter2.4%13.5%ITT[10][12]
Hypertension10.6%15.1%ITT[10][12]
Grade ≥3 Neutropenia25.2%17.5%ITT[12]

Mechanisms of Resistance

A critical differentiator between the two classes is their susceptibility to and ability to overcome resistance mutations.

Covalent Inhibitors: The most common mechanism of acquired resistance to covalent BTK inhibitors is a mutation at the C481 binding site, most frequently a cysteine-to-serine substitution (C481S).[2] This mutation prevents the covalent bond formation, rendering the inhibitors ineffective.

Non-Covalent Inhibitors: While non-covalent inhibitors are effective against BTK C481S mutations, resistance can still emerge through other on-target mutations in the BTK kinase domain (e.g., V416L, T474I, L528W) or mutations in downstream signaling molecules like PLCγ2.[13]

Resistance_Mechanisms cluster_covalent Covalent Inhibitors cluster_noncovalent Non-Covalent Inhibitors Covalent Ibrutinib, Acalabrutinib C481S BTK C481S Mutation Covalent->C481S Leads to Resistance NonCovalent Pirtobrutinib, Fenebrutinib C481S->NonCovalent Overcome by Other_BTK_mut Other BTK Kinase Domain Mutations NonCovalent->Other_BTK_mut Can Lead to Resistance PLCG2_mut PLCγ2 Mutations NonCovalent->PLCG2_mut Can Lead to Resistance

Caption: Resistance Mechanisms for Covalent and Non-Covalent BTK Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of BTK inhibitors. Below are summaries of key experimental protocols.

BTK Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced in the kinase reaction.

  • Principle: The assay is performed in two steps. First, the BTK enzyme, a substrate (e.g., poly(Glu, Tyr)), and the test inhibitor are incubated with ATP. The kinase reaction produces ADP. In the second step, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the initial kinase activity.[14][15]

  • Protocol Outline:

    • Dilute recombinant BTK enzyme, substrate, ATP, and test inhibitors to their working concentrations in kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT).[15]

    • In a 384-well plate, add 1 µL of inhibitor (or DMSO as a vehicle control).[15]

    • Add 2 µL of diluted BTK enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate at 30°C for a defined period (e.g., 15-60 minutes).[14]

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and incubate at room temperature for 40 minutes.[15]

    • Add 10 µL of Kinase Detection Reagent and incubate at room temperature for 30 minutes.[15]

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control to determine the IC50 value.

BTK Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding affinity of inhibitors to the BTK enzyme.

  • Principle: This is a fluorescence resonance energy transfer (FRET)-based assay. A europium (Eu)-labeled anti-tag antibody binds to the BTK enzyme, and an Alexa Fluor® 647-labeled ATP-competitive tracer binds to the kinase's active site. The proximity of the Eu-donor and the Alexa Fluor-acceptor results in a high FRET signal. Test compounds that bind to the ATP site of BTK will compete with the tracer, leading to a decrease in the FRET signal.[13]

  • Protocol Outline:

    • Prepare serial dilutions of the test compound and the Alexa Fluor-labeled tracer in a suitable assay buffer.

    • Prepare a mixture of the BTK enzyme and the Eu-labeled antibody.

    • In a 384-well plate, add 5 µL of the test compound.[13]

    • Add 5 µL of the BTK enzyme/antibody mixture.[13]

    • Add 5 µL of the tracer.[13]

    • Incubate the plate at room temperature for 1 hour.[13]

    • Read the plate on a FRET-capable plate reader, measuring the emission from both the donor (europium) and the acceptor (Alexa Fluor 647).

    • Calculate the emission ratio and determine the IC50 value for the inhibitor.

Cellular BTK Autophosphorylation Assay

This assay assesses the inhibitory activity of compounds on BTK within a cellular context.

  • Principle: BTK activation involves autophosphorylation at specific tyrosine residues (e.g., Y223). This assay measures the level of BTK autophosphorylation in cells treated with an inhibitor. A reduction in phosphorylation indicates inhibition of BTK activity.[6][16]

  • Protocol Outline:

    • Culture a suitable B-cell line (e.g., human whole blood CD19+ B-cells).[6]

    • Treat the cells with various concentrations of the BTK inhibitor or vehicle control for a specified time.

    • Stimulate the B-cell receptor pathway to induce BTK activation (e.g., using an anti-IgM antibody).

    • Lyse the cells and collect the protein lysate.

    • Quantify the level of phosphorylated BTK (pBTK) and total BTK using a method such as Western blotting or a specific ELISA kit.

    • For ELISA:

      • Coat a microplate with an antibody specific for total BTK.

      • Add cell lysates to the wells and incubate.

      • Wash the wells and add a detection antibody that specifically recognizes phosphorylated BTK (pY223). This antibody is typically conjugated to an enzyme like HRP.

      • Wash the wells and add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal.

      • Measure the signal and normalize the pBTK level to the total BTK level.

      • Determine the IC50 of the inhibitor based on the reduction in BTK autophosphorylation.

Conclusion

Both covalent and non-covalent BTK inhibitors have demonstrated significant efficacy in treating B-cell malignancies. Covalent inhibitors offer potent and sustained inhibition but are susceptible to resistance via mutations at the C481 binding site and can have more off-target effects. Non-covalent inhibitors provide a crucial advantage by overcoming this primary resistance mechanism and have shown a favorable safety profile in head-to-head clinical comparisons, with lower incidences of adverse events like atrial fibrillation.[12][17]

The choice between a covalent and a non-covalent inhibitor may depend on the patient's prior treatment history, the presence of resistance mutations, and their overall clinical profile. For patients who have developed resistance to covalent inhibitors, non-covalent options present a clear therapeutic path forward. The superior safety profile of non-covalent inhibitors may also position them as a preferred option in earlier lines of therapy, particularly for patients with cardiovascular comorbidities.[17] The ongoing research and development in this field continue to refine our understanding and provide more tailored and effective treatments for patients with B-cell cancers.

References

Navigating the Landscape of BTK Inhibitors: A Comparative Guide to In Vivo Efficacy and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reproducible in vivo evaluation of novel therapeutics is paramount. This guide provides a comparative analysis of the in vivo efficacy of three prominent Bruton's tyrosine kinase (BTK) inhibitors: ibrutinib, acalabrutinib, and zanubrutinib. While direct head-to-head preclinical in vivo studies for all three agents are limited, this guide synthesizes available data to offer insights into their comparative performance and discusses the critical aspect of reproducibility in these studies.

The inhibition of Bruton's tyrosine kinase, a key component of the B-cell receptor signaling pathway, has revolutionized the treatment of various B-cell malignancies.[1] Ibrutinib, the first-in-class BTK inhibitor, has been followed by second-generation inhibitors like acalabrutinib and zanubrutinib, which were designed for increased selectivity and potentially improved safety profiles.[2][3] Evaluating the in vivo efficacy of these inhibitors is a crucial step in preclinical drug development, yet faces challenges related to experimental variability and reproducibility.[4][5]

Comparative In Vivo Efficacy: A Synthesis of Preclinical Data

Table 1: Comparison of In Vivo Efficacy in Chronic Lymphocytic Leukemia (CLL) Models

ParameterIbrutinibAcalabrutinibZanubrutinib
Mouse Model TCL1 Adoptive TransferTCL1 Adoptive Transfer / NSG™ with primary CLL cellsIn vivo CLL data limited in direct comparative preclinical studies
Dosing Regimen Not specified in direct comparisonFormulated in drinking waterNot specified in direct comparison
Tumor Burden Reduction Significant reduction in tumor burdenSignificant reduction in tumor burden in spleenPreclinical studies confirm anti-tumor effect in CLL[6]
Survival Benefit Not specified in direct comparisonSignificant increase in survival compared to vehicleNot specified in direct comparison
Reference [7][7][6]

Table 2: Comparison of In Vivo Efficacy in Mantle Cell Lymphoma (MCL) Models

ParameterIbrutinibAcalabrutinibZanubrutinib
Mouse Model Not specified in direct comparisonNot specified in direct comparisonPatient-Derived Xenograft (PDX)
Dosing Regimen Not specified in direct comparisonNot specified in direct comparisonNot specified
Tumor Growth Inhibition Effective in MCL modelsEffective in MCL modelsInhibited malignant B-cell proliferation and reduced tumor growth[6][8]
Reference [9][10][6][8]

Understanding the BTK Signaling Pathway

The efficacy of these inhibitors is rooted in their ability to block the BTK signaling cascade, which is crucial for B-cell proliferation, survival, and trafficking. The following diagram illustrates the key components of this pathway and the point of intervention for BTK inhibitors.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation BTKi BTK Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib) BTKi->BTK Inhibition IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation Cell Proliferation, Survival, Adhesion NFkB_MAPK->Proliferation InVivo_Workflow cluster_prep Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis Model_Selection Animal Model Selection (e.g., NSG mice) Implantation Subcutaneous or Orthotopic Implantation Model_Selection->Implantation Cell_Culture Tumor Cell Line Culture or PDX Tissue Preparation Cell_Culture->Implantation Tumor_Monitoring Tumor Growth Monitoring (Calipers/Bioluminescence) Implantation->Tumor_Monitoring Randomization Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment_Admin Drug Administration (e.g., Oral Gavage) Randomization->Treatment_Admin Efficacy_Monitoring Continued Tumor and Health Monitoring Treatment_Admin->Efficacy_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Volume, Survival) Efficacy_Monitoring->Endpoint_Analysis PD_Analysis Pharmacodynamic Analysis (BTK Occupancy, Western Blot) Efficacy_Monitoring->PD_Analysis Statistical_Analysis Statistical Analysis Endpoint_Analysis->Statistical_Analysis PD_Analysis->Statistical_Analysis

References

Next-Generation Bruton's Tyrosine Kinase Inhibitors: A Comparative Analysis of Kinetic Binding Properties

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the kinetic binding characteristics of emerging covalent and non-covalent BTK inhibitors, featuring zanubrutinib, pirtobrutinib, and nemtabrutinib.

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies. The development of BTK inhibitors has significantly advanced the standard of care. First-generation inhibitors, while effective, have limitations related to off-target effects and acquired resistance, primarily through mutations at the C481 binding site. This has spurred the development of next-generation inhibitors with improved selectivity and novel binding mechanisms. This guide provides a comparative analysis of the kinetic binding properties of three prominent next-generation BTK inhibitors: zanubrutinib (a covalent inhibitor), pirtobrutinib, and nemtabrutinib (non-covalent inhibitors).

Kinetic Binding Properties: A Head-to-Head Comparison

The kinetic parameters of drug-target interactions, including the association rate constant (k-on), dissociation rate constant (k-off), and the equilibrium dissociation constant (Kd), are critical determinants of a drug's pharmacodynamic profile and clinical efficacy. A longer residence time, often inferred from a slow k-off, can lead to sustained target engagement and prolonged biological effects.

InhibitorBinding Mechanismk-on (M⁻¹s⁻¹)k-off (s⁻¹)Kd (nM)Residence Time
Zanubrutinib Covalent (Irreversible)Not Publicly AvailableNot Applicable4.6[1]Not Applicable
Pirtobrutinib Non-covalent (Reversible)Not Publicly Available1.1 x 10⁻⁴0.43~2.5 hours
Nemtabrutinib Non-covalent (Reversible)Not Publicly AvailableNot Publicly AvailableIC₅₀: 0.85 (WT), 0.39 (C481S)51-59 minutes

Note: The table summarizes publicly available data. Direct comparative studies under identical experimental conditions are limited. Residence time for pirtobrutinib is calculated as 1/k-off. For nemtabrutinib, the reported residence time is provided.

Zanubrutinib , as a covalent inhibitor, forms a permanent bond with the C481 residue of BTK, leading to irreversible inhibition.[2] This abrogates the need for a sustained high plasma concentration to maintain target occupancy. Its high potency is reflected in its low nanomolar Kd value.[1]

Pirtobrutinib , a non-covalent inhibitor, demonstrates a remarkably slow dissociation rate, resulting in a residence time of approximately 2.5 hours. This prolonged target engagement, despite its reversible binding nature, allows for potent and sustained inhibition of BTK activity.

Nemtabrutinib (formerly ARQ 531) is another non-covalent inhibitor that exhibits a residence time of nearly an hour.[3] A key feature of nemtabrutinib is its potent inhibition of both wild-type BTK and the C481S mutant, a common mechanism of resistance to covalent inhibitors.

Visualizing the BTK Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to determine these kinetic parameters, the following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for kinetic analysis.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_Flux->NF_kB PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Kinetic_Analysis_Workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_transcreener Transcreener ADP Assay Immobilize Immobilize BTK Protein on Sensor Chip Inject Inject Inhibitor (Analyte) Immobilize->Inject Measure Measure Association (kon) & Dissociation (koff) Inject->Measure Calculate_Kd Calculate Kd (koff/kon) Measure->Calculate_Kd Incubate Incubate BTK & Inhibitor Dilute Rapid Dilution (Jump Dilution) Incubate->Dilute Add_Substrate Add ATP & Substrate Dilute->Add_Substrate Monitor Monitor ADP Production (Enzyme Activity Recovery) Add_Substrate->Monitor Determine_koff Determine koff Monitor->Determine_koff

References

Validating Downstream Biomarkers of Bruton's Tyrosine Kinase (BTK) Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methods to validate the engagement of Bruton's tyrosine kinase (BTK) by evaluating its downstream signaling biomarkers. We compare the effects of three prominent BTK inhibitors—ibrutinib, acalabrutinib, and zanubrutinib—and provide experimental data to support the validation of these biomarkers.

Introduction to BTK and Downstream Signaling

Bruton's tyrosine kinase is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][2] Dysregulation of this pathway is a hallmark of many B-cell malignancies. BTK inhibitors block the kinase activity of BTK, thereby disrupting downstream signaling cascades. Key downstream biomarkers used to validate BTK engagement include the phosphorylated forms of BTK itself (p-BTK), phospholipase C gamma 2 (p-PLCγ2), protein kinase B (p-AKT), and extracellular signal-regulated kinase (p-ERK).[2]

Comparative Analysis of BTK Inhibitors

Ibrutinib, acalabrutinib, and zanubrutinib are all covalent inhibitors that target a cysteine residue (Cys481) in the active site of BTK.[3] However, they exhibit different selectivity profiles, which can influence their on-target and off-target effects. While direct head-to-head comparisons of their inhibitory effects on all downstream biomarkers in the same cellular context are not extensively available in single studies, we can compile available data to provide a comparative overview.

Data Presentation: Inhibitory Potency of BTK Inhibitors

The following table summarizes the available data on the inhibitory potency of ibrutinib, acalabrutinib, and zanubrutinib on BTK and key downstream signaling molecules. It is important to note that assay conditions and cell types can influence these values.

InhibitorTarget/BiomarkerAssay TypeIC50/EC50 (nM)Cell Line/System
Ibrutinib BTK (enzymatic)Biochemical0.5Recombinant BTK
p-BTK (Y223)Cellular (Western Blot)~5Ramos B-cells
p-PLCγ2Cellular (Flow Cytometry)~10Primary CLL cells
p-ERKCellular (Flow Cytometry)Similar to AcalabrutinibPrimary CLL cells[4]
Acalabrutinib BTK (enzymatic)Biochemical3Recombinant BTK
p-BTK (Y223)Cellular (Flow Cytometry)~8Primary CLL cells[5]
p-PLCγ2Cellular (Flow Cytometry)Similar to IbrutinibPrimary CLL cells[4]
p-ERKCellular (Flow Cytometry)Similar to IbrutinibPrimary CLL cells[4]
Zanubrutinib BTK (enzymatic)Biochemical<1Recombinant BTK
p-BTK (Y223)CellularMore potent than IbrutinibMouse PBMCs and spleen[6]
p-PLCγ2CellularBlocks downstream signalingMCL and DLBCL cell lines[6]

Experimental Protocols for Biomarker Validation

Accurate validation of downstream biomarkers is critical for assessing BTK inhibitor efficacy. Below are detailed methodologies for key experimental techniques.

Western Blotting for Phosphorylated Proteins

Western blotting is a widely used technique to detect and quantify the phosphorylation status of specific proteins.

Protocol:

  • Cell Lysis:

    • Treat cells with the BTK inhibitor or vehicle control for the desired time.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation.[7]

    • Keep samples on ice throughout the lysis procedure.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[8]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause background signal.[9]

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-BTK Y223, anti-p-PLCγ2 Y759) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]

  • Quantification:

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for the same target or a loading control like β-actin.

Flow Cytometry for Intracellular Phospho-Protein Analysis

Flow cytometry allows for the quantification of phosphorylated proteins at the single-cell level, which is particularly useful for analyzing heterogeneous cell populations.

Protocol:

  • Cell Treatment and Stimulation:

    • Treat cell suspensions with the BTK inhibitor or vehicle control.

    • If necessary, stimulate the B-cell receptor pathway (e.g., with anti-IgM) to induce phosphorylation.

  • Fixation and Permeabilization:

    • Fix the cells with formaldehyde to crosslink proteins and preserve the cellular state.

    • Permeabilize the cells with ice-cold methanol to allow antibodies to access intracellular epitopes. This step is crucial for the stability of phospho-epitopes.

  • Antibody Staining:

    • Stain the cells with a fluorescently labeled primary antibody specific for the intracellular phosphorylated protein (e.g., Alexa Fluor 488-conjugated anti-p-BTK Y551).

    • For multi-color analysis, co-stain with antibodies against cell surface markers (e.g., CD19 for B-cells).

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the cell population of interest based on surface markers and quantify the median fluorescence intensity (MFI) of the phospho-specific antibody.

Advanced Target Engagement Assays

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein.

Principle:

The target protein (BTK) is fused to a NanoLuc® luciferase (energy donor). A fluorescent tracer that binds to the BTK active site serves as the energy acceptor. When the tracer is bound to the BTK-NanoLuc fusion, BRET occurs. An unlabeled BTK inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal, which can be used to determine the inhibitor's cellular potency.

TR-FRET BTK Occupancy Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be used to measure the occupancy of BTK by an inhibitor in cell lysates.

Principle:

A terbium-conjugated anti-BTK antibody (donor) and a fluorescently labeled probe that binds to the BTK active site (acceptor) are used. When the probe is bound to BTK, FRET occurs. An inhibitor occupying the active site will prevent probe binding, resulting in a loss of FRET signal. This can be used to quantify the amount of free (unoccupied) BTK.[6]

Mandatory Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK p-Y551 BTK->BTK PLCG2 PLCγ2 BTK->PLCG2 p-Y759 AKT_pathway PI3K/AKT Pathway BTK->AKT_pathway PIP2 PIP2 PLCG2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC DAG->PKC MAPK_pathway MAPK/ERK Pathway Ca_mobilization->MAPK_pathway NFkB_pathway NF-κB Pathway PKC->NFkB_pathway Proliferation_Survival Cell Proliferation & Survival AKT_pathway->Proliferation_Survival MAPK_pathway->Proliferation_Survival NFkB_pathway->Proliferation_Survival

Caption: Simplified BTK Signaling Pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_treatment Cell Treatment with BTK Inhibitor cell_lysis Cell Lysis with Phosphatase Inhibitors cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page pvdf_transfer Transfer to PVDF Membrane sds_page->pvdf_transfer blocking Blocking with 5% BSA pvdf_transfer->blocking primary_ab Primary Antibody (anti-phospho) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection quantification Densitometry & Normalization detection->quantification

Caption: Western Blot Workflow for Phospho-Proteins.

Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Fixation, Permeabilization & Staining cluster_acquisition Data Acquisition & Analysis cell_treatment Cell Treatment with BTK Inhibitor stimulation BCR Stimulation (optional) cell_treatment->stimulation fixation Fixation (Formaldehyde) stimulation->fixation permeabilization Permeabilization (Methanol) fixation->permeabilization surface_staining Surface Marker Staining permeabilization->surface_staining intracellular_staining Intracellular Phospho-Protein Staining surface_staining->intracellular_staining data_acquisition Flow Cytometer Acquisition intracellular_staining->data_acquisition data_analysis Gating & MFI Quantification data_acquisition->data_analysis

Caption: Flow Cytometry Workflow for Phospho-Proteins.

References

A Comparative Guide to Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Versus Ibrutinib and Acalabrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Bruton's tyrosine kinase (BTK) inhibitor therapy is rapidly evolving beyond the foundational first- and second-generation covalent inhibitors, ibrutinib and acalabrutinib. This guide provides a comprehensive benchmarking of emerging BTK inhibitors, with a focus on the non-covalent inhibitor pirtobrutinib and the next-generation covalent inhibitor zanubrutinib, against the established standards of ibrutinib and acalabrutinib. Additionally, we introduce data on the novel non-covalent inhibitor, nemtabrutinib.

This document summarizes key preclinical and clinical data, details essential experimental protocols for inhibitor evaluation, and visualizes critical pathways and workflows to aid in research and development efforts.

Data Presentation: A Head-to-Head Comparison

The following tables provide a quantitative comparison of the biochemical potency, clinical efficacy, and safety profiles of key BTK inhibitors based on data from head-to-head clinical trials and preclinical studies.

Table 1: Biochemical and Cellular Inhibitory Activity

InhibitorTargetIC50 (nM)Binding TypeNotes
Ibrutinib Wild-Type BTK~0.5Covalent (Irreversible)First-generation BTK inhibitor.[1]
Acalabrutinib Wild-Type BTK~3-5Covalent (Irreversible)Second-generation, more selective than ibrutinib.
Zanubrutinib Wild-Type BTK<1Covalent (Irreversible)Second-generation, designed for high selectivity and sustained inhibition.
Pirtobrutinib Wild-Type BTK3.2Non-covalent (Reversible)Potent against both wild-type and C481S-mutant BTK.[2]
BTK C481S Mutant1.4Non-covalent (Reversible)[2]
Nemtabrutinib Wild-Type BTK0.85Non-covalent (Reversible)Potent against both wild-type and C481S-mutant BTK.[3][4]
BTK C481S Mutant0.39Non-covalent (Reversible)[3][4]

Table 2: Clinical Efficacy in Head-to-Head Trials (Relapsed/Refractory Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma)

TrialComparisonMedian Follow-up (months)Overall Response Rate (ORR)Progression-Free Survival (PFS)
ELEVATE-RR Acalabrutinib vs. Ibrutinib40.9Non-inferior38.4 months (both arms)[5]
ALPINE Zanubrutinib vs. Ibrutinib3990.2% vs. 82.8%3-year PFS: 64.9% vs. 54.8%[6]
BRUIN CLL-314 Pirtobrutinib vs. Ibrutinib18.2 (R/R cohort)87.7% vs. 75.2% (Investigator-assessed)[7]Trend favoring pirtobrutinib (HR 0.73)[7]

Table 3: Comparative Safety Profiles from Head-to-Head Trials (Any Grade Adverse Events of Special Interest)

Adverse EventELEVATE-RR (Acalabrutinib vs. Ibrutinib)ALPINE (Zanubrutinib vs. Ibrutinib)BRUIN CLL-314 (Pirtobrutinib vs. Ibrutinib)
Atrial Fibrillation/Flutter9.4% vs. 16.0%[5][8]7.1% vs. 17.0%[9]2.4% vs. 13.5%[10]
HypertensionStatistically higher with ibrutinib[11]27.2% vs. 25.3%[9]10.6% vs. 15.1%[10]
Major HemorrhageLower with acalabrutinibLower with zanubrutinibData not specified as "major"
Diarrhea34.6% vs. 46.0%[5]18.8% vs. 25.6%[9]13.3% vs. 19.1%[3]
Arthralgia15.8% vs. 22.8%[5]Not specifiedNot specified
Headache35% vs. 20%[11]Not specifiedNot specified
Cough29% vs. 21%[11]Not specifiedNot specified
NeutropeniaNot specified28.4% vs. 21.7% (increased with zanubrutinib)[12]22.7% vs. 17.8%[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of BTK inhibitors.

Biochemical Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • BTK substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (serially diluted in DMSO)

  • TR-FRET detection reagents (e.g., LanthaScreen™ with terbium-labeled anti-phosphotyrosine antibody and fluorescein-labeled tracer)

  • 384-well assay plates (low volume, non-binding surface)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating: Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of BTK enzyme solution (at a pre-determined optimal concentration, e.g., EC80) to each well.

  • Pre-incubation: Incubate the plate for 15-60 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing the BTK substrate and ATP (at the determined Km concentration).

  • Kinase Reaction: Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

  • Reaction Termination and Detection: Stop the reaction by adding the TR-FRET detection reagents containing a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescent tracer.

  • Detection Incubation: Incubate for 60 minutes at room temperature to allow the detection antibody to bind to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular BTK Target Engagement Assay: BTK Autophosphorylation

Objective: To assess the ability of a test compound to inhibit BTK activity within a cellular context by measuring the phosphorylation of BTK at tyrosine 223 (Y223).

Materials:

  • B-cell lymphoma cell line (e.g., Ramos, TMD8)

  • Cell culture medium and supplements

  • Test compounds (serially diluted)

  • B-cell receptor (BCR) agonist (e.g., anti-IgM antibody)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies: Rabbit anti-phospho-BTK (Y223) and rabbit anti-total BTK

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Western blot reagents and equipment or ELISA-based detection system

Procedure:

  • Cell Culture and Plating: Culture B-cell lymphoma cells to the desired density and plate them in a multi-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified period (e.g., 1-2 hours).

  • Cell Stimulation: Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes) to induce BTK autophosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against phospho-BTK (Y223).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

    • Strip the membrane and re-probe with the antibody against total BTK as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-BTK and total BTK.

    • Normalize the phospho-BTK signal to the total BTK signal for each sample.

    • Calculate the percentage of inhibition of BTK autophosphorylation for each compound concentration relative to the stimulated DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway receptor receptor kinase kinase adaptor adaptor effector effector inhibitor inhibitor downstream downstream BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation AKT AKT BTK->AKT IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB MAPK MAPK Pathway (ERK, JNK) PKC->MAPK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation MAPK->Proliferation Ibrutinib Ibrutinib Acalabrutinib Ibrutinib->BTK Covalent Inhibition Pirtobrutinib Pirtobrutinib Nemtabrutinib Pirtobrutinib->BTK Non-covalent Inhibition

Caption: Simplified BTK signaling pathway and points of inhibitor action.

Experimental Workflow for Preclinical BTK Inhibitor Comparison

Preclinical_Workflow cluster_0 Stage 1: Biochemical Characterization cluster_1 Stage 2: Cellular Activity Assessment cluster_2 Stage 3: In Vivo Efficacy Evaluation cluster_3 Stage 4: Data Synthesis & Comparison Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET) Determine IC50 vs. WT BTK C481S_Assay Biochemical Kinase Assay Determine IC50 vs. C481S BTK Biochemical_Assay->C481S_Assay Kinome_Profiling Kinome Selectivity Screening (e.g., KINOMEscan) Assess off-target inhibition C481S_Assay->Kinome_Profiling Target_Engagement Cellular Target Engagement (BTK Autophosphorylation Assay) Confirm on-target activity in cells Kinome_Profiling->Target_Engagement BCell_Proliferation B-Cell Proliferation Assay Measure anti-proliferative effects Target_Engagement->BCell_Proliferation Cytokine_Release Cytokine Release Assay (e.g., CCL3/CCL4) Assess downstream functional inhibition BCell_Proliferation->Cytokine_Release Xenograft_Model B-Cell Malignancy Xenograft Model Evaluate anti-tumor efficacy Cytokine_Release->Xenograft_Model PK_PD_Analysis Pharmacokinetics/Pharmacodynamics Assess drug exposure and target modulation in vivo Xenograft_Model->PK_PD_Analysis Data_Comparison Comparative Analysis Benchmark against standard inhibitors (Ibrutinib, Acalabrutinib) PK_PD_Analysis->Data_Comparison

Caption: A logical workflow for the preclinical evaluation of new BTK inhibitors.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Butrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Butrin (Bupropion), safeguarding both laboratory personnel and the environment. Adherence to these protocols is critical for maintaining a secure and compliant research setting.

Chemical and Physical Properties of Bupropion

Understanding the properties of Bupropion is the first step in its safe management. This data, summarized from various safety data sheets, is crucial for assessing potential hazards and determining the appropriate disposal route.

PropertyDataCitation(s)
Physical State Solid[1]
Molecular Formula C13H19Cl2NO[1]
Molecular Weight 276.2 g/mol [1]
Melting Point 220-225°C[1]
Hazard Statements H302: Harmful if swallowed.
Incompatible Materials Strong oxidizing agents[1]
Hazardous Decomposition Carbon oxides, Hydrogen chloride, Nitrogen oxides[1]

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is based on general guidelines for hazardous chemical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.[2][3]

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE.[1] This includes:

  • Chemical-resistant safety glasses or goggles.

  • Chemical-resistant gloves.

  • A properly fastened lab coat.

2. Waste Segregation and Containment: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4]

  • Solid this compound Waste: Place any solid this compound waste (e.g., expired powder, contaminated weigh boats) in a dedicated, clearly labeled hazardous waste container.[5] The container must be compatible with the chemical and have a secure, leak-proof closure.[6]

  • Liquid this compound Waste: For solutions containing this compound, pour the waste into a designated hazardous liquid waste container. Do not mix with incompatible chemicals, such as strong oxidizing agents.[1][4]

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and absorbent pads that have come into contact with this compound should be placed in a designated solid hazardous waste container.[5]

  • Empty Containers: Triple rinse empty this compound containers with a suitable solvent (e.g., water or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste.[5] After triple rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[5][7]

3. Labeling and Storage: All hazardous waste containers must be properly labeled and stored.

  • Labeling: The label should clearly identify the contents as "Hazardous Waste," list all chemical components (including "Bupropion"), and indicate the approximate concentration of each.[8]

  • Storage: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][8] This area should be away from sources of ignition and incompatible materials.[1]

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[8][9] Do not dispose of this compound waste down the drain or in the regular trash.[4][6]

  • Documentation: Complete any necessary waste disposal forms as required by your institution.[8]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general laboratory procedure for handling chemical waste is well-established. The "Triple Rinse" procedure for empty containers is a key protocol:

Protocol: Triple Rinsing of Empty this compound Containers

  • Initial Rinse: Add a small amount of a suitable solvent (e.g., water or ethanol) to the empty this compound container, ensuring the entire inner surface is wetted.

  • Collection of Rinsate: Pour the solvent from the container into the designated hazardous liquid waste container. This first rinsate is considered hazardous.[5]

  • Repeat: Repeat the rinsing process two more times.

  • Final Disposal: After the third rinse, the container can be considered decontaminated. Deface the original label and dispose of the container in the appropriate non-hazardous waste stream (e.g., lab glass recycling).[5][7]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the decision-making and steps involved.

Butrin_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_waste_type Determine Waste Type cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_contaminated Contaminated Material Path cluster_storage Storage and Final Disposal start Identify this compound Waste waste_type Solid, Liquid, or Contaminated Material? start->waste_type solid_waste Place in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Pour into Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid contaminated_material Segregate into appropriate Solid Hazardous Waste Container waste_type->contaminated_material Contaminated store_waste Store Sealed Container in Satellite Accumulation Area (SAA) solid_waste->store_waste liquid_waste->store_waste contaminated_material->store_waste contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs

References

Essential Safety and Handling Protocols for Butrin (Bupropion Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Butrin, also known by its chemical name, bupropion hydrochloride. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound (bupropion hydrochloride) is classified as harmful if swallowed and can cause serious eye irritation.[1] Therefore, appropriate personal protective equipment must be worn to prevent accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification/StandardPurpose
Hand Protection Chemical-resistant glovesFollow manufacturer's specifications for bupropion hydrochlorideTo prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesOSHA 29 CFR 1910.133 or European Standard EN166To protect eyes from dust and splashes.[2]
Respiratory Protection NIOSH/MSHA-approved respiratorUse in poorly ventilated areas or when dust is generatedTo prevent inhalation of dust particles.
Body Protection Laboratory coatStandard lab coatTo protect skin and clothing from contamination.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps from preparation to disposal.

Figure 1. Procedural workflow for safely handling this compound.

Procedural Guidance

1. Preparation:

  • Designate a Handling Area: Work in a specific, well-ventilated area, preferably a chemical fume hood, to minimize the spread of the compound.

  • Consult the SDS: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for bupropion hydrochloride.[1][2][3][4]

  • Gather PPE: Collect all necessary PPE as outlined in the table above.

2. Handling:

  • Wear Appropriate PPE: Put on your lab coat, gloves, and eye protection before handling the compound.

  • Avoid Dust Inhalation: Handle the powder carefully to avoid creating dust.[2] If working in an open environment or if dust is generated, a respirator is necessary.

  • Prevent Contact: Avoid contact with skin, eyes, and clothing.[2] In case of accidental contact, flush the affected area with plenty of water for at least 15 minutes.[3]

  • No Eating or Drinking: Do not eat, drink, or smoke in the handling area.[3]

3. Post-Handling and Disposal:

  • Decontamination: Clean the work surface thoroughly after use.

  • Waste Disposal: Dispose of this compound and any contaminated PPE as hazardous waste in accordance with local, state, and federal regulations.[3] Do not allow the material to enter drains or water supplies.[3]

  • Hygiene: Wash hands thoroughly after handling the compound.[3]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek medical attention if irritation persists.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of water.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[3]

  • Ingestion: If swallowed, rinse the mouth with water (if the person is conscious) and call a poison control center immediately.[3]

By adhering to these safety protocols, laboratory professionals can handle this compound (bupropion hydrochloride) responsibly, minimizing health risks and ensuring a secure research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butrin
Reactant of Route 2
Butrin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。